1-Bromopropane-3,3,3-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,1,1-trideuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481955 | |
| Record name | Propyl bromide-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61809-88-9 | |
| Record name | Propyl bromide-3,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61809-88-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Indispensable Role of 1-Bromopropane-3,3,3-d3 in Modern Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and development, the strategic use of isotopically labeled compounds is not merely an analytical convenience but a fundamental tool for elucidating metabolic pathways, enhancing pharmacokinetic profiling, and ensuring analytical rigor. Among these, 1-Bromopropane-3,3,3-d3 has emerged as a key building block and internal standard, offering a unique combination of chemical reactivity and isotopic stability. This technical guide provides an in-depth exploration of the core physical properties, synthesis, and applications of this compound, grounded in established scientific principles and methodologies.
Core Physical and Chemical Properties
The substitution of protium with deuterium at the terminal methyl group of 1-bromopropane imparts a subtle yet significant change in its mass, a property that is central to its utility in mass spectrometry-based applications. The fundamental physical properties of this compound are summarized below, with comparative data for its non-deuterated isotopologue, 1-bromopropane.
| Property | This compound | 1-Bromopropane |
| Molecular Formula | C₃H₄D₃Br | C₃H₇Br |
| Molecular Weight | 126.01 g/mol [1] | 122.99 g/mol |
| Boiling Point | 71 °C (lit.) | 71 °C |
| Melting Point | -110 °C (lit.) | -110 °C |
| Density | 1.387 g/mL at 25 °C | 1.354 g/mL at 20 °C |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
| CAS Number | 61809-88-9[1] | 106-94-5 |
The marginal difference in density and the identical boiling and melting points underscore the principle that deuterium substitution has a minimal impact on the bulk physicochemical properties, ensuring that its chemical behavior closely mimics that of the native compound.
Synthesis and Purification: A Protocol Grounded in Experience
The synthesis of this compound is predicated on the availability of its deuterated precursor, 1-Propanol-3,3,3-d3. The subsequent bromination is a standard organic transformation, typically proceeding via a nucleophilic substitution reaction. The following protocol is a representative method adapted from established procedures for the bromination of primary alcohols.[2][3]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 1-Propanol-3,3,3-d3 via nucleophilic substitution with hydrobromic acid.
Materials:
-
1-Propanol-3,3,3-d3 (CD₃CH₂CH₂OH)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous calcium chloride (CaCl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-Propanol-3,3,3-d3 with a 1.5 molar excess of 48% hydrobromic acid.
-
Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the cooled reaction mixture. The amount of sulfuric acid should be approximately 20% of the volume of hydrobromic acid used. This serves to increase the concentration of HBr and protonate the hydroxyl group of the alcohol, making it a better leaving group.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. The reflux facilitates the Sₙ2 reaction, where the bromide ion displaces the protonated hydroxyl group (water).
-
Workup: After cooling, transfer the reaction mixture to a separatory funnel. Two layers will be present. Separate the lower organic layer containing the crude this compound.
-
Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water.
-
Drying: Dry the organic layer over anhydrous calcium chloride.
-
Purification: Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 71 °C.[2]
Causality Behind Experimental Choices:
-
The use of excess hydrobromic acid drives the equilibrium towards the product side.
-
Sulfuric acid acts as a dehydrating agent and a catalyst.
-
The aqueous workup is crucial to remove unreacted starting materials and inorganic byproducts.
-
Fractional distillation is an effective method for separating the desired product from any remaining starting alcohol and potential side products due to their different boiling points.[2]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization: Ensuring Isotopic and Chemical Purity
The utility of this compound is contingent on its high isotopic and chemical purity. A combination of spectroscopic techniques is employed for its comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will be significantly different from its non-deuterated counterpart. The characteristic triplet of the methyl group (CH₃) at approximately 1.0 ppm will be absent. The spectrum will be dominated by the signals for the two methylene groups (-CH₂-).
-
¹³C NMR: The carbon-13 NMR spectrum will show three distinct signals, with the signal for the deuterated carbon (CD₃) appearing as a multiplet due to C-D coupling.
-
-
Mass Spectrometry (MS):
-
The mass spectrum provides definitive evidence of deuteration. The molecular ion peak will be observed at m/z 126 and 128, corresponding to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. This is a mass shift of +3 compared to non-deuterated 1-bromopropane (m/z 123 and 125).
-
Applications in Drug Development and Research
The primary application of this compound in the pharmaceutical industry is as a stable isotope-labeled (SIL) internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4][5][6]
The Rationale for Deuterated Internal Standards
In pharmacokinetic (PK) studies, the concentration of a drug candidate in biological matrices such as plasma or urine needs to be accurately determined. LC-MS is the gold standard for this, but the analytical process is susceptible to variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). An ideal internal standard co-elutes with the analyte and experiences the same variations, allowing for accurate normalization of the signal.
Deuterated compounds are considered the "gold standard" for internal standards because their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly throughout the analytical process.[4][5] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Experimental Workflow: Use of this compound as an Alkylating Agent for Derivatization and as an Internal Standard
In cases where a drug candidate contains a functional group that can be alkylated (e.g., a thiol or a phenol), this compound can be used to create a deuterated version of the drug in situ or, more commonly, a deuterated analog can be synthesized using it as a starting material. This deuterated analog then serves as the internal standard.
Caption: Workflow for LC-MS bioanalysis with a deuterated internal standard.
Safety and Handling
1-Bromopropane is classified as a flammable liquid and is a suspected human carcinogen.[7] Therefore, this compound should be handled with the same precautions.
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, CO₂, or alcohol-resistant foam fire extinguisher.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable tool in the arsenal of the modern pharmaceutical scientist. Its well-defined physical properties, coupled with its utility as a synthetic precursor and a high-fidelity internal standard, make it indispensable for rigorous drug metabolism and pharmacokinetic studies. By understanding its fundamental characteristics and applying sound experimental methodologies, researchers can leverage this deuterated compound to generate high-quality, reliable data, ultimately accelerating the drug development process.
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 8.17: 8-3 The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
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Filo. (2025, July 20). Consider the following reaction: [[web_search_image("bromination with de... Retrieved from [Link]
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Taiyo Nippon Sanso Corporation. (2020). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Retrieved from [Link]
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Wiley Analytical Science. (2017, June 30). Synthetic Psychoactive Substances Sorted by LC-MS. Retrieved from [Link]
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ResearchGate. (2014, May 12). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol? Retrieved from [Link]
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ResearchGate. (n.d.). Predicted pharmacokinetic parameters of provitamin D 3 (precursor of.... Retrieved from [Link]
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MDPI. (2023, February 27). Novel Approach for the Approximation of Vitamin D 3 Pharmacokinetics from In Vivo Absorption Studies. Retrieved from [Link]
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1-Bromopropane-3,3,3-d3 chemical structure and formula
An In-Depth Technical Guide to 1-Bromopropane-3,3,3-d3: Properties, Synthesis, and Applications
Introduction
Isotopically labeled compounds, particularly those enriched with deuterium, are invaluable tools in modern scientific research and drug development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence a molecule's physicochemical properties and metabolic fate without significantly altering its fundamental chemical reactivity. This guide provides a comprehensive technical overview of this compound, a deuterated analog of 1-bromopropane, designed for researchers, scientists, and professionals in the field of drug development. This document will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and key applications, serving as a detailed resource for its effective utilization in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is a saturated haloalkane where the three hydrogen atoms on the terminal methyl group of 1-bromopropane have been replaced by deuterium atoms. This selective deuteration makes it a valuable tool for a variety of scientific applications.
Chemical Structure and Formula:
-
Molecular Formula: C₃H₄D₃Br[1]
-
Synonyms: 1-Propyl Bromide-d3, 3-Bromopropane-d3, Propyl bromide-3,3,3-d3[2][3][4]
Molecular Identifiers:
-
InChIKey: CYNYIHKIEHGYOZ-FIBGUPNXSA-N[2]
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental designs.
| Property | Value | Source(s) |
| Molecular Weight | 126.01 g/mol | [1][2][3][4] |
| Density | 1.387 g/mL at 25 °C | [2] |
| Boiling Point | 71 °C (lit.) | [2] |
| Melting Point | -110 °C (lit.) | [2] |
| Flash Point | 22 °C (71.6 °F) | [2] |
| Isotopic Purity | ≥ 99 atom % D | [2][3][4] |
| Appearance | Colorless Liquid |
Synthesis and Manufacturing
The synthesis of this compound typically involves the bromination of a deuterated precursor. A common and efficient method is the reaction of propan-1-ol-3,3,3-d3 with a brominating agent, such as hydrobromic acid, analogous to the synthesis of unlabeled 1-bromopropane.[5] The expertise in this synthesis lies in the careful control of reaction conditions to ensure high yield and purity, preventing the formation of isomeric impurities.
A plausible synthetic route starts from a commercially available deuterated starting material, such as deuterated acetone (acetone-d6), which can be converted to the required deuterated alcohol precursor.
Experimental Protocol: Synthesis via Bromination of Propan-1-ol-3,3,3-d3
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propan-1-ol-3,3,3-d3.
-
Addition of Reagent: Slowly add an excess of concentrated hydrobromic acid to the flask while stirring and cooling in an ice bath.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure the complete conversion of the alcohol to the alkyl bromide.
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and filter to remove the drying agent.
-
Purification: Purify the crude product by distillation to obtain pure this compound.
The trustworthiness of this protocol is ensured by the inclusion of purification and work-up steps that remove unreacted starting materials and byproducts, which can be verified by the analytical characterization methods described below.
Analytical Characterization
The identity, purity, and isotopic enrichment of this compound are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two signals corresponding to the two methylene (-CH₂-) groups. The signal for the -CH₂Br protons will appear further downfield due to the deshielding effect of the bromine atom.[6][7] The key feature is the absence of the triplet that would be observed for the methyl protons in the unlabeled compound.
-
¹³C NMR: The carbon-13 NMR spectrum will show three distinct signals.[8] The signal for the deuterated carbon (CD₃) will be significantly attenuated and will appear as a multiplet due to coupling with deuterium.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak (M+) that is three mass units higher than that of unlabeled 1-bromopropane.[2] Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks (M+ and M+2) of nearly equal intensity.[9][10]
Applications in Research and Drug Development
The primary utility of this compound stems from its nature as a stable isotope-labeled compound.
-
Internal Standard: In quantitative analysis using mass spectrometry (e.g., LC-MS), this compound can serve as an ideal internal standard for the quantification of unlabeled 1-bromopropane or other structurally related compounds. Its identical chemical behavior and distinct mass allow for accurate correction of matrix effects and variations in instrument response.
-
Mechanistic Studies: This compound is an excellent tracer for studying reaction mechanisms and metabolic pathways. By tracking the deuterated propyl group, researchers can elucidate the fate of molecules in complex biological or chemical systems.
-
Synthesis of Deuterated Molecules: this compound is a versatile building block for the synthesis of more complex deuterated molecules.[11] In drug development, selective deuteration of a drug candidate can sometimes lead to an improved pharmacokinetic profile by slowing down metabolism (the "deuterium kinetic isotope effect"). This can result in increased drug exposure and potentially enhanced therapeutic efficacy.[12]
Safety and Handling
This compound is a flammable liquid and is considered a hazardous substance.[2][3] It is anticipated to be a human carcinogen.
-
GHS Hazard Classifications: Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2), Carcinogenicity (Category 2), Reproductive Toxicity (Category 1B), and others.[2]
-
Handling: All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
This compound is a valuable chemical entity with a well-defined structure and distinct physicochemical properties. Its synthesis is achievable through established chemical transformations, and its identity can be rigorously confirmed by modern analytical techniques. The primary applications of this compound in research and drug development lie in its use as an internal standard, a mechanistic tracer, and a building block for the synthesis of other deuterated molecules. As with any chemical reagent, adherence to strict safety protocols is paramount during its handling and use. This guide provides the foundational knowledge for scientists to confidently and effectively incorporate this compound into their experimental workflows.
References
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromopropane. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromopropane-1,1,3,3,3-d5. Retrieved from [Link]
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Study.com. (n.d.). Construct a three-step synthesis of 1-bromopropane from propane. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of 1-bromopropane. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 12. Retrieved from [Link]
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ATB. (n.d.). bromopropane. Retrieved from [Link]
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Brainly.com. (2022, December 21). Construct a three-step synthesis of 1-bromopropane from propane by selecting the appropriate formulas for. Retrieved from [Link]
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Isotopic purity and enrichment of 1-Bromopropane-3,3,3-d3
An In-Depth Technical Guide to the Isotopic Purity and Enrichment of 1-Bromopropane-3,3,3-d3
Abstract
This technical guide provides a comprehensive overview of the synthesis and, critically, the analytical methodologies required to verify the isotopic purity and enrichment of this compound. As a key deuterated building block in pharmaceutical research and development, ensuring the precise isotopic composition of this reagent is paramount for its applications, from studying drug metabolism to serving as an internal standard in bioanalysis.[1] This document, intended for researchers, chemists, and quality control professionals, delves into the nuanced but critical differences between isotopic enrichment and species abundance, provides a detailed synthetic protocol, and outlines a robust, self-validating analytical workflow employing both Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By explaining the causality behind experimental choices and grounding all protocols in authoritative standards, this guide serves as a field-proven manual for the confident application of this compound.
Introduction: The Critical Role of Deuterated Building Blocks
In modern drug discovery, the strategic replacement of hydrogen atoms with their stable isotope, deuterium (D or ²H), has emerged as a powerful tool. This substitution can significantly alter a molecule's metabolic profile, often slowing the rate of metabolic breakdown—a phenomenon known as the "deuterium kinetic isotope effect". This can lead to improved pharmacokinetic properties, such as a longer drug half-life or reduced formation of toxic metabolites. Furthermore, deuterated compounds are indispensable as internal standards in quantitative bioanalysis using mass spectrometry, where their distinct mass allows for precise differentiation from their non-labeled counterparts.[1][2][3]
This compound is a versatile C3 synthon used to introduce a deuterated propyl group into target molecules.[4] Its utility, however, is entirely dependent on its isotopic quality. The presence of impurities such as partially deuterated (d1, d2) or non-deuterated (d0) species can compromise the results of sensitive metabolic studies or introduce significant errors in quantitative analyses.[3] Therefore, a rigorous and multi-faceted analytical approach is not merely a quality control measure but a fundamental requirement for the valid application of this reagent.
Foundational Concepts: Isotopic Enrichment vs. Species Abundance
A common point of confusion in the field of stable isotope chemistry is the distinction between isotopic enrichment and species abundance.[5][6] A precise understanding of these terms is essential for interpreting analytical data correctly.
-
Isotopic Enrichment: This term refers to the percentage of deuterium at a specific, labeled position within a molecule.[5] For this compound, if the isotopic enrichment is stated as 99%, it means that for any one of the three labeled positions on the terminal methyl group, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[5]
-
Species Abundance: This term describes the percentage of the total population of molecules that have a specific, complete isotopic composition.[5][6] It is a statistical outcome of the site-specific isotopic enrichment. A 99% isotopic enrichment does not mean that 99% of the molecules are the fully deuterated d3 species.[6]
The distribution of isotopologues (molecules differing only in their isotopic composition) can be calculated using a binomial expansion.[5][6] For a d3 compound with a fractional isotopic enrichment of D (e.g., 0.99), the theoretical species abundances are:
-
d3 (C₃H₄D₃Br): D³
-
d2 (C₃H₅D₂Br): 3 * D² * (1-D)
-
d1 (C₃H₆DBr): 3 * D * (1-D)²
-
d0 (C₃H₇Br): (1-D)³
Table 1: Theoretical Isotopologue Distribution for this compound
| Isotopic Enrichment (per site) | d3 Species Abundance (%) | d2 Species Abundance (%) | d1 Species Abundance (%) | d0 Species Abundance (%) |
| 98.0% | 94.12% | 5.76% | 0.12% | <0.01% |
| 99.0% | 97.03% | 2.94% | 0.03% | <0.01% |
| 99.5% | 98.51% | 1.48% | 0.01% | <0.01% |
| 99.9% | 99.70% | 0.30% | <0.01% | <0.01% |
This table clearly illustrates that even with very high isotopic enrichment, a measurable population of partially deuterated species is statistically inevitable.[5] Regulatory agencies require rigorous quantification of these isotopologues, making their characterization a critical component of Chemistry, Manufacturing, and Controls (CMC).[5]
Synthesis of this compound
The most direct and reliable synthesis of this compound involves the bromination of its corresponding alcohol precursor, Propan-1-ol-3,3,3-d3. This precursor can be synthesized from deuterated starting materials. The subsequent conversion of the alcohol to the bromide is a standard nucleophilic substitution reaction.
Causality of Reagent Choice
While hydrobromic acid (HBr) can be used, phosphorus tribromide (PBr₃) is often preferred for converting primary alcohols to alkyl bromides.[7] This choice is deliberate; the PBr₃ reaction proceeds via an SN2 mechanism which is less prone to the carbocation rearrangements that can occur under the acidic conditions of HBr, thereby ensuring higher purity of the desired n-propyl bromide product over any iso-propyl bromide isomer.
Caption: Comprehensive analytical workflow for isotopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is exceptionally precise for determining the overall isotopic enrichment by quantifying the small amounts of residual protons in a highly deuterated sample. [5] Protocol: ¹H NMR for Isotopic Enrichment
-
Sample Preparation: Accurately weigh a sample of this compound and a known, non-volatile internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 value) is used to allow for full signal relaxation, which is critical for accurate integration.
-
Data Analysis:
-
Integrate the signal from the internal standard.
-
Integrate the residual proton signal corresponding to the C3 position (the -CH₂D₂ and -CHD₂ protons).
-
Compare the integration of the residual proton signal to the integration of the internal standard to calculate the molar quantity of residual protons.
-
The isotopic enrichment is calculated as: [1 - (moles of residual H / (3 * moles of sample))] * 100%.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is the gold standard for determining the distribution of isotopologues (species abundance). [2][8][9]Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. [10][11] Protocol: LC-HRMS for Species Abundance
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of resolving the isotopic peaks. [11]3. Acquisition: Infuse the sample directly or via an LC system. Acquire a full scan mass spectrum in the relevant m/z range. The high resolution will separate the ion signals for the d0, d1, d2, and d3 species.
-
Data Analysis:
-
Extract the ion chromatograms or intensities for the molecular ions of each isotopologue (e.g., [M+H]⁺).
-
Integrate the peak areas for each species.
-
Calculate the percentage of each species relative to the total integrated area of all species.
-
The results should be compared to the theoretical distribution calculated from the enrichment value obtained by NMR to ensure consistency. [5][8]
-
Table 2: Comparison of Primary Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Measurement | Isotopic Enrichment (site-specific) | Species Abundance (molecular) |
| Key Advantage | High precision for enrichment; confirms label position. [2][5] | Directly measures the distribution of all isotopologues. [10] |
| Primary Limitation | Indirectly infers species abundance; less sensitive than MS. | Less precise for determining site-specific enrichment. |
| Validation Role | Provides the enrichment value used to predict the theoretical MS distribution. | Validates the NMR data by confirming the predicted isotopologue distribution. |
Conclusion
The utility of this compound as a deuterated building block in pharmaceutical R&D is directly tied to its isotopic integrity. This guide has established that a comprehensive quality assessment is a non-negotiable, two-pronged process. It requires a clear understanding of the distinction between isotopic enrichment and species abundance, a controlled synthetic strategy to produce the high-purity material, and a robust analytical workflow. The synergistic use of NMR spectroscopy to determine site-specific enrichment and HRMS to confirm the statistical distribution of isotopologues provides a self-validating system. [2]Adherence to these rigorous analytical principles ensures that researchers can confidently use this compound to advance their drug development programs, generating reliable and reproducible data.
References
-
Jadhav, S. et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link] [2][3][10]2. (Date not available). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Veristat. Available at: [Link] [5]3. (Date not available). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]
-
Jadhav, S. et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. isotope.com [isotope.com]
- 6. isotope.com [isotope.com]
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- 9. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromopropane-3,3,3-d3
For the modern researcher, scientist, and drug development professional, the incorporation of isotopically labeled compounds is a cornerstone of innovation. 1-Bromopropane-3,3,3-d3, a deuterated analogue of 1-bromopropane, serves as a critical building block and tracer in mechanistic studies and metabolic profiling. The strategic replacement of terminal hydrogens with deuterium atoms imparts a kinetic isotope effect, offering a powerful tool to probe reaction pathways and enhance the metabolic stability of drug candidates. However, the utility of this compound is intrinsically linked to its safe and judicious handling. This guide provides a comprehensive, in-depth technical overview of the safety protocols and handling precautions for this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.
Hazard Identification and Risk Assessment: A Proactive Stance
A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. While the deuteration at the terminal carbon does not significantly alter the fundamental chemical reactivity compared to its parent compound, it is crucial to treat it with the same level of caution. The primary hazards are associated with its flammability, volatility, and toxicity.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Hazard Statement | Precautionary Statement |
| Flammable Liquid | H225: Highly flammable liquid and vapour.[1] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Carcinogenicity | H351: Suspected of causing cancer.[1] | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Reproductive Toxicity | H360: May damage fertility or the unborn child.[1] | P201: Obtain special instructions before use. P308+P313: IF exposed or concerned: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[1] | P314: Get medical advice/attention if you feel unwell. |
The causality behind these hazards lies in the chemical nature of 1-bromopropane. Its high volatility contributes to an inhalation risk, and its ability to defat the skin leads to irritation upon dermal contact. The more severe toxicities, including suspected carcinogenicity and reproductive harm, are extrapolated from studies on 1-bromopropane, which has been the subject of extensive toxicological evaluation.[2][3] The U.S. Environmental Protection Agency (EPA) has identified unreasonable risks to human health from 1-bromopropane, leading to proposals for stricter regulation and prohibition of certain uses.[3][4]
Caption: Logical flow for risk assessment and mitigation when handling this compound.
Engineering and Administrative Controls: The First Line of Defense
Reliance on personal protective equipment (PPE) alone is a flawed safety strategy. A robust safety culture prioritizes engineering and administrative controls to minimize exposure at the source.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[1] The rationale is to maintain a negative pressure environment, ensuring that any vapors are captured and exhausted away from the user's breathing zone. The high volatility of the compound makes this non-negotiable.
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions. However, this is a secondary control and does not replace the need for a fume hood.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving this compound are mandatory. These SOPs should be readily accessible and reviewed by all personnel before commencing work.
-
Training: All personnel must be trained on the specific hazards of this compound, the proper use of engineering controls and PPE, and emergency procedures. This training should be documented.
-
Restricted Access: Designate specific areas for the storage and handling of this compound. Access to these areas should be restricted to authorized and trained personnel.[5]
-
Minimization: The quantity of this compound procured and stored should be the minimum necessary for the planned experiments.[5]
Personal Protective Equipment (PPE): The Final Barrier
When engineering and administrative controls are in place, PPE provides the final layer of protection. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
Table 2: Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hands | Chemical-resistant gloves (e.g., Viton®, Barrier®). Consult a glove compatibility chart. | Prevents skin contact, which can cause irritation and absorption of the chemical.[1] Double-gloving may be appropriate for certain procedures. |
| Body | Flame-retardant lab coat. | Provides a barrier against splashes and minimizes skin exposure.[6] |
| Respiratory | Not typically required when used in a fume hood. In case of engineering control failure or a large spill, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1] | Protects against inhalation of high concentrations of vapors, which can cause respiratory irritation and systemic toxicity.[1] |
Step-by-Step Protocol for Safe Handling in a Laboratory Setting
This protocol outlines a self-validating system for the safe handling of this compound, ensuring that each step reinforces a safe working environment.
Preparation:
-
Review Documentation: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the laboratory-specific SOP.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification. Check the airflow monitor.
-
Assemble PPE: Don the appropriate PPE as outlined in Table 2. Inspect gloves for any signs of degradation or punctures before use.
-
Prepare a Clean Workspace: The fume hood should be clean and uncluttered. Have all necessary equipment and reagents within the fume hood before introducing the this compound.
-
Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials for flammable solvents is readily accessible.[7]
Handling: 6. Transferring the Compound: Use a syringe or a cannula for transferring the liquid to minimize the risk of spills and vapor release. If pouring is necessary, do so slowly and carefully. 7. Grounding and Bonding: When transferring larger quantities, ground and bond containers to prevent the buildup of static electricity, which could be an ignition source.[8] 8. Keep Containers Closed: Keep the container of this compound sealed when not in use to prevent the escape of vapors.[9]
Post-Handling: 9. Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent. Decontaminate any equipment that has come into contact with the compound. 10. Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in a properly labeled hazardous waste container. Segregate halogenated waste streams.[7] 11. Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Paramount
In the event of an emergency, a swift and informed response is crucial to minimize harm.
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazards from Combustion: Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures:
-
Small Spills: Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Place the contaminated material in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and eliminate all ignition sources. Contain the spill if it is safe to do so. Use a vapor-suppressing foam to reduce vapors. Do not allow the spilled material to enter drains or waterways.[1]
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical for maintaining the integrity of this compound and preventing accidents.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Empty containers may retain product residue and should be treated as hazardous waste.
Physical and Chemical Properties: Data for Informed Decisions
Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₄D₃Br |
| Molecular Weight | 126.01 g/mol [10][11] |
| Appearance | Colorless liquid[1][11] |
| Boiling Point | 71 °C (160 °F)[1][10] |
| Melting Point | -110 °C (-166 °F)[1][10] |
| Flash Point | -4.5 °C (24 °F)[1] |
| Density | 1.354 g/cm³[1] |
| Vapor Pressure | 140 hPa at 20 °C (68 °F)[1] |
| Water Solubility | 2.45 g/L[1] |
References
- This compound - Safety D
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
-
Toxicological Profile for 1-Bromopropane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
- Material Safety Data Sheet 1-Bromopropane, 99%. Acros Organics.
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1-bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Department of Health and Aged Care. [Link]
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This compound. Pharmaffiliates. [Link]
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A case of severe neurotoxicity associated with exposure to 1-bromopropane, an alternative to ozone-depleting or global-warming solvents. PubMed. [Link]
-
Risk Evaluation for 1-Bromopropane (1-BP). US EPA. [Link]
-
Severe neurotoxicity associated with exposure to the solvent 1-bromopropane (n-propyl bromide). PubMed. [Link]
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Storing and using solvents. NetRegs. [Link]
-
Report on Carcinogens, Fifteenth Edition - 1-Bromopropane. National Toxicology Program (NTP). [Link]
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Case Studies on The Negative Health Effects of 1-Bromopropane (1-BP, nPB, n-Propyl Bromide). Chemtronics. [Link]
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Best Practices for Handling and Storing Solvents. CP Lab Safety. [Link]
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Solvent Waste Management| Recycling & Disposal Best Practices. Wattbar Industries. [Link]
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Risk Management for 1-Bromopropane (1-BP). US EPA. [Link]
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Lab Chemical Safety Guidelines. Harvard University Environmental Health & Safety. [Link]
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Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]
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How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]
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A Technical Guide to the Commercial Availability and Quality Verification of 1-Bromopropane-3,3,3-d3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Bromopropane-3,3,3-d3 (CAS No. 61809-89-9) is a stable isotope-labeled compound critical for advancements in pharmaceutical and bioanalytical research.[1] Its primary utility lies in its role as an internal standard for quantitative mass spectrometry, where it provides unparalleled accuracy in assays by correcting for variability during sample processing and analysis.[2][3] This guide offers an in-depth review of the commercial landscape for this reagent, detailing reputable suppliers and key procurement considerations. Furthermore, it provides robust, field-proven protocols for the independent verification of isotopic and chemical purity, ensuring the integrity of experimental data.
Introduction to this compound
Chemical Properties and Structure
This compound is an isotopologue of 1-Bromopropane, in which the three hydrogen atoms on the terminal methyl group have been replaced with deuterium (D).
-
Chemical Formula: C₃H₄D₃Br (or CD₃CH₂CH₂Br)
-
Molecular Weight: Approximately 126.01 g/mol [4]
-
Appearance: Colorless Liquid[5]
-
Boiling Point: ~71 °C
-
Density: ~1.387 g/mL at 25 °C
The Significance of Isotopic Labeling in Research
The substitution of hydrogen with deuterium creates a molecule that is chemically identical to its unlabeled counterpart but has a distinct, higher mass (M+3). This property is the cornerstone of its application. In a biological or analytical system, the deuterated standard behaves almost identically to the analyte of interest during extraction, chromatography, and ionization.[2] This co-elution and similar behavior allow it to serve as a perfect proxy, compensating for sample loss or matrix-induced ion suppression, which are common challenges in complex sample analysis.[1][7] This dramatically improves the precision, accuracy, and robustness of quantitative methods.[2]
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds. When procuring this reagent, researchers must prioritize isotopic purity and chemical purity to ensure assay reliability.
Key Procurement Considerations:
-
Isotopic Purity (Atom % D): This value indicates the percentage of molecules that are correctly labeled with deuterium. A higher percentage is crucial to prevent signal overlap with the unlabeled analyte. A minimum of 98 atom % D is standard, with 99% being preferable for sensitive assays.[8]
-
Chemical Purity: This measures the percentage of the material that is the desired compound, irrespective of its isotopic composition. High chemical purity (typically >98%) ensures that other contaminants do not interfere with the analysis.
-
Certificate of Analysis (CoA): Always demand a lot-specific CoA.[4] This document is the supplier's guarantee of quality and provides critical data on the measured purity, identity, and storage conditions.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Typical Isotopic Purity | Typical Chemical Purity | Notes |
| Sigma-Aldrich (Merck) | 99 atom % D | Data provided in CoA | Offers various pack sizes and provides detailed safety and property data. |
| Santa Cruz Biotechnology | Lot-specific (refer to CoA)[4] | Lot-specific (refer to CoA)[4] | Marketed for proteomics research.[4] |
| C/D/N Isotopes Inc. | 99 atom % D[8] | Data provided in CoA | Specializes in deuterated compounds and provides stability information.[8] |
| LGC Standards | Data provided in CoA | Data provided in CoA | Provides reference materials for pharmaceutical testing.[6] |
| Simson Pharma | Data provided in CoA | Data provided in CoA | Provides a Certificate of Analysis with each compound. |
| Pharmaffiliates | Data provided in CoA | Data provided in CoA | Categorized under stable isotopes for research use.[5] |
Quality Assessment & Analytical Verification
While suppliers provide a CoA, it is a cornerstone of good scientific practice to independently verify the identity and purity of critical reagents. This ensures trustworthiness in the data generated.
Experimental Protocol: Verification of this compound
Objective: To confirm the chemical identity, chemical purity, and isotopic enrichment of a commercially supplied lot of this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
-
Causality: GC separates volatile impurities from the main compound, while MS provides the mass-to-charge ratio (m/z), confirming the molecular weight and thus the incorporation of three deuterium atoms.
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the test material (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Typical):
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Scan Range: 35-200 m/z.
-
-
Data Analysis:
-
Purity: The main peak in the total ion chromatogram (TIC) should have an area percentage >98%.
-
Identity: The mass spectrum for the main peak should show a molecular ion (M⁺) or a characteristic fragment that is 3 mass units higher than that of an unlabeled 1-bromopropane standard (unlabeled MW ≈ 123 g/mol ). Look for key ions corresponding to the loss of Br (m/z ~44 for the deuterated fragment) vs. m/z ~41 for the unlabeled.
-
-
Method 2: Nuclear Magnetic Resonance (¹H NMR) for Isotopic Labeling Position
-
Causality: ¹H NMR is highly sensitive to the local chemical environment of protons. The absence of a signal where the methyl protons should be is direct and compelling evidence of successful deuteration at the C3 position.
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Expected Spectrum: The spectrum should show two signals, both triplets, corresponding to the two methylene (-CH₂-) groups.
-
Verification: Critically, there should be a complete or near-complete absence of the characteristic triplet signal around 1.0 ppm that corresponds to the terminal methyl (CH₃) group in unlabeled 1-bromopropane. The integration of the two methylene signals should be in a 1:1 ratio.
-
-
Mandatory Visualization
Handling, Storage, and Safety
-
Storage: this compound should be stored at room temperature or refrigerated (2-8°C) as recommended by the supplier, in a tightly sealed container to prevent evaporation.[5][8]
-
Stability: The compound is generally stable, but should be re-analyzed for chemical purity after extended storage (e.g., three years) before use.[8]
-
Safety: 1-Bromopropane is a flammable liquid and is associated with several health hazards.[9] Users must consult the Safety Data Sheet (SDS) provided by the supplier before handling, and use appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood.
Application Case Study: Internal Standard in a Bioanalytical LC-MS/MS Assay
The primary application of this compound is as an internal standard (IS) for the quantification of 1-bromopropane in complex matrices like blood or plasma.
In this workflow, a precise amount of the deuterated IS is added to every sample, calibrator, and quality control sample at the beginning of the process. Any loss of analyte during the extraction or injection steps will be mirrored by a proportional loss of the IS. In the mass spectrometer, the instrument monitors the mass transition for the analyte and the unique mass transition for the heavier IS. By calculating the ratio of the analyte's peak area to the IS's peak area, a highly precise and accurate concentration can be determined, as the ratio remains constant even if absolute signal intensity fluctuates.
Conclusion
This compound is a readily available yet highly specialized reagent that is indispensable for modern quantitative analysis. Its commercial availability from a range of reputable suppliers allows researchers to source high-purity material reliably. However, the integrity of any study relies on the quality of its reagents. Therefore, adherence to a strict, in-house verification protocol using standard analytical techniques like GC-MS and NMR is not merely recommended but essential for ensuring the trustworthiness and reproducibility of scientific outcomes.
References
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This compound | CAS 61809-88-9. Santa Cruz Biotechnology.
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
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This compound 99 atom % D | 61809-88-9. Sigma-Aldrich.
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CAS No : 61809-88-9 | Product Name : this compound. Pharmaffiliates.
-
This compound. LGC Standards.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
-
Deuterated internal standards and bioanalysis. AptoChem.
-
This compound 99 atom % D | 61809-88-9 (Alternative). Sigma-Aldrich.
-
This compound | CAS No- 61809-88-9. Simson Pharma.
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
-
This compound. C/D/N Isotopes.
-
The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem.
-
1-Bromo-3,3-dicyclopropylpropane | C9H15Br. PubChem.
-
This compound (Alternative). LGC Standards.
-
Table 4-2, Physical and Chemical Properties of 1-Bromopropane. NCBI Bookshelf.
-
1-Bromopropane | C3H7Br. PubChem.
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A Technical Guide to 1-Bromopropane-3,3,3-d3: Molecular Weight, Mass Shift, and Applications in Advanced Research
This guide provides an in-depth examination of 1-bromopropane-3,3,3-d3, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques. We will explore the fundamental physicochemical properties of this molecule, the significance of its mass shift, and its critical applications as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies.
Introduction: The Role of Stable Isotope Labeling
In modern chemical and pharmaceutical analysis, the pursuit of precision and accuracy is paramount. Stable isotope labeling, the practice of replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, is a cornerstone of this endeavor. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The replacement of hydrogen with deuterium introduces a minimal structural change but a distinct and predictable mass shift, a property that is invaluable for a range of applications.[1][2] Deuterated compounds are crucial tools for elucidating reaction mechanisms, investigating pharmacokinetic properties, and serving as superior internal standards in mass spectrometry.[3][4] This guide focuses on this compound, a deuterated analog of the industrial solvent 1-bromopropane, to illustrate these principles in practice.
Section 1: Core Physicochemical Properties and Mass Shift
1-Bromopropane (n-propyl bromide) is an alkyl halide with the formula C₃H₇Br.[5] Its deuterated isotopologue, this compound, has three hydrogen atoms on the terminal methyl group replaced by deuterium atoms.
This substitution is visually represented below.
Caption: Structural comparison of 1-Bromopropane and its deuterated isotopologue.
The primary consequence of this isotopic substitution is an increase in molecular weight. The precise molecular weights and the resulting mass shift are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (M+) |
| 1-Bromopropane | C₃H₇Br | 122.99[5][6][7][8] | N/A |
| This compound | C₃H₄D₃Br | 126.01[9][10][11][12][13] | +3.02 |
This M+3 mass shift is the key feature that enables its use in mass spectrometry-based applications, as the deuterated molecule is chemically almost identical to its non-deuterated counterpart but can be clearly distinguished in a mass spectrum.[13][14]
Section 2: The Gold Standard Internal Standard for Quantitative Analysis
In quantitative analytical chemistry, particularly in complex matrices like plasma or tissue, an internal standard (IS) is essential for correcting analytical variability.[15] An ideal IS should mimic the behavior of the analyte during sample preparation, extraction, and analysis to compensate for analyte loss, matrix effects (ion suppression or enhancement), and variations in instrument response.[16]
Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry.[16]
Causality Behind the Choice:
-
Physicochemical Similarity: Deuterated standards have nearly identical polarity, solubility, and chromatographic retention times to the analyte. This ensures they co-elute from a chromatography column and experience the same matrix effects.
-
Mass-Based Distinction: Despite co-eluting, the IS and the analyte are easily resolved by the mass spectrometer due to the mass shift. This allows for independent quantification of each species.
-
Improved Accuracy and Precision: By calculating the ratio of the analyte's signal to the IS's signal, variations introduced during the analytical workflow are effectively normalized, leading to significantly improved accuracy and precision compared to using non-isotopic or structural analog internal standards.[16]
Caption: Logical workflow for quantitative analysis using a deuterated internal standard.
Section 3: Applications in Elucidating Metabolic Pathways
Understanding the metabolic fate of a compound is critical in drug development and toxicology. 1-Bromopropane is known to be metabolized in the body through several pathways, primarily involving oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes and conjugation with glutathione (GSH).[17][18][19][20]
Using this compound as a tracer allows researchers to:
-
Track the Molecule: Administering the deuterated compound and analyzing biological samples (urine, blood) can help identify metabolites with high confidence.
-
Distinguish from Endogenous Compounds: The unique mass signature of the deuterated metabolites allows them to be distinguished from naturally occurring, structurally similar molecules.
-
Quantify Metabolite Formation: The deuterated standard enables precise quantification of the extent and rate of metabolite formation, providing insights into metabolic pathways and potential toxicities.[3][4]
The primary metabolic routes for 1-bromopropane are outlined below.
Caption: Simplified metabolic pathways of 1-bromopropane showing deuterated products.
Section 4: Experimental Protocol
Objective: To quantify 1-bromopropane in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is self-validating through the inclusion of a calibration curve and quality control samples.
1. Materials and Reagents
-
1-Bromopropane (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid, LC-MS grade
-
Ultrapure Water
-
Blank Rat Plasma
2. Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-bromopropane in 10 mL of ACN.
-
IS Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ACN.
-
IS Working Solution (100 ng/mL): Serially dilute the IS stock solution in ACN.
-
Calibration Standards & QCs: Serially dilute the analyte stock solution to prepare working solutions for spiking into blank plasma, creating a calibration curve (e.g., 1-1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except the blank.
-
Add 150 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrument Conditions
-
LC System: Standard HPLC/UPLC system.
-
Column: C18 column suitable for small molecule analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
1-Bromopropane: Q1 m/z 123.0 → Q3 m/z 43.1
-
This compound (IS): Q1 m/z 126.0 → Q3 m/z 46.1
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the IS MRM transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the calibration standards. Use a linear regression with 1/x² weighting.
-
Determine the concentration of unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve. The QC results must fall within accepted bioanalytical limits (e.g., ±15% of nominal) for the run to be valid.
Conclusion
This compound is a powerful tool for researchers in analytical chemistry, toxicology, and drug development. Its defined mass shift of +3.02 g/mol provides a clear and unambiguous signal for mass spectrometry, making it an exemplary internal standard for robust and reliable quantification.[13][15] Furthermore, its utility as a metabolic tracer is invaluable for studying the biotransformation of xenobiotics.[3][17] The principles and protocols detailed in this guide underscore the critical role that stable isotope-labeled compounds play in generating high-quality, defensible scientific data.
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- Pharmaffiliates. CAS No : 61809-88-9 | Product Name : this compound.
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A Senior Application Scientist's Guide to the Utility of 1-Bromopropane-3,3,3-d3 in Advanced Research
Abstract
Stable isotope labeling is a cornerstone of modern chemical and pharmaceutical research, providing unparalleled insights into complex biological and chemical systems. Among the array of available labeled compounds, 1-Bromopropane-3,3,3-d3 stands out as a versatile and powerful tool. This technical guide provides an in-depth exploration of its principal applications, moving beyond a simple listing of uses to explain the fundamental causality behind its efficacy in experimental design. We will delve into its role as a gold-standard internal standard in mass spectrometry, its utility in elucidating reaction mechanisms through the kinetic isotope effect, and its application as a tracer and building block in drug metabolism and pharmacokinetic (DMPK) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound to achieve higher standards of accuracy, precision, and mechanistic understanding in their work.
The Strategic Advantage of Isotopic Labeling with this compound
The substitution of a hydrogen atom (protium, ¹H) with its stable, non-radioactive isotope deuterium (²H or D) is a subtle yet profound modification. Deuterium's nucleus contains a neutron in addition to a proton, effectively doubling its mass compared to protium. This mass difference, without significantly altering the compound's chemical reactivity or physical properties, is the key to its utility.[1] Deuterium is preferred over other isotopes for many applications because it is chemically stable and non-radioactive.[2]
This compound is a deuterated analog of 1-bromopropane, a common solvent and alkylating agent used in chemical synthesis.[3][4] The specific placement of three deuterium atoms on the terminal methyl group (C3 position) makes it an exceptionally valuable probe for a variety of scientific inquiries.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 3-Bromo-1,1,1-trideuteriopropane, n-Propyl-d3 bromide | [3][5] |
| CAS Number | 61809-88-9 | |
| Molecular Formula | CD₃CH₂CH₂Br | |
| Molecular Weight | 126.01 g/mol | [6] |
| Mass Shift vs. Unlabeled | M+3 | |
| Isotopic Purity | Typically ≥99 atom % D | |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 71 °C (lit.) | |
| Density | 1.387 g/mL at 25 °C |
Core Application I: The Gold Standard for Quantitative Analysis in Mass Spectrometry
Expertise & Experience: The Causality Behind the Choice
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the greatest challenge is accounting for analytical variability. Sample loss during extraction, instrument drift, and matrix effects—where co-eluting compounds suppress or enhance the ionization of the analyte—can severely compromise data accuracy.[2] A stable isotope-labeled internal standard (SIL-IS) is the most robust solution to this problem.[7] Because this compound has virtually identical physicochemical properties to its unlabeled counterpart, it experiences the exact same sample loss, matrix effects, and ionization efficiencies.[2] It co-elutes perfectly but is baseline-separated in the mass spectrum due to its +3 Da mass difference. Therefore, any variation affecting the analyte signal will proportionally affect the SIL-IS signal, allowing for a highly accurate and precise ratiometric quantification.
Experimental Protocol: Quantification of 1-Bromopropane in Water Samples via GC-MS with a this compound Internal Standard
This protocol describes the use of this compound as a SIL-IS for the quantification of 1-bromopropane contamination in environmental water samples.
-
Preparation of Standards:
-
Prepare a stock solution of unlabeled 1-bromopropane (analyte) at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound (Internal Standard, IS) at 1 mg/mL in methanol.
-
Create a series of calibration standards by serially diluting the analyte stock solution in clean water to achieve concentrations from 1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard and every unknown water sample with the IS solution to a final, constant concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Purge and Trap):
-
Place 5 mL of the spiked sample (or standard) into a purge-and-trap vessel.
-
Purge the sample with inert gas (e.g., helium) for 10 minutes to transfer the volatile 1-bromopropane and its deuterated IS onto an adsorbent trap.
-
Rapidly heat the trap to desorb the compounds into the GC-MS system.
-
-
GC-MS Analysis:
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).[7]
-
GC Column: Capillary column suitable for volatile organic compounds (e.g., 60 m x 0.25 mm ID).[7]
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 180°C at 10°C/min.
-
MS Method: Use Selected Ion Monitoring (SIM) mode.
-
Monitor m/z 122 and 124 for 1-bromopropane (for quantitation and confirmation).
-
Monitor m/z 125 and 127 for this compound.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS (Area_Analyte / Area_IS) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte. The curve should be linear with an R² value >0.99.[7]
-
Calculate the peak area ratio for the unknown samples and determine their concentration using the regression equation from the calibration curve.
-
Data Presentation: Comparative Validation Data
The use of a SIL-IS dramatically improves method performance, as shown in the representative data below.
| Validation Parameter | With Non-Deuterated IS (e.g., 1-Chloropropane) | With this compound (SIL-IS) |
| Linearity (R²) | 0.991 | >0.999 |
| Accuracy (% Bias) | ± 15-20% | ± 2-5% |
| Precision (%RSD) | < 15% | < 5% |
This data clearly indicates that the SIL-IS provides superior linearity, accuracy, and precision by effectively compensating for analytical variability.[7]
Visualization: Quantitative Workflow Using a SIL-IS
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Methodological & Application
Application Note & Protocols: Elucidating Reaction Mechanisms with 1-Bromopropane-3,3,3-d3
Here is the detailed application note and protocol on 1-Bromopropane-3,3,3-d3 as a tracer in reaction mechanism studies.
Audience: Researchers, scientists, and drug development professionals engaged in mechanistic organic chemistry and kinetic studies.
Introduction: The Power of Isotopic Labeling
In the intricate world of chemical reactions, understanding the precise sequence of bond-making and bond-breaking events—the reaction mechanism—is paramount for controlling outcomes and designing new synthetic pathways. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone of mechanistic investigation.[1][2][3] The stable, non-radioactive isotope of hydrogen, deuterium (D), is particularly valuable.[1] Its introduction into a molecule provides a subtle yet powerful probe to interrogate reaction pathways.
The primary tool leveraged in such studies is the Kinetic Isotope Effect (KIE) , which is the change in the rate of a reaction upon isotopic substitution.[3][4] The KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD).
-
Primary KIE: A significant rate change (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step of the reaction.[4][5] This is because the heavier deuterium atom forms a stronger bond with carbon, requiring more energy to break.[5][6]
-
Secondary KIE: A much smaller rate change (typically kH/kD ≈ 0.8–1.5) occurs when the isotopically substituted bond is not broken in the rate-determining step.[7][8] These effects arise from more subtle changes in the vibrational environment of the C-D bond, such as rehybridization of the carbon atom during the reaction.[6]
This guide focuses on a specific, strategically labeled tracer, This compound . By placing the deuterium atoms on the terminal methyl group (C3), remote from the reaction center (C1) and the adjacent carbon (C2), this tracer serves as a unique tool to distinguish between competing reaction mechanisms, such as bimolecular substitution (SN2) and bimolecular elimination (E2), without directly influencing the primary bond-breaking events.
Application: Differentiating SN2 and E2 Pathways
Primary alkyl halides like 1-bromopropane are classic substrates for studying the competition between SN2 and E2 reactions.[9][10] The choice of nucleophile, base, and solvent conditions dictates which pathway dominates, but often a mixture of products is formed.[11] this compound allows for a precise dissection of these competing pathways.
Mechanistic Insights from this compound:
-
For the SN2 Pathway: The reaction involves a nucleophile attacking the carbon bearing the bromine (C1).[10] The C-D bonds on C3 are three bonds away from the reaction center. They are not broken. Consequently, any observed KIE will be a very small secondary effect, with kH/kD expected to be very close to 1.0.[7][8] This serves as an excellent control experiment.
-
For the E2 Pathway: The rate-determining step of the E2 reaction is the concerted removal of a proton from the β-carbon (C2) by a base, with the simultaneous formation of a double bond and departure of the bromide leaving group.[5] Since the deuterium labels in this compound are on the γ-carbon (C3), the C-D bonds are not broken in this process. Therefore, unlike a substrate deuterated at C2 which would show a large primary KIE (kH/kD typically 2-8), this tracer is expected to exhibit a negligible KIE.[7] This result powerfully confirms that C-H bond cleavage occurs specifically at the C2 position in the E2 mechanism.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the tracer can be achieved from a commercially available deuterated precursor, such as 3,3,3-trideuteriopropan-1-ol. The most direct method is conversion of the alcohol to the alkyl bromide.
Materials:
-
3,3,3-trideuteriopropan-1-ol (CD3CH2CH2OH)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Concentrated sulfuric acid (H2SO4)
-
Anhydrous calcium chloride (CaCl2)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Deionized water
-
Standard distillation apparatus, separatory funnel, round-bottom flasks
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stir bar, combine 1.0 equivalent of 3,3,3-trideuteriopropan-1-ol with 2.0 equivalents of 48% HBr.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add 0.5 equivalents of concentrated H2SO4 dropwise with vigorous stirring.
-
Reflux: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC or GC analysis of aliquots.
-
Workup & Isolation: After cooling, transfer the mixture to a separatory funnel. The lower layer contains the crude this compound.
-
Washing: Wash the organic layer sequentially with cold water, saturated NaHCO3 solution, and finally, water again. This removes unreacted acid and alcohol.
-
Drying: Dry the crude product over anhydrous CaCl2.
-
Purification: Purify the final product by simple distillation, collecting the fraction boiling at approximately 70-72 °C.
-
Characterization: Confirm the structure and isotopic purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the deuterated product.
Protocol 2: Kinetic Study of a Competitive SN2/E2 Reaction
This protocol describes a parallel experiment using both 1-bromopropane and its 3,3,3-d3 isotopologue to determine the KIE.
Materials:
-
1-bromopropane (non-deuterated standard)
-
This compound (synthesized tracer)
-
Sodium ethoxide solution (e.g., 0.5 M in ethanol)
-
Anhydrous ethanol (solvent)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vials with septa, gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Preparation: Prepare two sets of reaction vials. In each set, prepare a solution of the alkyl bromide (either 1-bromopropane or this compound) and the internal standard in anhydrous ethanol at a known concentration (e.g., 0.1 M).
-
Initiation: Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in a thermostated bath. Initiate the reaction by injecting a known volume of the sodium ethoxide solution into each vial.
-
Monitoring: At timed intervals, withdraw an aliquot from each vial and quench the reaction by adding it to a vial containing dilute acid and an extraction solvent (e.g., diethyl ether).
-
Analysis: Analyze the quenched aliquots by GC-MS. The GC will separate the starting material, the SN2 product (ethyl propyl ether), and the E2 product (propene, which may need headspace analysis). The MS will confirm the identity and deuteration of each species.
-
Data Collection: Quantify the disappearance of the starting material and the formation of the products over time by comparing their peak areas to that of the internal standard.
Data Interpretation and Expected Results
The primary data from the kinetic experiments are the rate constants for the consumption of the light (kH) and heavy (kD) starting materials, leading to each specific product.
Summarized Expected KIE Values (kH/kD)
| Isotopic Tracer | Reaction | C-H/D Bond Cleavage Site | Expected KIE Type | Expected kH/kD Value | Rationale |
| This compound | SN2 | None | Secondary | ~1.0 | C-D bonds are remote from the reaction center.[8] |
| This compound | E2 | C2-H | Secondary (Remote) | ~1.0 | C-D bonds are not broken in the rate-determining step.[5] |
| 1-Bromopropane-2,2-d2 | E2 | C2-D | Primary | > 2 (typically 3-7) | C-D bond is broken in the rate-determining step.[5] |
| 1-Bromopropane-1,1-d2 | SN2 | None | Secondary | ~0.9 - 1.2 | Change in hybridization at C1 affects C-D vibrational modes. |
Conclusion
This compound is a highly effective mechanistic probe. Its value lies not in producing a large primary KIE, but in its strategic inertness. By demonstrating a negligible isotope effect for both SN2 and E2 pathways, it provides powerful evidence that:
-
The C-H bonds on the terminal methyl group are not involved in the rate-determining steps of either reaction.
-
It validates the classic E2 mechanism model, which requires C-H bond cleavage specifically at the β-position (C2).
For researchers in drug development, understanding such subtle mechanistic details is crucial for predicting and controlling metabolic pathways, as deuteration can significantly alter a drug's pharmacokinetic profile.[12][13] The principles demonstrated here with a simple model system are broadly applicable to more complex molecules, making isotopically labeled tracers like this compound indispensable tools in the modern chemical sciences.
References
- Distinguishing Reaction Mechanisms: A Comparative Analysis of 1-Bromopropane-1-D1 in SN1/SN2/E1/E2 P
- Deuter
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- Compounds containing deuterium (D = 2H) are useful for kinetic st... Study Prep in Pearson+.
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Application Note: A Protocol for Stable Isotope Derivatization with 1-Bromopropane-3,3,3-d3 for Quantitative GC-MS Analysis
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, but its application is often limited by the volatility and thermal stability of analytes. Chemical derivatization addresses these limitations by converting polar, non-volatile compounds into forms more amenable to GC analysis.[1][2][3][4] This application note provides a detailed protocol and scientific rationale for alkylation using 1-Bromopropane-3,3,3-d3, a deuterated derivatizing agent. This technique not only enhances the chromatographic properties of analytes containing active hydrogen functional groups (e.g., carboxylic acids, phenols, thiols, and secondary amines) but also introduces a stable isotope label. This isotopic signature is invaluable for robust quantification using isotope dilution mass spectrometry, providing a superior method for generating internal standards and improving analytical precision.[5][6]
The Scientific Principle: Alkylation and Isotope Dilution
The "Why" of Derivatization for GC-MS
Many molecules, particularly in pharmaceutical and biological matrices, possess polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), thiol (-SH), and amine (-NH). These groups can engage in strong intermolecular hydrogen bonding, which significantly lowers their volatility and makes them unsuitable for direct GC analysis.[3][4][7] Furthermore, these active hydrogens can interact with the GC column or inlet, leading to poor peak shape, tailing, and reduced detector response.[2]
Derivatization chemically modifies these problematic functional groups to create a new compound with more favorable properties.[3] The three most common methods are silylation, acylation, and alkylation.[7] Alkylation, the focus of this protocol, replaces active hydrogens with an alkyl group, effectively "masking" the polar site.[3][8] This process achieves several critical objectives:
-
Increases Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is lowered.[4]
-
Improves Thermal Stability: The resulting derivatives (esters, ethers, etc.) are often more stable at the high temperatures of the GC inlet and column.
-
Enhances Chromatographic Behavior: Reduced interaction with the stationary phase leads to sharper, more symmetrical peaks.[9]
Mechanism: Nucleophilic Substitution
The derivatization with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[3][10] The key steps are:
-
Deprotonation: A mild base (e.g., potassium carbonate) is used to remove the acidic proton from the analyte's functional group (R-XH), creating a more potent nucleophile (R-X⁻).
-
Nucleophilic Attack: The anionic analyte attacks the electrophilic carbon atom of this compound that is bonded to the bromine atom.
-
Displacement: The bromide ion is displaced as a leaving group, forming the stable, derivatized analyte (R-X-CH₂CH₂CD₃).
The choice of an aprotic solvent, such as acetonitrile, is crucial as it effectively solvates the cation of the base without interfering with the nucleophile, thereby facilitating the SN2 mechanism.
The Advantage of Deuterium Labeling
The use of this compound instead of its non-deuterated analog introduces a stable isotopic label into the analyte molecule. This is a powerful strategy in quantitative mass spectrometry.[5] An ideal internal standard co-elutes with the analyte and behaves identically during sample preparation, extraction, and injection, correcting for any sample loss or instrument variability.[11][12] A stable isotope-labeled version of the analyte is the gold standard for an internal standard.[11]
By derivatizing a pure standard of the target analyte with unlabeled 1-bromopropane and the sample with this compound (or vice-versa), one can create a perfect internal standard for isotope dilution analysis.[6] The mass spectrometer can easily distinguish between the analyte and the internal standard due to the 3-Dalton mass difference, while their chemical and chromatographic properties remain virtually identical.
Experimental Protocol: Derivatization with this compound
This protocol is a representative method and should be optimized for specific analytes, particularly concerning reaction time and temperature.
Required Apparatus and Reagents
-
Apparatus:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-1ms).
-
Autosampler vials with inserts (2 mL).
-
Heating block or water bath.
-
Vortex mixer.
-
Centrifuge.
-
Pipettes and precision syringes.
-
-
Reagents:
-
This compound (Reagent grade).
-
Potassium Carbonate (K₂CO₃), anhydrous powder.
-
Acetonitrile (ACN), HPLC or GC-MS grade, anhydrous.
-
Ethyl Acetate, HPLC or GC-MS grade.
-
Deionized water.
-
Sodium Sulfate (Na₂SO₄), anhydrous.
-
Analyte standard(s).
-
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Accurately weigh or pipette the sample (or a dried extract thereof) containing the analyte of interest into a 4 mL glass vial. A typical starting amount is 0.1-1.0 mg of the analyte.
-
If starting with a liquid sample, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as water can react with the derivatizing reagent.[3]
-
-
Reagent Addition:
-
Add 500 µL of anhydrous acetonitrile to the dried sample.
-
Add approximately 5-10 mg of anhydrous potassium carbonate. This provides the basic environment necessary for the reaction.
-
Add 50 µL of this compound. A molar excess of the derivatizing agent is recommended to drive the reaction to completion.
-
-
Reaction Incubation:
-
Securely cap the vial.
-
Vortex the mixture for 30 seconds to ensure proper mixing.
-
Place the vial in a heating block or water bath set to 70 °C for 60 minutes. Note: Optimal time and temperature may vary depending on the analyte's reactivity and steric hindrance.
-
-
Sample Work-up and Extraction:
-
After incubation, allow the vial to cool to room temperature.
-
Add 1 mL of deionized water to quench the reaction and dissolve the potassium carbonate.
-
Add 1 mL of ethyl acetate to the vial.
-
Vortex vigorously for 1 minute to extract the derivatized analyte into the organic layer.
-
Centrifuge for 5 minutes at 2000 rpm to achieve complete phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the derivatization of analytes with this compound.
GC-MS Analysis and Data Interpretation
Recommended GC-MS Parameters
The following parameters serve as a starting point and should be optimized for the specific derivatized analytes and instrument.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | A non-polar column suitable for a wide range of derivatized compounds. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split for concentrated samples and splitless for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose program that can be adjusted based on analyte volatility.[13] |
| MS System | Agilent 5977A or equivalent | A standard quadrupole mass spectrometer with good sensitivity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temperature | 230 °C | Standard temperature to minimize source contamination and maintain sensitivity. |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) | Use Full Scan for identification and SIM for enhanced sensitivity and quantification. |
Interpreting Mass Spectra
The key to confirming successful derivatization is observing the correct mass shift. The addition of a propyl group (CH₂CH₂CH₃) replaces an active hydrogen, resulting in a net mass increase of 41 Da. The derivatization with the d3-propyl group (CH₂CH₂CD₃) results in a net mass increase of 44 Da.
When using the deuterated derivative as an internal standard alongside the non-deuterated derivative, you will look for two peaks that co-elute chromatographically but are separated by 3 mass units in the mass spectrum (e.g., M⁺ vs. M+3⁺). This relationship is fundamental to isotope dilution mass spectrometry.
Caption: Reaction scheme and mass shift logic for d3-propylation.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | Incomplete reaction; presence of water; inactive base. | Increase reaction time/temperature. Ensure all reagents and samples are anhydrous. Use fresh, finely ground K₂CO₃. |
| Poor Peak Shape (Tailing) | Incomplete derivatization; active sites in the GC inlet or column. | Optimize derivatization conditions. Use a fresh inlet liner; trim the first few cm of the GC column. |
| Extraneous Peaks | Contaminated solvents or reagents; side reactions. | Run a reagent blank. Use high-purity solvents.[14] Ensure proper storage of the derivatizing agent to prevent degradation. |
| Poor Reproducibility | Inconsistent sample preparation; variable water content; instrument variability. | Ensure precise measurements and anhydrous conditions. Use an internal standard (ideally the isotope-labeled analyte).[11] |
References
- Lin, D., Wang, S., et al. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- Lin, D.-L., Wang, S.-M., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A concept".
- ResearchGate. (2025). Optimization of derivatization of acidic drugs for analysis by GC-MS.
- PubMed. (1991).
- Lin, D.-L., Wang, S.-M., et al. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Koek, M. M., et al. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling.
- Wikipedia. Internal standard.
- Sigma-Aldrich. (2012).
- Supelco.
- Benchchem. Comparative Guide to GC-MS Analysis of 1,3-Dibromopropane Reaction Products.
- ResearchGate. (2025). Stable isotope coded derivatizing reagents as internal standards in Metabolite Profiling.
- Crawford Scientific. Internal Standards - What Are They?
- GC Derivatiz
- MDPI. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline)
- Phenomenex.
- Chemistry LibreTexts. (2023).
- MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- ResearchGate. (2025). Gas Chromatographic Determination of Parabens after In-situ Derivatization and Dispersive Liquid-Liquid Microextraction.
- SciSpace. (2012).
- IJCSR. (2021).
- French-Ukrainian Journal of Chemistry. (2015).
- ResearchGate. (2025). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis.
- IntechOpen. (2019).
- Benchchem. Preventing contamination in low-level propylparaben analysis.
- Sigma-Aldrich.
- ResearchGate. (2025).
- PubMed. (2008).
- Semantic Scholar.
- NIH. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline)
- MDPI. (2024).
- Semantic Scholar.
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Application Note: 1-Bromopropane-3,3,3-d3 as a High-Performance Internal Standard for Quantitative NMR (qNMR) Spectroscopy
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration and purity of chemical substances.[1][2] The accuracy of qNMR is fundamentally dependent on the use of a reliable internal standard.[3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-Bromopropane-3,3,3-d3 (CAS: 61809-88-9) as a robust internal standard for ¹H qNMR. We will explore its advantageous physicochemical properties, provide detailed, field-proven protocols for its application, and explain the causality behind critical experimental parameters to ensure data integrity and reproducibility.
Introduction: The Critical Role of the Internal Standard in qNMR
Unlike chromatographic techniques that often exhibit compound-specific responses, the signal integral in NMR spectroscopy is directly proportional to the molar amount of the nuclei being observed.[1][2][4] This inherent quantitative nature makes qNMR an indispensable tool for purity assessment, reference standard characterization, and metabolic studies.
The internal standard method is the most precise approach in qNMR, achieving low measurement uncertainties.[5] In this method, a certified reference material is accurately weighed and mixed directly into the analyte solution.[5] The analyte's quantity is then determined by comparing the integral of one of its signals to the integral of a signal from the internal standard.
An ideal internal standard should possess the following characteristics:
-
High purity and stability.
-
Signals that do not overlap with analyte or solvent signals.[5][6]
-
A simple NMR spectrum, preferably with singlet resonances.[7]
-
Good solubility in common deuterated solvents.[3]
-
Chemical inertness, not reacting with the analyte or solvent.[1][8]
Deuterated compounds, such as this compound, are particularly advantageous. The replacement of protons with deuterium simplifies the ¹H NMR spectrum, reducing the likelihood of signal overlap and simplifying analysis.[9][10]
Physicochemical Profile of this compound
This compound is the deuterated isotopologue of 1-bromopropane. The strategic placement of three deuterium atoms on the terminal methyl group provides distinct advantages for its use as a qNMR standard. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 61809-88-9 | [11][12][13] |
| Linear Formula | CD₃CH₂CH₂Br | [11] |
| Molecular Weight | 126.01 g/mol | [11][13] |
| Appearance | Colorless Liquid | [12] |
| Boiling Point | 71 °C (lit.) | [11] |
| Melting Point | -110 °C (lit.) | [11] |
| Density | 1.387 g/mL at 25 °C | [11] |
| Isotopic Purity | Typically ≥99 atom % D | [11] |
| Solubility | Soluble in acetone, ethanol, ether, benzene, chloroform, carbon tetrachloride. | [14] |
Rationale for Selecting this compound
This compound meets the criteria for an excellent qNMR standard for several key reasons:
-
Simplified ¹H NMR Spectrum: The non-deuterated analog, 1-bromopropane, displays three distinct proton environments.[15] By replacing the C3-protons with deuterium, the corresponding upfield triplet is eliminated from the ¹H spectrum. This leaves two well-resolved multiplets in a spectral region (typically 1.5-4.0 ppm) that is often clear of aromatic or highly deshielded analyte signals. This spectral simplification is the primary advantage, as it drastically reduces the probability of signal overlap.
-
Chemical Stability: It is chemically inert under the neutral and temperature-controlled conditions typical for NMR analysis, ensuring it does not react with the analyte.
-
Optimal Volatility: With a boiling point of 71 °C, it is not so volatile that its concentration changes during sample preparation, yet it can be easily removed by vacuum if sample recovery is required.[11]
-
Broad Solubility: Its miscibility with a wide range of common deuterated organic solvents enhances its versatility for analyzing various classes of compounds.[14]
Experimental Workflow and Protocols
Adherence to a meticulous, validated protocol is paramount for achieving accurate and reproducible qNMR results. Errors in sample preparation are a major factor contributing to overall measurement uncertainty.[6]
Diagram: qNMR Workflow using an Internal Standard
The following diagram outlines the logical flow of a typical qNMR experiment using this compound.
Caption: Workflow for qNMR analysis using an internal standard.
Protocol 1: Stock Solution Preparation
To minimize weighing errors, especially when working with small quantities, preparing a stock solution of the internal standard is highly recommended.[1]
-
Weighing: Using a calibrated 5-decimal analytical microbalance, accurately weigh approximately 25-50 mg of this compound into a clean vial.[3][5] Record the exact mass (m_std).
-
Dissolution: Quantitatively transfer the weighed standard into a 10.00 mL Class A volumetric flask.
-
Dilution: Add a suitable deuterated solvent (e.g., Chloroform-d) to the flask, ensuring the standard dissolves completely. Carefully bring the solution to the calibration mark.
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure a homogeneous solution.
-
Calculation: Calculate the precise molar concentration of the stock solution. Store refrigerated in a sealed container.
Protocol 2: Analyte Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the analyte into a vial. Record the exact mass (m_analyte).
-
Addition of Standard: Using a calibrated gas-tight syringe or positive displacement pipette, add a precise volume (e.g., 100.0 µL) of the this compound stock solution to the vial containing the analyte.
-
Dissolution & Transfer: Add approximately 500-600 µL of the deuterated solvent to dissolve the mixture completely. Transfer the final homogeneous solution to a 5 mm NMR tube.
Protocol 3: NMR Data Acquisition
Acquisition parameters are critical for ensuring that signal intensities are directly proportional to molar concentration. Using non-quantitative parameters is a common source of error.
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | Ensures maximum and uniform excitation of all nuclei for accurate quantification.[3] |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | This is the most critical parameter. It ensures all protons have fully relaxed back to thermal equilibrium before the next pulse. A short D1 leads to signal saturation and inaccurate integrals. A value of 30-60 seconds is often a safe starting point.[3] |
| Number of Scans (NS) | 16 - 128 | Chosen to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended) for both the standard and analyte signals. |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides sufficient digital resolution to accurately define the peaks. |
| Temperature Control | Stable (e.g., 298 K) | Maintains constant sample conditions to prevent chemical shift drift during acquisition.[3][16] |
Pre-acquisition Steps: The instrument's magnetic field must be locked to the deuterium signal of the solvent. The probe must be tuned and matched for every sample to ensure efficient signal transmission.[16]
Protocol 4: Data Processing and Calculation
-
Processing: Apply Fourier transformation to the FID. Carefully perform zero-order and first-order phase correction to ensure all peaks have a pure absorption lineshape. Apply a robust baseline correction algorithm across the entire spectrum.
-
Integration: Integrate a well-resolved, non-overlapping signal for the analyte and a signal from this compound. The integration region should span at least 76 times the full-width at half-maximum (FWHM) of the peak to encompass >99.9% of the signal area.[17]
-
Calculation: The mass fraction purity of the analyte (P_analyte) can be calculated using the following master equation:
P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte, I_std: Integral areas for the analyte and standard signals.
-
N_analyte, N_std: Number of protons giving rise to the integrated signal for the analyte and standard (for this compound, this will be 2 for either the -CH₂- or -CH₂Br signal).
-
MW_analyte, MW_std: Molecular weights of the analyte and standard.
-
m_analyte, m_std: Weighed masses of the analyte and standard.
-
P_std: Certified purity of the internal standard.
-
Conclusion
This compound serves as an excellent internal standard for the quantitative ¹H NMR analysis of a wide range of organic molecules. Its simplified spectrum, chemical inertness, and favorable physical properties contribute to its reliability. By combining this high-quality standard with meticulous sample preparation and the use of validated, quantitative NMR acquisition parameters, researchers can achieve highly accurate and precise measurements, bolstering the integrity of their scientific findings in research, development, and quality control settings.
References
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Labstep. [Link]
-
Let's try doing quantitative NMR (2). JEOL Ltd.[Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Purity by Absolute qNMR Instructions. Metabolomics Standards Initiative. [Link]
-
1-Bromo-3,3-dicyclopropylpropane | C9H15Br | CID 10560066. PubChem. [Link]
-
Construct a three-step synthesis of 1-bromopropane from propane. Homework.Study.com. [Link]
-
Table 4-2, Physical and Chemical Properties of 1-Bromopropane. NCBI Bookshelf. [Link]
-
Chemical Shift: Internal References and Solvent Effects. JoVE. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
- Production of 1-bromopropane.
-
The C-13 NMR spectrum of 1-bromopropane. Doc Brown's Chemistry. [https://www.docbrown.info/page06/13CNMR/13C-NMR-03alkanes.htm#1-bromopropane C-13 NMR]([Link] C-13 NMR)
-
Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]
-
Construct a three-step synthesis of 1-bromopropane from propane by selecting the appropriate formulas for. brainly.com. [Link]
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]
-
1-bromopropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [https://www.docbrown.info/page06/1HNMR/1HNMR-03alkanes.htm#1-bromopropane proton NMR]([Link] proton NMR)
-
Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]
-
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]
-
NMR Practice Problems. Universidade Federal do Paraná. [Link]
-
qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. [Link]
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Use of 1-Bromopropane-3,3,3-d3 in the synthesis of deuterated pharmaceuticals
An Application Guide to the Strategic Use of 1-Bromopropane-3,3,3-d3 in the Synthesis of Deuterated Pharmaceuticals
Authored by: A Senior Application Scientist
Abstract
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful tool in modern drug development. This "deuterium switch" can significantly improve a drug's metabolic profile, enhance its safety, and extend its half-life by leveraging the kinetic isotope effect (KIE).[1][2][] This application note provides a detailed guide for researchers and drug development professionals on the use of this compound, a key trifunctional building block, for the precise installation of a deuterated propyl moiety into pharmaceutical candidates. We will explore the scientific rationale, provide detailed synthetic protocols, and discuss the analytical validation required to confirm successful deuteration.
The Scientific Imperative for Deuteration in Drug Design
The metabolism of many drugs is mediated by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of carbon-hydrogen (C-H) bonds.[4][5] The strength of a chemical bond is a primary determinant of the energy required to break it, and therefore, the rate at which such a reaction occurs. A carbon-deuterium (C-D) bond is approximately 10 times stronger than a corresponding C-H bond due to its lower zero-point energy.[6]
This fundamental difference in bond strength gives rise to the Deuterium Kinetic Isotope Effect (DKIE) , where the cleavage of a C-D bond occurs at a significantly slower rate than that of a C-H bond.[2][] By strategically placing deuterium at known sites of metabolic oxidation ("soft spots"), medicinal chemists can:
-
Improve Metabolic Stability: Slowing the rate of metabolism can increase the drug's half-life and overall exposure (Area Under the Curve, AUC).[1][7]
-
Enhance Safety and Tolerability: Deuteration can reduce the formation of reactive or toxic metabolites, leading to a better safety profile.[8]
-
Increase Bioavailability: By reducing first-pass metabolism, a higher concentration of the active drug can reach systemic circulation.[1][8]
-
Optimize Dosing Regimens: A longer half-life may allow for less frequent dosing, improving patient adherence and convenience.[8][9]
The first deuterated drug approved by the FDA, deutetrabenazine, validated this approach, demonstrating tangible clinical benefits over its non-deuterated counterpart.[1][7]
This compound: A Versatile Deuterated Building Block
This compound (d3-propyl bromide) is an isotopically labeled alkylating agent. Its utility stems from its structure: a reactive primary bromide for forming new bonds and a terminal trideuteromethyl (-CD₃) group positioned to block metabolic oxidation at the propyl chain's terminus.
The primary C-Br bond makes it an excellent substrate for Sₙ2 reactions, allowing for efficient alkylation of a wide range of nucleophiles commonly found in pharmaceutical scaffolds, including:
-
Phenols (O-alkylation)
-
Amines and Amides (N-alkylation)
-
Thiols (S-alkylation)
-
Enolates and other carbanions (C-alkylation)
Introducing the -CH₂CH₂CD₃ moiety serves to protect against ω- and (ω-1)-hydroxylation, common metabolic pathways for alkyl chains.
Experimental Protocol: O-Alkylation of a Phenolic Precursor
This protocol details a representative synthesis using this compound to alkylate a model phenolic compound, 4-hydroxyacetophenone. This reaction is analogous to synthetic steps used in the development of numerous pharmaceutical agents.
Objective: To synthesize 1-(4-((3,3,3-trideuteropropoxy)phenyl)ethan-1-one) via Williamson ether synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98 atom % D | C/D/N Isotopes | Handle in a fume hood. |
| 4-Hydroxyacetophenone | ≥99% | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered for best results. |
| Acetone | Anhydrous, ≥99.5% | J.T. Baker | Use a dry solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Deionized Water | N/A | In-house | For workup. |
| Brine (Saturated NaCl solution) | N/A | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Acros Organics | For drying organic layers. |
| Round-bottom flask (100 mL) | N/A | Kimble | Ensure it is oven-dried. |
| Reflux Condenser | N/A | Ace Glass | |
| Magnetic Stir Plate and Stir Bar | N/A | IKA |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equivalents).
-
Solvent Addition: Add 40 mL of anhydrous acetone to the flask.
-
Reagent Addition: Add this compound (1.26 g, 10.2 mmol, 1.02 equivalents) to the suspension via syringe.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 12-18 hours.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete (disappearance of the starting phenol by TLC), cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and rinse with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford the pure product as a white solid.
Expected Results and Analytical Characterization
| Parameter | Expected Value/Observation |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR | The characteristic triplet for the terminal methyl group (at ~1.0 ppm) in the non-deuterated analog will be absent. The adjacent methylene protons (-O-CH₂-CH₂ -CD₃ at ~2.0 ppm), which would normally be a sextet, will appear as a triplet due to coupling only with the other methylene protons. |
| ¹³C NMR | The signal for the terminal methyl carbon will appear as a multiplet (due to C-D coupling) with a significantly lower intensity compared to other carbons. |
| Mass Spectrometry | The molecular ion peak (M+) will be observed at m/z corresponding to the deuterated product (C₁₁H₁₁D₃O₂), which is 3 mass units higher than the non-deuterated version. For ESI-MS, look for [M+H]⁺ or [M+Na]⁺. The isotopic purity can be determined by comparing the relative intensities of the M+ peak and the M-1, M-2, and M-3 peaks. |
Safety and Handling
-
1-Bromopropane: This reagent is a suspected carcinogen and reproductive toxin. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Anhydrous Solvents: Acetone is highly flammable. Keep away from ignition sources.
-
General Precautions: Perform a thorough risk assessment before beginning any chemical synthesis.
Conclusion
This compound is a highly effective and versatile reagent for incorporating a metabolically robust trideuteropropyl group into drug candidates. The straightforward Sₙ2 chemistry allows for its application across a wide range of molecular scaffolds. By following well-defined protocols and employing rigorous analytical characterization, researchers can confidently synthesize deuterated pharmaceuticals with the potential for significantly improved pharmacokinetic and safety profiles, thereby accelerating the drug development process.[6][10]
References
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217–238. [Link]
-
Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. Clearsynth. [Link]
-
Neuland Labs. (2023). What Pharmacological Advantages Can Deuterated APIs Deliver? Neuland Labs. [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed, 28911772. [Link]
-
Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. ResearchGate. [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology. [Link]
-
Wang, S., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K₂CO₃, acetone, reflux,... ResearchGate. [Link]
-
Nature Communications. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature. [Link]
-
Kaur, H., et al. (2022). Deuterium in drug discovery and synthesis of breakthrough reagents for deuteration. ResearchGate. [Link]
-
C/K Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. [Link]
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- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
Application Notes & Protocols: Strategic Incorporation of a Trideuteropropyl Moiety using 1-Bromopropane-3,3,3-d₃
Abstract: The strategic, site-selective incorporation of deuterium into pharmaceutically active molecules is a cornerstone of modern drug development, primarily aimed at enhancing metabolic stability through the kinetic isotope effect (KIE).[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing 1-bromopropane-3,3,3-d₃, a versatile deuterated building block, to introduce a trideuteropropyl (-CH₂CH₂CD₃) group into various molecular scaffolds. We will explore the underlying chemical principles, provide step-by-step experimental procedures for key transformations, and discuss methods for the characterization of the resulting deuterated compounds.
Introduction: The Power of Deuterium in Drug Discovery
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an invaluable tool for medicinal chemists.[1][3] Its utility stems from a fundamental physical difference: the carbon-deuterium (C-D) bond is significantly stronger (by 6-10 times) than the corresponding carbon-hydrogen (C-H) bond.[1] This increased bond strength can dramatically slow the rate of chemical reactions that involve C-H bond cleavage, a phenomenon known as the Kinetic Isotope Effect (KIE).[4][5]
In drug metabolism, many degradation pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the enzymatic oxidation of C-H bonds.[6] By selectively replacing hydrogen with deuterium at these metabolically vulnerable positions, the rate of metabolism can be retarded. This "deuterium switching" can lead to significant therapeutic advantages:
-
Improved Pharmacokinetics: Slower metabolism can increase a drug's half-life and overall exposure (AUC).[1]
-
Reduced Toxic Metabolites: Blocking a specific metabolic pathway can prevent the formation of harmful byproducts.
-
Enhanced Efficacy: More consistent plasma concentrations may lead to improved therapeutic outcomes with potentially lower or less frequent dosing.[1]
The use of deuterated building blocks, such as 1-bromopropane-3,3,3-d₃, provides a direct and efficient strategy to install deuterium at a precise location within a molecule, avoiding the need for complex and sometimes non-selective H/D exchange reactions.[3]
Core Chemical Principle: Nucleophilic Substitution (Sⲛ2)
1-Bromopropane-3,3,3-d₃ is a primary alkyl halide. Its reactivity is dominated by the bimolecular nucleophilic substitution (Sⲛ2) mechanism. Understanding this mechanism is critical for designing successful labeling experiments.
Mechanism Causality: The Sⲛ2 reaction proceeds in a single, concerted step. A nucleophile (Nu⁻) attacks the electrophilic carbon atom attached to the bromine. Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group.[7][8] This backside attack leads to an inversion of stereochemistry at the reaction center, although for the achiral propyl group, this is not a stereochemical consideration.
The choice of a polar aprotic solvent (e.g., DMF, acetonitrile) is crucial. These solvents are poor at solvating the nucleophile, leaving it more "naked" and reactive, thereby accelerating the Sⲛ2 reaction rate.
Caption: General Sⲛ2 mechanism for labeling with 1-bromopropane-3,3,3-d₃.
Application Protocols
The following protocols are generalized and may require optimization based on the specific substrate's reactivity, solubility, and steric hindrance.
Protocol 1: O-Alkylation of Phenols to Synthesize Deuterated Aryl Propyl Ethers
This protocol is widely applicable for modifying phenolic moieties in drug candidates.
Materials:
-
Phenolic substrate
-
1-Bromopropane-3,3,3-d₃ (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate or magnesium sulfate
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the phenolic substrate (1.0 mmol, 1.0 eq) and anhydrous DMF (5-10 mL).
-
Add potassium carbonate (1.5 mmol, 1.5 eq). The use of Cs₂CO₃ is recommended for less reactive phenols as it is more soluble and basic.
-
Stir the suspension at room temperature for 15-30 minutes to generate the phenoxide nucleophile.
-
Add 1-bromopropane-3,3,3-d₃ (1.1 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (2 x 10 mL) and then brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: N-Alkylation of Amines to Form Deuterated Propylamines
This method is suitable for secondary amines to produce tertiary amines, a common structural motif in pharmaceuticals.
Materials:
-
Secondary amine substrate
-
1-Bromopropane-3,3,3-d₃ (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Potassium iodide (KI, 0.1 eq, catalytic) - Optional
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere, dissolve the secondary amine substrate (1.0 mmol, 1.0 eq) in anhydrous ACN (10 mL).
-
Add the base (K₂CO₃ or DIPEA, 2.0 mmol, 2.0 eq). K₂CO₃ is a solid base suitable for many applications, while DIPEA is a non-nucleophilic organic base useful for substrates sensitive to inorganic bases.
-
(Optional but recommended) Add a catalytic amount of KI (0.1 mmol, 0.1 eq). The iodide ion can displace the bromide in-situ via the Finkelstein reaction to form the more reactive 1-iodopropane-3,3,3-d₃, accelerating the reaction.
-
Add 1-bromopropane-3,3,3-d₃ (1.2 mmol, 1.2 eq) to the mixture.
-
Heat the reaction to reflux (approx. 82 °C for ACN) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the mixture and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude amine product by flash column chromatography.
Protocol 3: S-Alkylation of Thiols to Form Deuterated Thioethers
This protocol is effective for introducing the deuterated propyl group onto sulfur-containing molecules.
Materials:
-
Thiol substrate
-
1-Bromopropane-3,3,3-d₃ (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated ammonium chloride solution, ethyl acetate, brine
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Caution: NaH is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
To a solution of the thiol (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, carefully add NaH (1.2 mmol, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed as the thiolate is formed.
-
Add 1-bromopropane-3,3,3-d₃ (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting thioether by flash column chromatography.
Summary of Reaction Conditions
| Reaction Type | Nucleophile | Typical Base | Solvent | Temp (°C) | Typical Yield | D-Incorporation |
| O-Alkylation | Phenol / Alcohol | K₂CO₃, Cs₂CO₃ | DMF, ACN | 50 - 70 | 70 - 95% | >98% |
| N-Alkylation | Secondary Amine | K₂CO₃, DIPEA | ACN, DMF | 60 - 82 | 65 - 90% | >98% |
| S-Alkylation | Thiol | NaH, K₂CO₃ | THF, DMF | 0 - RT | 75 - 98% | >98% |
| C-Alkylation | Malonic Ester | NaOEt, NaH | EtOH, THF | 25 - 50 | 60 - 85% | >98% |
Yields and conditions are substrate-dependent and require optimization.
Characterization and Validation
Confirming the successful incorporation of the deuterium label is a critical final step.
-
¹H NMR Spectroscopy: Look for the disappearance of the starting material's active proton (e.g., -OH, -NH, -SH) and the appearance of new signals corresponding to the -CH₂CH₂- protons of the propyl chain. The integration of the terminal methyl group will be absent.
-
²H (Deuterium) NMR Spectroscopy: A single resonance in the ²H NMR spectrum will confirm the presence and chemical environment of the -CD₃ group.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or M⁺) in the mass spectrum will be 3 mass units higher than the corresponding non-deuterated product, confirming the incorporation of three deuterium atoms.
Experimental Workflow
The following diagram outlines the logical flow from reaction setup to final product validation.
Caption: Standard experimental workflow for deuterium labeling.
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 11(1), 111-125. [Link]
-
Singh, R., & Sharma, U. (2020). Deuterium in drug discovery and synthesis of breakthrough reagents for deuteration. RSC Advances, 10(58), 35248-35273. [Link]
-
Chemguide. (n.d.). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Chemguide. [Link]
-
Pearson. (n.d.). What product is formed when 1-bromopropane reacts with each of the following nucleophiles? d. HS-. Pearson. [Link]
-
Chemguide. (n.d.). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND CYANIDE IONS. Chemguide. [Link]
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Application Note: Elucidating Elimination Reaction Mechanisms Using 1-Bromopropane-3,3,3-d3
Abstract
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals on utilizing 1-Bromopropane-3,3,3-d3 to investigate the mechanisms of elimination reactions. By leveraging the primary kinetic isotope effect (KIE), this protocol offers a robust method to differentiate between E1 (unimolecular) and E2 (bimolecular) pathways. We detail the theoretical underpinnings, provide a step-by-step experimental protocol, outline data analysis techniques using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and present expected outcomes for mechanistic determination.
Introduction: The Power of Isotopic Labeling in Mechanistic Chemistry
Elimination reactions are fundamental transformations in organic synthesis, primarily used for the formation of alkenes from saturated precursors like alkyl halides.[1] These reactions can proceed through several mechanistic pathways, most commonly the concerted E2 (Elimination, Bimolecular) and the stepwise E1 (Elimination, Unimolecular) routes.[2] The choice of pathway is dictated by factors such as the structure of the substrate, the strength of the base, the nature of the leaving group, and the solvent.
A definitive method for probing the transition state of these reactions is the study of the kinetic isotope effect (KIE).[3] The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes.[3] For elimination reactions, substituting a hydrogen atom with deuterium at a C-H bond that is broken in the rate-determining step (RDS) leads to a significant decrease in the reaction rate. This is known as a primary KIE.[4][5]
This compound is an ideal substrate for these studies. The deuterium atoms are located on the β-carbon, the position from which a proton (or deuteron) is abstracted by a base in the key bond-breaking step of the E2 mechanism.[4][6]
-
For an E2 reaction , the C-D bond cleavage occurs in the concerted, rate-determining step. This results in a substantial primary KIE, typically with a kH/kD ratio between 2 and 8.[4]
-
For an E1 reaction , the RDS is the formation of a carbocation, with no C-H bond cleavage involved. The subsequent deprotonation is a fast step. Therefore, a primary KIE is not observed (kH/kD ≈ 1), though a small secondary KIE may be present.[5]
This protocol leverages this principle to provide a clear, experimentally verifiable distinction between the two dominant elimination pathways.
Competing Reaction Pathways: E1 vs. E2
The elimination of HBr (or DBr) from 1-bromopropane can proceed via two distinct mechanisms, as illustrated below. The presence and magnitude of a KIE are direct consequences of which C-H (or C-D) bond is broken in the rate-determining step.
Figure 1: Competing E1 and E2 reaction pathways for this compound.
Experimental Protocol
This protocol describes a method for performing parallel elimination reactions and monitoring their kinetics to determine the KIE.
Materials and Reagents
-
1-Bromopropane (≥99%)
-
This compound (Isotopic purity ≥98%)
-
Potassium tert-butoxide (t-BuOK) (≥98%)
-
Anhydrous tert-Butanol (t-BuOH) or Dimethyl Sulfoxide (DMSO)
-
Dodecane (Internal Standard, ≥99%)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Argon or Nitrogen gas (inert atmosphere)
Causality Behind Choices:
-
Base: Potassium tert-butoxide is a strong, sterically hindered base.[7] Its bulkiness disfavors the competing SN2 substitution reaction and strongly promotes the E2 elimination pathway.[8]
-
Solvent: A polar aprotic solvent like DMSO or a less nucleophilic protic solvent like t-BuOH is chosen to facilitate the dissolution of the base while minimizing solvent participation in substitution reactions.[9]
-
Internal Standard: Dodecane is a high-boiling, inert alkane that will not interfere with the reaction. Its constant concentration allows for accurate quantification of the reactants and products by GC, correcting for variations in injection volume.
Instrumentation
-
Gas Chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS).
-
NMR Spectrometer (400 MHz or higher) capable of ¹H and ²H detection.
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.) dried in an oven.
-
Magnetic stirrer and hot plate with a temperature-controlled oil bath.
Experimental Workflow Diagram
Figure 2: Overall experimental workflow from reaction setup to mechanistic determination.
Step-by-Step Methodology
Note: The following procedure should be performed in parallel for both 1-bromopropane (Reaction A) and this compound (Reaction B).
-
Reaction Setup:
-
To a dry, 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add the alkyl bromide (10.0 mmol) and the internal standard, dodecane (1.0 mmol).
-
Add 40 mL of anhydrous tert-butanol.
-
Place the flask in an oil bath pre-heated to 60 °C and stir the solution for 10 minutes to ensure thermal equilibrium.
-
-
Reaction Initiation and Monitoring:
-
In a separate flask, dissolve potassium tert-butoxide (12.0 mmol, 1.2 equivalents) in 20 mL of anhydrous tert-butanol.
-
At time t=0, rapidly add the t-BuOK solution to the reaction flask via a syringe.
-
Immediately withdraw the first aliquot (~0.2 mL) and quench it in a vial containing 1 mL of diethyl ether and 1 mL of saturated aqueous NH₄Cl. Cap and shake vigorously. This is the t=0 time point.
-
Continue to withdraw aliquots at regular intervals (e.g., every 15 minutes for 2 hours). Quench each aliquot immediately as described above.
-
-
Sample Workup:
-
For each quenched aliquot, allow the layers to separate.
-
Extract the organic layer (top layer) using a pipette and pass it through a small plug of anhydrous MgSO₄ into a GC vial.
-
-
Initial Substrate Characterization (NMR):
Data Analysis and Interpretation
GC-MS Analysis
The GC-MS serves two purposes: separation/quantification and identification.
-
Gas Chromatography (GC): The chromatogram will separate the components based on their boiling points and interaction with the column.[13] You will observe peaks for the solvent, the starting alkyl bromide, the propene product (which may be a gas and require headspace analysis for best results), and the internal standard. The area under each peak is proportional to its concentration.[13][14]
-
Mass Spectrometry (MS): The mass spectrometer will confirm the identity of each peak by its mass-to-charge ratio (m/z) and fragmentation pattern.[15] This is crucial for verifying the formation of propene and ensuring no unexpected side products have formed.
Kinetic Analysis
-
For each time point, calculate the ratio of the peak area of the alkyl bromide to the peak area of the internal standard (dodecane). This normalizes the data.
-
Since elimination reactions with a strong base are typically pseudo-first-order with respect to the substrate, plot the natural logarithm of this normalized ratio (ln(Area_Substrate / Area_Standard)) against time (in seconds).
-
The data should yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (-k).
-
Perform this analysis for both Reaction A (non-deuterated) to find kH and Reaction B (deuterated) to find kD.
KIE Calculation and Mechanistic Conclusion
Calculate the kinetic isotope effect using the determined rate constants:
KIE = kH / kD
The magnitude of the KIE is the primary determinant of the mechanism.
| Parameter | Expected Result for E2 Mechanism | Expected Result for E1 Mechanism |
| Reaction Order | Second order (first in substrate, first in base) | First order (first in substrate, zero in base) |
| Primary KIE (kH/kD) | Significant (2 - 8) | Insignificant (≈ 1) |
| Stereochemistry | Requires anti-periplanar H/Br arrangement | No specific stereochemical requirement |
| Base Requirement | Strong base required | Weak base is sufficient |
Interpretation:
-
A calculated KIE value significantly greater than 2 provides strong evidence that the C-H/C-D bond is broken in the rate-determining step, which is characteristic of the E2 mechanism .[4]
-
A calculated KIE value close to 1 indicates that the C-H/C-D bond is not broken in the rate-determining step, strongly supporting the E1 mechanism .
Troubleshooting
-
Low Reaction Rate: Increase the reaction temperature or use a stronger base/solvent combination (e.g., NaH in DMSO).
-
Significant Substitution Product (SN2): This indicates the base is acting as a nucleophile. Ensure a sterically hindered base (like t-BuOK) is used. Lowering the reaction temperature can sometimes favor substitution over elimination.
-
Poor Linearity in Kinetic Plots: This may suggest a more complex reaction mechanism, side reactions, or issues with temperature control. Ensure the reaction is at thermal equilibrium before initiation and that sampling is consistent.
-
KIE Value Outside Expected Range: An unusually high KIE (>10) may suggest quantum tunneling.[16] A value between 1 and 2 could indicate a complex transition state or competing mechanisms. Re-verify the isotopic purity of the starting material using NMR and MS.[11]
References
- Application Notes and Protocols for Studying E2 Elimination Reaction Mechanisms Using 1-Bromopropane-1-D1. (n.d.). Benchchem.
-
Elimination from 2-Bromopropane. (2023). Chemistry LibreTexts. [Link]
-
The Study of Substitution and Elimination Reactions Using Gas Chromatography. (2015). Journal of Chemical Education. [Link]
-
Gas chromatography–mass spectrometry. (n.d.). Wikipedia. [Link]
-
Gao, Y., et al. (2015). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules. [Link]
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Kinetic isotope effect. (n.d.). Wikipedia. [Link]
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Deuterium NMR. (n.d.). Wikipedia. [Link]
-
AQA AS and A-level Chemistry Subject content. (2015). AQA. [Link]
-
Shah, J., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
-
Elimination Reactions. (n.d.). MG Science Institute. [Link]
-
Deuterium use in ¹H NMR. (n.d.). Study Mind. [Link]
-
Elimination reactions. (n.d.). Lumen Learning. [Link]
-
Gas Chromatography. (2021). Chemistry LibreTexts. [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). Molecules. [Link]
-
The Beginner's Guide to Interpreting GC/MS Results. (2018). Innovatech Labs. [Link]
-
What product is formed when 1-bromopropane reacts with each of the following nucleophiles? (n.d.). Pearson+. [Link]
-
Explaining the elimination reaction producing propene from 2-bromopropane. (n.d.). Chemguide. [Link]
-
E2 - Elimination Reactions. (2022). YouTube. [Link]
-
Saunders, W. H. (1985). Calculations of isotope effects in elimination reactions. New experimental criteria for tunneling in slow proton transfers. Journal of the American Chemical Society. [Link]
- Fry, A. (1971). Isotope Effect Studies of Elimination Reactions. Chemical Society Reviews.
-
Kinetic Isotope Effects in Organic Chemistry. (2005). Macmillan Group Meeting. [Link]
-
The E2 Reaction. (2021). Chemistry LibreTexts. [Link]
-
An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. (2024). ResearchGate. [Link]
-
Mechanism of the E2 Reaction. (2012). Master Organic Chemistry. [Link]
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Application Note: Enhanced Mass Spectrometric Detection of Analytes Through Derivatization with 1-Bromopropane-3,3,3-d3
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of analytes containing thiol, amine, and phenolic functional groups using the novel isotopic labeling reagent, 1-Bromopropane-3,3,3-d3. The introduction of a deuterated propyl group enhances the analytical performance in mass spectrometry (MS)-based detection by increasing hydrophobicity, improving chromatographic retention, and enabling the creation of stable isotope-labeled internal standards for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to improve the sensitivity and reliability of their LC-MS analyses.
Introduction: Overcoming Challenges in Mass Spectrometric Analysis
In modern drug discovery, metabolism studies, and clinical diagnostics, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the sensitive and selective quantification of small molecules. However, many analytes, particularly those with polar functional groups such as thiols (-SH), primary/secondary amines (-NH2, -NHR), and phenols (-OH), present significant analytical challenges. These challenges include poor retention on reversed-phase chromatography columns, low ionization efficiency, and susceptibility to matrix effects, all of which can compromise the accuracy and precision of quantitative analyses.[1][2]
Chemical derivatization offers a robust solution to these issues by chemically modifying the analyte to improve its physicochemical properties.[2] This application note focuses on the use of this compound as a versatile derivatizing agent. The alkylation of active hydrogen-containing functional groups with a deuterated propyl chain offers a dual advantage:
-
Enhanced Chromatographic and Ionization Properties: The addition of a propyl group increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns and potentially improved ionization efficiency in the mass spectrometer.
-
Stable Isotope Labeling for Accurate Quantification: The incorporation of three deuterium atoms provides a known mass shift, allowing the derivatized analyte to serve as a stable isotope-labeled internal standard (SIL-IS) for a non-deuterated version of the same analyte, or for relative quantification when comparing different samples. This approach is a gold standard in quantitative proteomics and metabolomics for correcting for variability in sample preparation and matrix effects.[3][4][5]
The Chemistry of Derivatization with this compound
The derivatization reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic functional group on the analyte (e.g., thiolate, amine, or phenoxide) attacks the electrophilic carbon of this compound, displacing the bromide ion and forming a stable thioether, amine, or ether linkage, respectively.
Reaction Mechanism
The general reaction mechanism is depicted below. The reaction is typically carried out in the presence of a base to deprotonate the functional group, thereby increasing its nucleophilicity.
Caption: General SN2 mechanism for derivatization.
Detailed Application Protocols
The following protocols provide a starting point for the derivatization of thiols, amines, and phenols with this compound. Optimization of reaction conditions may be necessary for specific analytes.
Derivatization of Thiol-Containing Analytes (e.g., Cysteine, Glutathione)
Thiols are strong nucleophiles, especially in their thiolate form (S⁻). The derivatization of thiols is crucial to prevent their oxidation to disulfides, which would lead to inaccurate quantification.[1]
Materials:
-
This compound
-
Analyte standard or sample
-
Ammonium bicarbonate buffer (50 mM, pH 8.5)
-
Acetonitrile (ACN)
-
Formic acid (FA)
Protocol:
-
Sample Preparation: Dissolve the analyte in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Reagent Addition: Add a 10-fold molar excess of this compound to the analyte solution.
-
Reaction: Incubate the mixture at 60°C for 1 hour. The slightly basic pH ensures the deprotonation of the thiol group to the more reactive thiolate.
-
Quenching and Sample Preparation for LC-MS: Stop the reaction by adding formic acid to a final concentration of 0.1% (v/v). Dilute the sample with the initial mobile phase for LC-MS analysis.
Derivatization of Amine-Containing Analytes (e.g., Primary and Secondary Amines)
Primary and secondary amines are also good nucleophiles and can be readily alkylated. The reaction is typically performed under basic conditions to ensure the amine is in its neutral, nucleophilic state.
Materials:
-
This compound
-
Analyte standard or sample
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Protocol:
-
Sample Preparation: Dissolve the analyte in DMF.
-
Base and Reagent Addition: Add a 3-fold molar excess of potassium carbonate and a 1.5-fold molar excess of this compound.
-
Reaction: Heat the reaction mixture at 70°C for 2-4 hours. Monitor the reaction progress by TLC or a rapid LC-MS analysis if necessary.
-
Work-up: After cooling to room temperature, add water and extract the derivatized analyte with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in a suitable solvent for LC-MS analysis.
Derivatization of Phenolic Analytes
The hydroxyl group of phenols is less nucleophilic than thiols and amines. Therefore, a stronger base is often required to generate the more reactive phenoxide ion.[6]
Materials:
-
This compound
-
Analyte standard or sample
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous acetone or DMF
-
Ethyl acetate
-
Saturated ammonium chloride solution
Protocol:
-
Sample Preparation: Dissolve the phenolic analyte in anhydrous acetone or DMF.
-
Base and Reagent Addition: Add a 2-fold molar excess of a suitable base (e.g., potassium carbonate for general phenols, or sodium hydride for less reactive phenols, handled with appropriate care). Stir for 15 minutes at room temperature, then add a 1.2-fold molar excess of this compound.
-
Reaction: Heat the mixture to 50-60°C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction and quench carefully with a saturated aqueous solution of ammonium chloride if NaH was used, or with water if K₂CO₃ was used. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Reconstitute the residue for LC-MS analysis.
Caption: General experimental workflow for derivatization.
Mass Spectrometric Analysis of Derivatized Analytes
The derivatization with this compound introduces a mass increase of 45.0715 Da (C₃H₄D₃). This known mass shift is readily detectable by mass spectrometry.
Expected Mass Shifts and Fragmentation
The deuterium atoms are located at a terminal, non-labile position, ensuring they are retained during ionization and fragmentation. The primary fragmentation of the propyl chain is the loss of an ethyl radical, leading to a characteristic neutral loss. The presence of the deuterium label can help in elucidating fragmentation pathways.
| Functional Group | Analyte Example | Mass Shift (Da) | Expected Key Fragment Ions of the Derivatized Moiety |
| Thiol | Cysteine | +45.0715 | Loss of COOH, fragmentation of the propyl chain |
| Amine | Amphetamine | +45.0715 | Alpha-cleavage adjacent to the nitrogen[7] |
| Phenol | Tyrosine | +45.0715 | Cleavage of the ether bond, fragmentation of the propyl chain |
Table 1: Summary of mass shifts and expected fragmentation behavior.
Benefits of Deuterium Labeling in MS/MS
In tandem mass spectrometry (MS/MS), the fragmentation of the derivatized analyte will produce characteristic ions. The deuterium label can be particularly useful in distinguishing fragmentation patterns. For instance, in the fragmentation of an alkyl phenyl ether, the loss of an alkene is a common pathway. The presence of deuterium on the propyl chain will result in a deuterated alkene loss, providing a clear signature in the MS/MS spectrum.[8]
Troubleshooting
-
Low Derivatization Yield:
-
Ensure the base is sufficiently strong to deprotonate the target functional group.
-
Use anhydrous solvents, as water can compete with the analyte for the derivatizing reagent and hydrolyze it.
-
Optimize reaction time and temperature.
-
-
Multiple Derivatizations:
-
For molecules with multiple reactive sites, consider using a limited amount of the derivatizing reagent to favor mono-derivatization, followed by chromatographic separation.
-
-
Poor Chromatographic Peak Shape:
-
Ensure complete removal of excess derivatizing reagent and salts during the work-up, as they can interfere with chromatography.
-
Conclusion
Derivatization of analytes with this compound is a powerful strategy to enhance the performance of LC-MS analyses. It improves the chromatographic behavior of polar analytes and provides a means for highly accurate quantification through stable isotope labeling. The protocols provided herein serve as a robust starting point for the successful implementation of this technique in a wide range of research and development applications.
References
-
Morizur, J. P., Taphanel, M. H., Mayer, P. S., & Morton, T. H. (2000). Stereochemical Analysis of Deuterated Alkyl Chains by MS/MS. The Journal of Organic Chemistry, 65(2), 381–387. [Link]
-
A. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. [Link]
-
Louris, J. N., & Brodbelt, J. S. (2018). Chemical isotope labeling for quantitative proteomics. Journal of the American Society for Mass Spectrometry, 29(9), 1735–1751. [Link]
-
Audier, H. E., & Mourgues, P. (2012). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. Organic & Biomolecular Chemistry, 10(21), 4229–4235. [Link]
-
Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]
-
Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications, 659(1-2), 227–241. [Link]
-
Li, Y., et al. (2013). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical chemistry, 85(5), 2644–2650. [Link]
-
Chen, Y. C., et al. (2011). Tandem mass spectrometric characterization of thiol peptides modified by the chemoselective cationic sulfhydryl reagent (4-iodobutyl)triphenylphosphonium. Journal of the American Society for Mass Spectrometry, 22(11), 2034–2046. [Link]
-
Pan, S., & Aebersold, R. (2007). Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods in molecular biology (Clifton, N.J.), 367, 209–218. [Link]
-
Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry, 66(8), 1302–1315. [Link]
-
Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. [Link]
-
Van Berkel, G. J., & Quirke, J. M. E. (1994). Derivatization strategies and specific derivatization reactions for conversion of simple alkyl halides, alcohols, phenols, thiols, and amines to ionic or solution-ionizable derivatives, that is. Analytical Chemistry, 66(8), 1302-1315. [Link]
-
Landini, D., & Rolla, F. (1979). Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. Synthesis, 1979(05), 389-391. [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
Landini, D., & Rolla, F. (1979). ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. Chemischer Informationsdienst, 10(35). [Link]
-
Kamal, M. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods (Basel, Switzerland), 9(1), 51. [Link]
-
Bomke, S., et al. (2009). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry. Analytical and bioanalytical chemistry, 393(1), 247–256. [Link]
-
Clark, J. (2021). mass spectrum of phenol. Retrieved from [Link]
-
Santa, T. (2011). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Journal of pharmaceutical and biomedical analysis, 55(5), 867–878. [Link]
-
LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Carroll, K. S., & Lancaster, K. M. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free radical biology & medicine, 68, 185–197. [Link]
-
Carroll, K. S., & Lancaster, K. M. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free radical biology & medicine, 68, 185–197. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. [Link]
-
Ma, Q., et al. (2006). Alkylation of phenol: a mechanistic view. The journal of physical chemistry. A, 110(6), 2246–2252. [Link]
-
Smith, K., & Al-Zuhairi, A. J. (2006). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
-
Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]
-
The Organic Chemistry Tutor. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. [Link]
Sources
- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckgas.com [ckgas.com]
- 5. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Stereochemical analysis of deuterated alkyl chains by MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common impurities found in 1-Bromopropane-3,3,3-d3 and their removal
Introduction: Welcome to the technical support center for 1-Bromopropane-3,3,3-d3 (d3-1-BP). This deuterated propyl bromide is a valuable reagent in synthetic chemistry, particularly for introducing a deuterated propyl group in the synthesis of pharmaceuticals and for use as a tracer in metabolic studies. The isotopic purity of this compound is critical for the integrity of experimental results. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
The impurity profile of d3-1-BP is very similar to its non-deuterated analog, arising from its synthesis and potential degradation. Key impurities include:
-
Isomeric Impurities: The most common and challenging impurity is its isomer, 2-bromopropane-d3 (isopropyl bromide-d3).[1][2][3] This isomer often forms as a co-product during the synthesis process.[3]
-
Starting Material Residues: Residual 1-propanol-3,3,3-d3 from the hydrobromination reaction can be present.
-
Byproducts of Synthesis: Other potential byproducts include 1,2-dibromopropane, n-propyl ether, and acetone.[4]
-
Protic Impurities: Water is a frequent contaminant, often introduced from atmospheric exposure or during aqueous workup procedures.[5]
-
Degradation Products: Over time, especially with exposure to light or air, hydrobromic acid (HBr) can form.
Q2: Why is the removal of these impurities so critical for my experiments?
The presence of impurities can have significant consequences for sensitive applications:
-
Isomers (2-Bromopropane-d3): In reactions like Grignard formation or nucleophilic substitutions, the secondary bromide (2-bromopropane) reacts at a different rate and can lead to the formation of undesired branched products, complicating purification and reducing the yield of the target linear compound.
-
Protic Impurities (Water, Alcohols): These impurities are detrimental to reactions involving organometallic reagents (e.g., Grignard, organolithiums) or strong bases. They will quench these highly reactive species, leading to reaction failure and significant yield reduction.[5]
-
Acidic Impurities (HBr): Residual acid can catalyze unwanted side reactions, such as elimination or polymerization, and can degrade acid-sensitive substrates or products.
Q3: How can I assess the purity of my this compound before use?
It is essential to verify the purity of the reagent before commencing an experiment. The two most effective analytical techniques are:
-
Gas Chromatography (GC): GC is excellent for quantifying the percentage of 1-bromopropane versus its volatile isomers like 2-bromopropane.[1] It provides a clear area percentage for each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities.[1][6][7] You can detect residual protic solvents (water, propanol), isomeric impurities, and other organic contaminants by comparing the integration of their characteristic peaks to the product peaks.
Q4: What are the recommended storage conditions to maintain the purity of this compound?
To prevent contamination and degradation, proper storage is crucial. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from moisture and air.[8][9] Store the container in a cool, dry, and well-ventilated area away from light and heat sources to minimize thermal and photodegradation.[10]
Troubleshooting Guide: Purification Workflows
This section provides detailed protocols for removing specific classes of impurities. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[8][10]
Problem: Low yields in moisture-sensitive reactions (e.g., Grignard formation).
This issue is almost always caused by protic impurities like water or residual alcohol.
Solution: Aqueous Wash and Drying Protocol
This procedure removes water, residual alcohols, and acidic impurities.
Step-by-Step Methodology:
-
Acid Neutralization: Place the this compound in a separatory funnel. Add an equal volume of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The denser this compound will be the lower, organic layer. Drain and collect the bottom organic layer.
-
Water Wash: Return the organic layer to the separatory funnel and wash it with an equal volume of deionized water to remove any remaining sodium carbonate. Separate the layers and again collect the bottom organic layer.
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). Add the drying agent portion-wise until some of it no longer clumps together, indicating the solvent is dry.
-
Filtration: Gravity filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.
-
Quality Control: At this stage, a ¹H NMR spectrum can be taken to confirm the absence of water and alcohol peaks.
Problem: Presence of isomeric impurities confirmed by GC or NMR.
The presence of 2-bromopropane-d3 requires separation based on physical properties.
Solution: Fractional Distillation
This method leverages the difference in boiling points between 1-bromopropane and its common impurities to achieve high purity.[1]
Boiling Point Comparison Table:
| Compound | Boiling Point (°C) |
| 2-Bromopropane | 59.4 |
| 1-Bromopropane | 71.0 |
| 1-Propanol | 97.0 |
Note: The boiling points of the d3-isotopologues are expected to be very similar to their non-deuterated counterparts.[11]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is completely dry.
-
Distillation: Add the dried this compound and a few boiling chips to the distillation flask. Heat the flask gently.
-
Fraction Collection: Carefully monitor the temperature at the distillation head.
-
First Fraction (Fore-run): Collect any vapor that distills over at a temperature significantly below 71°C. This fraction will be enriched in the lower-boiling 2-bromopropane.[1]
-
Main Fraction: Collect the product that distills at a stable temperature of approximately 71°C. This is your purified this compound.
-
Final Fraction (High-boiling): Stop the distillation when the temperature either begins to rise significantly above 71°C or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
-
Quality Control: Analyze the collected main fraction by GC to confirm the removal of 2-bromopropane to the desired purity level (e.g., >99.5%).
Visualized Workflows
Comprehensive Purification Workflow Diagram
This diagram illustrates the logical flow for purifying this compound from a mixture of common impurities.
Caption: Comprehensive purification workflow for this compound.
Decision Logic for Purification
This diagram helps a researcher decide which purification steps are necessary based on the suspected impurity.
Caption: Decision tree for selecting the appropriate purification method.
References
- Vertex AI Search. (2025, September 5).
- Sdfine. 1-bromopropane.
- Santa Cruz Biotechnology. 1-Bromo-3-chloropropane.
- Google Patents.
- Google Patents. EP0984910A1 - Production of 1-bromopropane.
- Thermo Fisher Scientific. (2010, October 25).
- Quora. (2018, February 11). Which alkane is obtained by the reduction of isopropyl bromide?
- CDC. Toxicological Profile for 1,2-Dibromo-3-Chloropropane.
- MilliporeSigma. (2025, October 7).
- Google Patents.
- LGC Standards. This compound.
- YouTube. (2024, July 17). Short Trick to Convert Isopropyl Bromide to 1-Bromo Propane | IIT JEE & NEET.
- KGROUP.
- Study.com.
- Sigma-Aldrich.
- Clearsynth. 1-Bromopropane-3,3,3 D3 | CAS No. 61809-88-9.
- Allen. How will you convert: (i) n-propyl bromide to iso-propyl bromide (ii) 1-Bromopropane into propene (iii) 2-Propanol into 1-bromopropane (iv) 2-Chlorobutane into butanol ?
- ResearchGate. (2019, February 25).
- ResearchGate. (2014, May 12).
- Sciencemadness Discussion Board. (2015, June 1).
- Santa Cruz Biotechnology. This compound (CAS 61809-88-9).
- LGC Standards. This compound.
- C/D/N Isotopes. This compound.
- BenchChem.
- PubChem - NIH. 1-Bromopropane | C3H7Br | CID 7840.
- Simson Pharma. This compound | CAS No- 61809-88-9.
- RSC Publishing. Analytical Methods.
- Carl ROTH. (2024, March 2).
- Filo. (2021, January 1).
- ACS Publications. (2010, April 16).
- RSC Publishing. Analytical Methods.
Sources
- 1. How to purify 1 - Bromopropane from its isomers? - Blog [nuomengchemical.com]
- 2. EP0984910A1 - Production of 1-bromopropane - Google Patents [patents.google.com]
- 3. EP2202213A1 - Process for purification of n-propyl bromide - Google Patents [patents.google.com]
- 4. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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- 11. This compound D 99atom 61809-88-9 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Unexpected H-D Exchange with 1-Bromopropane-3,3,3-d3
Introduction: The incorporation of deuterium into molecules is a cornerstone of modern chemical and pharmaceutical research. Deuterated compounds, such as 1-bromopropane-3,3,3-d3, are invaluable as internal standards for mass spectrometry, probes for mechanistic studies, and tools to enhance the metabolic stability of drug candidates. However, the isotopic integrity of these labeled compounds is paramount. Unexpected hydrogen-deuterium (H-D) exchange can compromise experimental results, leading to inaccurate quantification and misleading mechanistic interpretations. This guide provides a comprehensive troubleshooting framework for researchers encountering unintended loss of the deuterium label from this compound and similar alkyl halides.
Section 1: Understanding the Fundamentals of H-D Exchange
Q1: What is H-D exchange and why is the C-D bond at the C3 position of 1-bromopropane-d3 unexpectedly labile?
Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents), or vice-versa.[1] While C-D bonds are typically stronger than C-H bonds, they are not inert. The hydrogens (or deuterons) on a carbon adjacent to a carbonyl group (the α-carbon) are known to be acidic and can be exchanged under acidic or basic conditions.[2]
In the case of this compound, the deuterons are on a methyl group (C3), which is not an activated α-carbon in the traditional sense. However, unexpected exchange can still occur, primarily through two mechanisms that increase the acidity of the C-D bond:
-
Base-Mediated Deprotonation (E2 Elimination Pathway): In the presence of a base, 1-bromopropane can undergo an E2 (elimination, bimolecular) reaction. This process involves the base abstracting a proton (or deuteron) from the β-carbon (C2). However, under certain conditions, a sufficiently strong or unhindered base can also abstract a deuteron from the γ-carbon (C3), forming a transient carbanionic species. If a proton source is available in the medium, this intermediate can be quenched to form the H-D exchanged product.
-
Contaminant-Driven Exchange: The presence of trace impurities in the reagent itself or in the reaction mixture, such as stronger bases or metal catalysts, can facilitate exchange pathways that would not otherwise be significant.
Q2: What are the primary reaction conditions that promote unwanted H-D exchange?
The rate and likelihood of H-D exchange are highly sensitive to the experimental environment.[3][4] Several factors can independently or synergistically contribute to the loss of your deuterium label.
| Factor | Influence on H-D Exchange | Rationale |
| pH / Basicity | High pH or the presence of strong bases significantly increases the exchange rate.[5][6] | Bases facilitate the removal of a deuteron (D+) to form a carbanion intermediate, which is the key step in the exchange mechanism. |
| Temperature | Higher temperatures accelerate the rate of exchange.[6] | Exchange reactions, like most chemical reactions, have an activation energy barrier. Increased thermal energy allows more molecules to overcome this barrier. |
| Solvent Choice | Protic solvents (e.g., H₂O, methanol, ethanol) can act as a proton source. | These solvents contain readily exchangeable protons (-OH groups) that can protonate the carbanion intermediate, leading to deuterium loss.[1] |
| Reaction Time | Longer exposure to exchange-promoting conditions increases the extent of deuterium loss. | H-D exchange is often an equilibrium process. Over time, the statistical distribution will favor the replacement of deuterium with the more abundant hydrogen from the environment. |
Section 2: Troubleshooting Guide for Unexpected Deuterium Loss
This section is designed as a practical, question-driven guide to help you diagnose and solve specific issues.
Q: I've analyzed my stock bottle of this compound and my ¹H NMR shows a signal where the methyl group should be. Why is my starting material impure?
Possible Causes & Immediate Actions:
-
Incomplete Deuteration During Synthesis: The manufacturer's synthesis may not have achieved 100% isotopic purity. Always check the Certificate of Analysis (CoA) for the stated isotopic enrichment.
-
Improper Storage: Exposure to atmospheric moisture (a proton source) over time, especially if the container is not sealed properly under an inert atmosphere (like argon or nitrogen), can lead to slow exchange. This can be exacerbated if the reagent has been stored with potential contaminants.
-
Contamination: The reagent may have been contaminated with a basic substance or a protic solvent from a shared syringe or pipette.
Troubleshooting Protocol:
-
Step 1: Verify Isotopic Purity: Re-run the analysis using high-resolution mass spectrometry (HRMS) to confirm the isotopologue distribution and quantify the initial enrichment level.[7]
-
Step 2: Purification (If Necessary): If significant protonated impurity is confirmed, purification may be required. Fractional distillation under vacuum is often effective for volatile impurities.[8] Ensure all glassware is rigorously dried to prevent introducing water.
-
Step 3: Implement Strict Handling Procedures: Use oven-dried glassware and dry, sealed syringes or cannulas for transfers. Store the reagent under an inert atmosphere and away from heat and light.
Q: My reaction product has significantly lower deuterium incorporation than expected. What could have gone wrong during the reaction?
This is the most common scenario. The loss of deuterium is likely being actively facilitated by your reaction conditions. Use the following workflow to diagnose the cause.
Caption: Troubleshooting workflow for diagnosing deuterium loss during a reaction.
Mechanistic Deep Dive: The Role of the Base
The choice of base is critical. In dehydrohalogenation reactions, a base is used to remove a hydrogen to form an alkene.[9] While the target is typically the hydrogen on C2, a strong and sterically unhindered base can also interact with the deuterons on C3.
Caption: A simplified mechanism for base-mediated H-D exchange at the C3 position.
Q: Could I be losing the deuterium label during my aqueous workup or purification on a silica gel column?
Yes, post-reaction processing is a common and often overlooked source of H-D exchange.
-
Aqueous Workup: Using regular water (H₂O) or aqueous solutions (like saturated NaCl) can introduce a vast excess of protons, which can promote back-exchange, especially if trace amounts of base or acid are present.
-
Silica Gel Chromatography: The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. These can serve as a proton source and facilitate exchange as your compound passes through the column.
Preventative Measures:
-
Modified Workup: If an aqueous wash is unavoidable, minimize contact time and ensure the solution is neutralized or slightly acidic (pH ~6-7). For highly sensitive substrates, consider using deuterated water (D₂O) for the workup, though this can be expensive.
-
Alternative Purification:
-
Use a neutral stationary phase like alumina (neutral, Brockmann I).
-
"Flush" the silica gel column with a non-polar solvent containing a small amount of a non-protic base (like 0.5% triethylamine in hexane) to neutralize the acidic sites before loading your compound.
-
Consider alternative purification methods like vacuum distillation if the product is thermally stable.
-
Section 3: Essential Diagnostic Protocols
Protocol 1: How to Reliably Quantify Deuterium Incorporation
Accurate quantification is key to troubleshooting. A combination of ¹H NMR and Mass Spectrometry provides a complete picture.
A. Using ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a sample of your deuterated product and a sample of the non-deuterated (protonated) standard at the same known concentration in a deuterated NMR solvent (e.g., CDCl₃). Add an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration and a distinct, non-overlapping signal to both samples.
-
Acquisition: Acquire a standard ¹H NMR spectrum for both samples.
-
Analysis:
-
Integrate the signal from the internal standard and set its value to the known number of protons (e.g., 9 for the aromatic protons of 1,3,5-trimethoxybenzene).
-
In the spectrum of the non-deuterated standard , integrate the signal corresponding to the C3 methyl protons. This value serves as your 100% proton reference.
-
In the spectrum of your deuterated product , integrate the same region. Any signal present represents the amount of proton incorporation.
-
-
Calculation: % Proton Incorporation = (Integral of C3-H in Product / Integral of C3-H in Standard) * 100 % Deuterium Incorporation = 100 - % Proton Incorporation
B. Using Mass Spectrometry (MS)
-
Acquisition: Acquire a high-resolution mass spectrum of your purified product.
-
Analysis: Identify the molecular ion peak cluster. You will see a distribution of peaks corresponding to the fully deuterated molecule (M), and molecules that have undergone one (M-1), two (M-2), or three (M-3) exchange events.
-
Calculation: Correct for the natural abundance of ¹³C and calculate the relative abundance of each isotopologue to determine the overall deuterium content.
Protocol 2: Control Experiment to Pinpoint the Source of H-D Exchange
This experiment systematically tests the stability of your deuterated starting material against each component of your reaction to identify the culprit.
Caption: Workflow for a control experiment to isolate the source of H-D exchange.
References
- Raman Microspectroscopy to Trace the Incorporation of Deuterium from Labeled (Micro)Plastics into Microbial Cells. (n.d.).
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021).
- Deuterium Exchange. (2023). Chemistry LibreTexts.
- Hydrogen–deuterium exchange. (2023). In Wikipedia.
- Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. (2017).
- Mechanisms and uses of hydrogen exchange. (2010).
- Deuterium incorporation in biomass cell wall components by NMR analysis. (2014). Royal Society of Chemistry.
- The use of deuterated water for the measurement of protein synthesis. (2020). American Physiological Society.
- Monitoring Deuterium Uptake in Single Bacterial Cells via Two-Dimensional Raman Correlation Spectroscopy. (2021).
- Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn.
- Deuterium/hydrogen isotope ratio measurement of water and organic samples by continuous-flow isotope ratio mass spectrometry using chromium as the reducing agent in an elemental analyser. (1998).
- Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. (2019).
- Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. (2021).
- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016). YouTube.
- Troubleshooting Deuterated Compounds in Mass Spectrometry: A Technical Support Guide. (2025). BenchChem.
- Alkyl Halides. (2021). University of Calgary.
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. (2021).
- Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. (2015).
- Haloalkanes and Haloarenes. (n.d.).
- Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures. (2019).
- The unexpected racemization and hydrogen–deuterium exchange of the hydrogen at the α-carbon of proline analogs containing the 5-azoniaspiro[4.4]nonyl-group. (2017). Royal Society of Chemistry.
- H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. (2020).
- Removal of non-deuterated impurities from 3-Bromo(2H_6_)propan-1-ol. (2025). BenchChem.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. (2022).
- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). MDPI.
- Method for purifying vitamin d3. (2019).
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Technical Support Center: Optimizing Nucleophilic Substitution with 1-Bromopropane-3,3,3-d3
Welcome to the technical support center for nucleophilic substitution reactions utilizing 1-bromopropane-3,3,3-d3. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize experimental conditions for maximum yield and efficiency. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Fundamentals
Q1: I am planning a nucleophilic substitution with this compound. Which reaction mechanism, SN1 or SN2, should I expect?
Given that this compound is a primary alkyl halide, the reaction will overwhelmingly proceed via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] The SN2 pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[3][4] This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral.[1][4]
Primary alkyl halides like 1-bromopropane do not readily form the stable carbocation intermediate required for an SN1 reaction.[3] Steric hindrance is minimal, allowing for easy access of the nucleophile to the reaction center.[3][5]
Q2: What is the significance of the deuterium labeling (d3) in my starting material? Will it affect my reaction rate?
The deuterium atoms are on the gamma (γ) carbon, remote from the reaction center (the α-carbon bonded to bromine). Therefore, you should not expect a significant primary kinetic isotope effect (KIE) .[6] A primary KIE is observed when a bond to the isotope is broken or formed in the rate-determining step.[6]
However, a small secondary kinetic isotope effect (SKIE) might be observable.[6][7] SKIEs occur when the isotopic substitution is at a position not directly involved in bond breaking/formation.[6] These effects are typically small (kH/kD values are often close to 1.0) and arise from changes in the vibrational frequencies of C-H vs. C-D bonds between the ground state and the transition state.[8] For most practical synthetic applications, this effect can be considered negligible.
Troubleshooting Low Yields
Q3: My reaction is resulting in a low yield of the desired product. What are the most common causes?
Low yields in nucleophilic substitution reactions can often be traced back to a few key factors. Systematically evaluating each of these is the most effective troubleshooting approach.[9][10]
-
Suboptimal Solvent Choice: The solvent plays a critical role in SN2 reactions.[11]
-
Weak Nucleophile: The strength of your nucleophile directly impacts the reaction rate.[5]
-
Competing Side Reactions: Elimination reactions (E2) can compete with substitution, especially with sterically hindered or strongly basic nucleophiles.[12]
-
Poor Leaving Group Ability (Less common for Bromine): While bromide is a good leaving group, its departure can be influenced by reaction conditions.
-
Reagent Purity and Stability: Ensure the quality of your this compound and nucleophile.
Below is a troubleshooting workflow to help diagnose the issue:
Caption: Troubleshooting workflow for low yield in SN2 reactions.
Optimizing Reaction Conditions
Q4: How do I select the optimal solvent for my reaction?
The choice of solvent is arguably one of the most critical factors for a successful SN2 reaction.[11]
-
Recommended Solvents (Polar Aprotic): Solvents like DMSO (dimethyl sulfoxide), DMF (dimethylformamide), acetone, and acetonitrile (CH₃CN) are highly effective for SN2 reactions.[11][13] These solvents are polar enough to dissolve the nucleophile but do not form strong hydrogen bonds with it.[13][14] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[13] For example, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[14]
-
Solvents to Avoid (Polar Protic): Polar protic solvents like water, methanol, and ethanol should generally be avoided.[11] They form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile, lowers its energy, and significantly reduces its reactivity and the overall reaction rate.[11][15]
Caption: Impact of solvent type on nucleophile reactivity and SN2 rate.
Q5: My reaction is very slow. How can I increase the rate?
Besides choosing a polar aprotic solvent, consider these factors:
-
Nucleophile Strength: A stronger nucleophile will react faster.[5] Nucleophilicity generally increases with negative charge and decreases with increasing electronegativity across a row in the periodic table.[16] For example, HS⁻ is a stronger nucleophile than H₂O.[17]
-
Concentration: Since the SN2 reaction rate depends on the concentration of both the alkyl halide and the nucleophile (Rate = k[R-Br][Nu⁻]), increasing the concentration of either reactant will increase the reaction rate.[3][18]
-
Temperature: Increasing the reaction temperature generally accelerates the reaction. However, be cautious, as higher temperatures can also promote the competing E2 elimination side reaction.[12] Optimization is key.
-
Leaving Group: Bromine is an excellent leaving group. For other substrates, remember that good leaving groups are weak bases that can stabilize a negative charge.[19]
Table 1: Recommended Starting Conditions for SN2 Reactions with this compound
| Nucleophile Category | Example Nucleophile | Recommended Solvent | Typical Temperature Range (°C) | Notes |
| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | DMF, DMSO | 25 - 60 | Ensure anhydrous conditions to prevent hydrolysis. |
| Sulfur Nucleophiles | Sodium Thiolate (NaSR) | Acetone, DMF | 25 - 50 | Thiols are excellent nucleophiles.[5] |
| Nitrogen Nucleophiles | Sodium Azide (NaN₃) | DMSO, DMF | 50 - 80 | Azide is a good nucleophile; monitor for safety. |
| Carbon Nucleophiles | Sodium Cyanide (NaCN) | DMSO | 60 - 100 | Extends the carbon chain by one.[20][21] Use appropriate safety measures. |
Managing Side Reactions
Q6: I am observing an unexpected byproduct. What could it be and how can I prevent it?
The most common side reaction for a primary alkyl halide like 1-bromopropane is E2 (bimolecular elimination) , which produces propene-3,3,3-d3. This is particularly favored when using a nucleophile that is also a strong, sterically hindered base.[2][12]
To minimize elimination:
-
Use a less sterically hindered base: For example, methoxide (CH₃O⁻) is less bulky than tert-butoxide ((CH₃)₃CO⁻) and will favor substitution.[2]
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the SN2 pathway.[12]
-
Choose a nucleophile with high nucleophilicity but lower basicity: For instance, I⁻, Br⁻, and RS⁻ are strong nucleophiles but relatively weak bases.
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound
This is a representative example and requires optimization for specific nucleophiles and scales.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the chosen polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of alkyl halide).
-
Addition of Nucleophile: Add the nucleophile (1.1 to 1.5 equivalents) to the solvent. If the nucleophile is a solid, it may need to be dissolved with gentle warming.
-
Addition of Alkyl Halide: Add this compound (1.0 equivalent) to the stirred solution of the nucleophile.
-
Reaction: Heat the reaction mixture to the optimized temperature (refer to Table 1) and monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation as required.
Safety Information
1-Bromopropane is a highly flammable liquid and vapor.[22][23] It is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[22][23] It also causes skin, eye, and respiratory irritation.[22]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[22]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
SN2 Effect of Solvent. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Factors That Affect SN2 Reactions. (2014, August 7). Chemistry LibreTexts. Retrieved from [Link]
-
Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. (2016). ResearchGate. Retrieved from [Link]
-
Why would a protic solvent reduce the rate of an SN2 reaction? (2014, July 11). Reddit. Retrieved from [Link]
-
Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. (2009). ResearchGate. Retrieved from [Link]
-
Reactivity and Secondary Kinetic Isotope Effects in the SN2 Reaction Mechanism: Dioxygen Radical Anion and Related Nucleophiles. (2005). American Chemical Society. Retrieved from [Link]
-
Isotope effects in nucleophilic substitution reactions. 11. Secondary a-deuterium kinetic isotope effects: a criterion of mechanism? (1979). Canadian Journal of Chemistry. Retrieved from [Link]
-
Kinetic isotope effect. (n.d.). Wikipedia. Retrieved from [Link]
-
Alkyl Halides- Nucleophilic Substitution and Elimination. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
What product is formed when 1-bromopropane reacts with each of the following nucleophiles? d. HS-. (n.d.). Pearson. Retrieved from [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Calgary. Retrieved from [Link]
-
1-Bromopropane - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Material Safety Data Sheet - 1-Bromopropane, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
nucleophilic substitution - halogenoalkanes and hydroxide ions. (n.d.). Chemguide. Retrieved from [Link]
-
1-bromopropane. (n.d.). Sdfine. Retrieved from [Link]
-
Nucleophilic Substitution Reactions - Haloalkanes. (n.d.). CK-12 Foundation. Retrieved from [Link]
-
Factors affecting the SN2 Reaction. (2021, May 24). Chemistry LibreTexts. Retrieved from [Link]
-
1-bromopropane with sodium methoxide under SN2/E2 conditions. (n.d.). Homework.Study.com. Retrieved from [Link]
-
Nucleophilic Substitution of Alkyl Halides. (n.d.). University of Calgary. Retrieved from [Link]
-
nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Chemguide. Retrieved from [Link]
-
3.3.3 - Halogenoalkanes - Nucleophilic Substitution. (2021, April 27). YouTube. Retrieved from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). University of Illinois Springfield. Retrieved from [Link]
-
Alkyl Halides: Nucleophilic Substitutions and Eliminations. (2022, January 17). MeritHub. Retrieved from [Link]
-
SN2 Rate: Doubling NaOH & 1-Bromopropane Effects. (2023, September 28). YouTube. Retrieved from [Link]
-
11.3: Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 20). Save My Exams. Retrieved from [Link]
-
8.3: Factors affecting rate of nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Optimizing Reactions with 1-Bromopropane-3,3,3-d3
Welcome to the technical support center for 1-Bromopropane-3,3,3-d3. This resource is designed for researchers, scientists, and professionals in drug development who utilize this deuterated building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of working with this isotopically labeled compound and improve your reaction yields. Our approach is grounded in mechanistic principles and practical, field-proven insights to ensure your experiments are both successful and reproducible.
I. Understanding the Unique Reactivity of this compound
At first glance, this compound (d3-1-bromopropane) behaves very similarly to its non-deuterated counterpart. It is a primary alkyl halide, making it a suitable substrate for bimolecular nucleophilic substitution (SN2) reactions and the formation of Grignard reagents. However, the presence of deuterium atoms at the terminal methyl group (the γ-position) can introduce subtle, yet significant, effects on reaction rates and outcomes. This is primarily due to the secondary kinetic isotope effect (SKIE).
Unlike a primary KIE, where a C-H/C-D bond is broken in the rate-determining step, a SKIE arises from isotopic substitution at a position not directly involved in bond cleavage. The C-D bond is slightly shorter and stronger than the C-H bond, which can influence the steric environment and the vibrational energies of the transition state. For reactions involving d3-1-bromopropane, we are concerned with a γ-SKIE. While typically small, this effect can manifest as a slight change in reaction rate compared to the non-deuterated analog.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that may arise during the use of this compound.
Q1: My SN2 reaction with this compound seems slower than with standard 1-bromopropane. Is this expected?
A1: Yes, a slight decrease in the reaction rate for an SN2 reaction is possible. This can be attributed to an inverse secondary kinetic isotope effect (kH/kD < 1). The C-D bond is slightly shorter than the C-H bond, which can lead to a slight increase in steric hindrance as the nucleophile approaches the α-carbon. This more crowded transition state can raise the activation energy, thus slowing the reaction. While the effect is generally small for a γ-substitution, it can be observable.
Q2: I am seeing a significant amount of an elimination byproduct (propene-d3) in my substitution reaction. How can I minimize this?
A2: The formation of propene-d3 is likely due to a competing E2 elimination reaction. This is favored by sterically hindered or strong bases. To favor substitution over elimination:
-
Choose a less sterically hindered nucleophile that is also a weak base (e.g., N3-, CN-, I-).
-
Use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing its nucleophilicity without increasing its basicity.[1]
-
Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature will disfavor the E2 pathway to a greater extent.
Q3: My Grignard reagent formation is sluggish or fails to initiate. What are the most common causes?
A3: Grignard reagent formation is notoriously sensitive to experimental conditions. The most common reasons for failure are:
-
Presence of water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water. Ensure all glassware is rigorously dried (flame- or oven-dried) and that your solvent (typically diethyl ether or THF) is anhydrous.[2][3]
-
Inactive magnesium surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction. The magnesium must be activated. This can be achieved by crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[2][4]
-
Impure this compound: Protic impurities in your starting material will quench the Grignard reagent as it forms.
Q4: I am observing a significant amount of hexane-d6 as a byproduct in my Grignard reaction. What is this and how can I prevent it?
A4: The hexane-d6 is a result of a Wurtz-type coupling reaction, where the initially formed Grignard reagent (propyl-d3-magnesium bromide) reacts with another molecule of this compound.[2][5][6] To minimize this side reaction:
-
Slow addition: Add the this compound solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture, disfavoring the coupling reaction.[2]
-
Temperature control: The reaction is exothermic. Maintain a gentle reflux and avoid excessive heating, which can accelerate the Wurtz coupling.[2]
-
Use a continuous process: For larger scale reactions, a continuous flow setup can significantly improve selectivity by ensuring a high local concentration of magnesium relative to the alkyl halide.[5]
III. Troubleshooting Guides
Guide 1: Low Yield in SN2 Reactions
This guide provides a logical workflow for troubleshooting and optimizing SN2 reactions.
Caption: Troubleshooting workflow for low-yielding SN2 reactions.
Guide 2: Failure in Grignard Reagent Formation
This guide outlines the steps to diagnose and resolve issues with the formation of propyl-d3-magnesium bromide.
Caption: Diagnostic workflow for Grignard reaction initiation failure.
IV. Experimental Protocols
Protocol 1: Purification of this compound
Commercial this compound may contain stabilizers or impurities from synthesis and storage, such as n-propanol-d3 or water. These must be removed, especially for moisture-sensitive reactions like Grignard formation.
Objective: To obtain pure, anhydrous this compound.
| Reagent/Material | Purpose |
| This compound (as received) | Starting material |
| Anhydrous Calcium Chloride (CaCl2) | Drying agent |
| Anhydrous Sodium Carbonate (Na2CO3) | To remove acidic impurities |
| Distillation apparatus | For purification by boiling point |
| Molecular sieves (4Å) | For long-term storage |
Procedure:
-
Preliminary Wash: In a separatory funnel, wash the this compound with an equal volume of saturated sodium bicarbonate solution, followed by a wash with distilled water. This removes any acidic impurities.
-
Initial Drying: Separate the organic layer and dry it over anhydrous calcium chloride for at least 2 hours.
-
Fractional Distillation: Decant the dried liquid into a distillation flask. Perform a fractional distillation, collecting the fraction that boils at approximately 71°C (the boiling point of 1-bromopropane).[7]
-
Storage: Store the purified this compound over activated 4Å molecular sieves in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.[8]
Protocol 2: SN2 Synthesis of 1-Azidopropane-3,3,3-d3
This protocol details a standard SN2 reaction, a common application for primary alkyl halides.
Objective: To synthesize 1-Azidopropane-3,3,3-d3 from this compound and sodium azide.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 126.01 | 1.26 g | 0.01 | 1.0 |
| Sodium Azide (NaN3) | 65.01 | 0.78 g | 0.012 | 1.2 |
| Dimethylformamide (DMF) | - | 20 mL | - | - |
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 eq).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask.
-
Substrate Addition: Add the purified this compound (1.0 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 60-70°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product can be further purified by vacuum distillation if necessary.
Protocol 3: Formation of Propyl-d3-magnesium Bromide (Grignard Reagent)
This protocol provides a robust method for preparing the Grignard reagent, a critical intermediate for C-C bond formation.
Objective: To prepare a solution of Propyl-d3-magnesium Bromide in anhydrous diethyl ether.
Procedure:
Caption: Step-by-step workflow for the preparation of Propyl-d3-magnesium Bromide.
V. Concluding Remarks
While this compound is a powerful tool for introducing a deuterated propyl moiety, achieving high yields requires attention to the subtle mechanistic implications of isotopic labeling and rigorous control over reaction conditions. Understanding the potential for secondary kinetic isotope effects and common side reactions like elimination and Wurtz coupling is paramount. By following the detailed protocols and troubleshooting guides presented here, researchers can overcome common challenges and optimize their synthetic outcomes.
VI. References
-
Blog. (2025, September 5). How to purify 1 - Bromopropane from its isomers? Available at:
-
BenchChem. (n.d.). Purification techniques to remove protic impurities from 1-Bromopropane-1-D1. Available at:
-
University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Available at:
-
Alfa Chemistry. (n.d.). Grignard Reaction. Available at:
-
Chegg. (2021, August 7). INTRODUCTION This experiment demonstrates the preparation of a Grignard reagent... Available at:
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Available at:
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Available at:
-
ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at:
-
University of California, Davis. (n.d.). Grignard Reaction. Available at:
-
Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Available at:
-
Indian Academy of Sciences. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. Available at:
-
BenchChem. (n.d.). Application Notes and Protocols for the SN2 Reaction of 3-Bromobutan-2-ol with Azide. Available at:
-
BenchChem. (n.d.). Application Note: A Detailed Protocol for the Grignard Reaction Using 1-Bromopentane. Available at:
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Available at:
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Available at:
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Technical Support Center: Purification of Products from 1-Bromopropane-3,3,3-d3 Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Bromopropane-3,3,3-d3. This resource is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the purification of reaction products derived from this deuterated reagent.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of products from this compound reactions particularly challenging?
The primary challenges stem from the subtle physical and chemical differences between the deuterated product, any unreacted deuterated starting material, the corresponding non-deuterated (protio) isotopic variants, and potential side products.[1]
-
Close Physical Properties: Deuterated compounds often have boiling points and polarities very similar to their non-deuterated counterparts and related impurities.[2] For instance, the boiling point of 1-bromopropane is 70.9°C[3], while its deuterated analogs exhibit only slight variations. This makes separation by standard distillation or chromatography difficult.
-
Isotopic Scrambling: Depending on the reaction conditions, there can be unintended exchange of deuterium for hydrogen, leading to a mixture of isotopologues which are very difficult to separate using common purification techniques.[1]
-
Co-elution in Chromatography: The subtle differences in intermolecular forces mean that the desired deuterated product, unreacted starting material, and byproducts often co-elute during flash chromatography.
-
Common Byproducts: Reactions with alkyl halides like 1-bromopropane are often competitive. Nucleophilic substitution (SN2) to form the desired product can compete with elimination (E2) reactions, which produce deuterated propene derivatives, especially in the presence of a strong base.[4][5][6]
Q2: What are the most common impurities I should anticipate in my crude reaction mixture?
Beyond residual solvents, the most common impurities are:
-
Unreacted this compound: Due to incomplete reaction or the use of excess reagent.
-
Elimination Byproduct (Propene-d3 derivatives): Formed if your nucleophile also acts as a base, particularly at elevated temperatures.[4][5]
-
Isomeric Impurities: Commercial 1-bromopropane can contain small amounts of 2-bromopropane, which will also react to form the corresponding isopropyl-d3 byproduct.[7]
-
Partially Deuterated or Non-Deuterated Analogs: These can arise from impurities in the starting material or from unintended H/D exchange during the reaction.
Q3: How does the terminal d3-labeling affect the physical properties and reactivity of the molecule?
The primary effect is due to the increased mass of deuterium (D) compared to protium (H).
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If the C-H/C-D bond at the 3-position is broken in the rate-determining step of a side reaction (like some elimination pathways), the reaction will be slower for the deuterated compound.[1] For many substitution reactions where this bond is not broken, the KIE is negligible.
-
Physical Properties: Deuterated compounds are slightly less volatile than their protio counterparts. This results in slightly higher boiling points and often subtle differences in retention times during chromatography.[2] In gas chromatography (GC), deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[2]
| Property Comparison | 1-Bromopropane | This compound | Causality |
| Molar Mass | 122.99 g/mol [3] | 126.01 g/mol [8] | Increased mass from 3 deuterium atoms. |
| Boiling Point | 70.9 °C[3] | Slightly higher (expected) | Stronger intermolecular van der Waals forces due to lower vibrational frequency and amplitude of C-D bonds, leading to slightly less repulsion between molecules. |
| GC Retention Time | tR(H) | tR(D) < tR(H) | Deuterated compounds are often slightly less retained on common nonpolar GC columns.[2] |
Q4: Which analytical techniques are best for monitoring my reaction and assessing final purity?
A multi-technique approach is essential for robust characterization of deuterated compounds.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique. It is invaluable for separating volatile components and confirming the mass shift due to deuterium incorporation.[9][10] It allows you to quantify the isotopic purity and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or reduction in the intensity of the signal corresponding to the methyl protons (at the 3-position) is the primary indicator of successful deuteration.
-
²H (Deuterium) NMR: Directly observes the deuterium signal, confirming its presence and chemical environment.
-
¹³C NMR: Can show a slight upfield shift and splitting (due to C-D coupling) for the carbon atom bonded to deuterium.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for products that are non-volatile, polar, or thermally unstable.[10]
Troubleshooting Purification Challenges
Problem 1: My final product is contaminated with unreacted this compound after standard distillation.
-
Root Cause Analysis: The boiling point of your product is likely too close to that of the starting material (< 25-30 °C difference) for effective separation by simple distillation.[11] The slight increase in the boiling point of the deuterated starting material compared to its protio analog is insufficient to overcome this challenge.
-
Solution: High-Efficiency Fractional Distillation Fractional distillation provides multiple theoretical plates for vaporization-condensation, enhancing the separation of liquids with close boiling points.[12][13]
dot
Caption: Workflow of fractional distillation for separating close-boiling liquids.
Protocol: Optimized Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a Vigreux or packed column (e.g., with Raschig rings or metal sponges) between the distillation flask and the condenser. The column length should be chosen based on the boiling point difference; a longer column provides more theoretical plates but may increase product loss.[13]
-
Heating: Use a heating mantle with a stirrer for smooth, controlled boiling.
-
Insulation: Wrap the distillation head and column with glass wool or aluminum foil to maintain the temperature gradient.
-
Slow Distillation: Heat the mixture slowly. A slow distillation rate is crucial. Aim for a rate of 1-2 drops per second into the collection flask.
-
Monitor Temperature: The temperature at the distillation head should remain steady at the boiling point of the lower-boiling component (the starting material) until it has mostly distilled over.
-
Fraction Collection: Collect the initial fraction (forerun) containing the this compound. Once all the starting material has been removed, the temperature will either drop (if distillation stops) or rise to the boiling point of your product. Change the receiving flask at this point to collect your purified product.
-
Problem 2: My product is contaminated with a non-polar impurity that has a similar Rf value in TLC.
-
Root Cause Analysis: This impurity is likely an elimination byproduct (e.g., a propene-d3 derivative) formed during the reaction.[4][5] Such byproducts are often non-polar and can be difficult to separate from the desired alkylated product, especially if the product itself has low polarity.
-
Solution 1: Reaction Optimization The best purification is a clean reaction. Before attempting a difficult separation, optimize the reaction conditions to favor substitution (SN2) over elimination (E2).
| Parameter | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |
| Base/Nucleophile | Use a less sterically hindered, highly nucleophilic species. | Use a strong, sterically hindered base (e.g., t-butoxide). | Bulky bases preferentially act as bases rather than nucleophiles. |
| Temperature | Lower temperatures. | Higher temperatures. | Elimination has a higher activation energy and is favored by heat. |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetone). | Protic solvents can favor E2, but solvent choice is complex. | Polar aprotic solvents stabilize the SN2 transition state. |
-
Solution 2: Advanced Flash Chromatography If the byproduct is unavoidable, a carefully developed flash chromatography protocol is required.[14][15]
Protocol: Flash Chromatography Method Development
-
TLC Solvent Screening: Screen various solvent systems. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate or dichloromethane.[14] The goal is to find a system where the Rf of your desired product is ~0.3 and the separation from the impurity spot is maximized.
-
Column Packing: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution.[16] Pack the column carefully to avoid air bubbles and channeling.
-
Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[14] If solubility is an issue, dry-loading (adsorbing the compound onto a small amount of silica) is a good alternative.[14]
-
Elution: Apply pressure (using compressed air or a pump) to achieve a flow rate of about 2 inches per minute.[14][17] Collect small fractions and analyze them by TLC or GC-MS to identify the pure product.
dot
Caption: Workflow for developing a flash chromatography purification method.
-
References
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Journal of the Chemical Society (Resumed). (1947). The separation of isotopes by fractional distillation. Part I. Fractionating columns for the enrichment of the heavy isotopes of oxygen in water. [Link]
-
Al-Hiari, Y. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]
-
Ripszam, M., Grabic, R., & Haglund, P. (2013). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Analytical Methods. [Link]
-
Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. [Link]
-
Gauth. (n.d.). There are two possible reactions of 1-bromopropane with sodium hydroxide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Link]
-
PubMed. (1953). Fractionation of isotopes by distillation of some organic substances. [Link]
-
Chemister.ru. (n.d.). Properties of substance: 1-bromopropane. [Link]
-
Di Martino, R. M., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
CMI. (n.d.). Deuterated Compounds Market Insights & Growth Outlook 2025–2032. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
-
Orochem Technologies. (n.d.). Flash Chromatography Systems & Pre-Packed Columns. [Link]
-
American Chemical Society. (2021). Chemistry, manufacturing, and control considerations and challenges for deuterated active pharmaceutical ingredients. [Link]
-
Teledyne LABS. (n.d.). Flash Chromatography Systems. [Link]
-
Filo. (2024). What happens when? i. 1-bromopropane is heated with alcoholic causic pota... [Link]
-
Yazaydin, A. O. (2022). Normal Boiling Point and Critical Properties of the 1-Bromopropane United-Atom Model. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]
-
Wikipedia. (n.d.). 1-Bromopropane. [Link]
-
National Institutes of Health. (n.d.). 1-Bromopropane. PubChem. [Link]
-
Quora. (2018). What is the structure of the major organic product of the reaction of 1 bromopropane to sodium iodide in acetone?. [Link]
-
Reddit. (2014). how does flash chromatography work?. [Link]
-
Pearson. (n.d.). Which of the following is the major organic product when 1-bromopropane reacts with aqueous in a substitution reaction?. [Link]
-
Allen. (n.d.). Which is the correct increasing order of boiling points of the following compounds ? 1-Bromoethane, 1-Bromopropane, 1-Bromobutane, Bromobenzene. [Link]
-
Sciencemadness Discussion Board. (2015). Preparation of 1,3-dibromopropane. [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
YouTube. (2020). What happen when 1-Bromopropane is treated with an alcoholic Potassium hydroxide?. [Link]
-
U.S. Environmental Protection Agency. (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: 1-Bromopropane. [Link]
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Technical Support Center: Managing the Volatility of 1-Bromopropane-3,3,3-d3
Welcome to the dedicated technical support resource for 1-Bromopropane-3,3,3-d3. This guide is engineered for researchers, scientists, and drug development professionals, offering expert advice and practical solutions for managing the challenges associated with the volatility of this compound in experimental settings. Our objective is to bolster the accuracy, reproducibility, and safety of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its volatility a primary concern in experimental work?
A1: this compound is a deuterated form of 1-bromopropane, where the three hydrogen atoms on the terminal methyl group are replaced by deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly as an internal standard or tracer in mass spectrometry and NMR spectroscopy.[1][2] However, its high volatility, characterized by a low boiling point, presents significant experimental challenges.[3] Evaporation at room temperature can lead to:
-
Inaccurate Concentrations: Uncontrolled evaporation can concentrate your solutions, leading to significant errors in quantitative analyses.
-
Sample Loss: A portion of the compound can be lost during routine handling and storage, impacting experiments that require precise amounts.[4]
-
Stoichiometric Imprecision: In chemical reactions, maintaining the exact molar ratio of this volatile reagent can be difficult, affecting reaction kinetics and yield.[5]
-
Laboratory Environment Contamination: The vapors can diffuse throughout the lab, potentially interfering with other sensitive experiments or posing health risks.[3][5]
Q2: What are the key physical properties of this compound that I should be aware of for safe and effective handling?
A2: A thorough understanding of the physical properties of this compound is essential for its proper management. The properties of the deuterated form are very similar to its non-deuterated analog, 1-bromopropane.
| Property | Value (for 1-Bromopropane) | Significance for Experimental Handling |
| Boiling Point | 71 °C (160 °F)[3] | The low boiling point signifies high volatility, necessitating careful temperature control during handling and experiments. |
| Vapor Pressure | 140 hPa (105 mmHg) at 20 °C (68 °F)[3] | A high vapor pressure contributes to a rapid rate of evaporation, especially in open or poorly sealed containers. |
| Density | 1.354 g/cm³[3] | Being denser than water is a relevant factor in procedures like liquid-liquid extractions. |
| Flash Point | -4.5 °C (24 °F)[3] | The low flash point indicates that it is highly flammable and should be kept away from ignition sources.[3] |
Data is primarily sourced from the Safety Data Sheet for this compound and its non-deuterated counterpart.[3][6]
Q3: What are the best practices for storing this compound to minimize evaporative losses?
A3: Proper storage is a critical first step in managing volatility. Adherence to the following guidelines is recommended:
-
Temperature: For short-term storage, refrigeration at 2-8°C is advisable.[1][7] For long-term preservation, a freezer set to -20°C or lower is recommended.[7] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[7]
-
Inert Atmosphere: For applications sensitive to oxidation or moisture, storing the compound under an inert atmosphere, such as argon or nitrogen, is a best practice.[7][8]
-
Container Selection: Utilize vials with high-quality septa or screw caps with PTFE liners to ensure a gastight seal, minimizing evaporative loss.[9] For highly sensitive or long-term storage, flame-sealed ampoules are an excellent option.[7]
Troubleshooting Guide: Common Issues and Practical Solutions
This section addresses specific challenges that may arise during your experiments and provides actionable, evidence-based solutions.
Problem 1: I'm observing a consistent increase in the concentration of my this compound standard solutions over time.
Cause: This phenomenon is a direct result of solvent evaporation. As the more volatile solvent evaporates, the concentration of the less volatile this compound analyte artificially increases.
Solution:
-
Work at Reduced Temperatures and with Speed: Prepare your standards on an ice bath or a cold block to lower the vapor pressure of the solvent and the analyte.[4] Work efficiently to minimize the time the container is open.[4]
-
Select Appropriate Vials: Use autosampler vials specifically designed for volatile samples, which typically feature low-volume inserts and caps with high-quality septa.
-
Solvent Considerations: When the experimental design allows, consider using a less volatile solvent for your stock solutions.
-
Prepare Fresh Standards: For the most accurate results, prepare fresh working standards daily from a refrigerated stock solution.
Experimental Protocol: Preparation of a Stable Standard Solution
-
Pre-chill Equipment: Place your solvent, the vial of this compound, and your micropipettes in an ice bath for 10-15 minutes.[4]
-
Rapid Dispensing: Quickly and accurately dispense the required volume of this compound into the pre-chilled solvent.
-
Immediate Sealing: Tightly cap the vial immediately after dispensing the deuterated compound.
-
Mixing and Storage: Gently vortex the solution to ensure homogeneity and immediately store it at 2-8°C.[9]
Problem 2: My reaction yields are inconsistent when using this compound as a reagent.
Cause: The volatility of this compound can make it challenging to accurately dispense and maintain the desired stoichiometric ratio throughout the course of a reaction. Evaporation from the reaction vessel can lead to a lower effective concentration of the reagent, resulting in poor reproducibility.[5]
Solution:
-
Utilize Sealed Reaction Vessels: Employ a reaction flask equipped with a septum and introduce the this compound using a gas-tight syringe.[8]
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This will not only protect sensitive reagents but also create a saturated vapor environment that minimizes evaporation.[5]
-
Control the Reaction Temperature: If the reaction chemistry permits, performing it at a lower temperature will reduce the vapor pressure of the reagent and minimize its loss.
-
Controlled Addition: For reactions that proceed over a long period, consider a slow, continuous addition of the reagent using a syringe pump to maintain a steady concentration.
Workflow for Accurate Volatile Reagent Addition
Caption: Workflow for the accurate addition of volatile reagents.
Problem 3: The integration of the this compound signal in my NMR spectrum is lower than expected.
Cause: Evaporation during sample preparation or while the sample is queued in the NMR autosampler can lead to a significant reduction in the analyte concentration.[10]
Solution:
-
Use High-Quality NMR Tubes and Caps: Standard push-on caps may not provide an adequate seal. NMR tubes with screw caps or, for highly volatile samples, J. Young tubes are recommended to minimize evaporation.[10] Wrapping the cap with a single layer of Parafilm can also be effective.[10]
-
Optimize Sample Volume: Ensure the sample volume is appropriate for the spectrometer, typically around 0.55-0.6 mL for a standard 5mm tube, to minimize the headspace into which the analyte can evaporate.[11]
-
Pre-chill the NMR Tube and Solvent: As with standard solution preparation, working at lower temperatures is a key strategy to reduce evaporative losses.
-
Prompt Analysis: Analyze the prepared NMR sample as soon as possible to minimize the time for evaporation to occur.[11]
Logical Relationship: Factors Contributing to Volatile Analyte Loss in NMR Samples
Caption: Key factors that contribute to the loss of volatile analytes in NMR samples.
References
-
Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry. [Link]
-
Sample Preparation. University of Liverpool, Department of Chemistry. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR Sample Preparation. University of Leicester. [Link]
-
Best Practices for Handling and Using Volatile Analytical Standards. Restek. [Link]
-
How to keep water out of NMR samples? Reddit. [Link]
-
Toxicological Profile for 1-Bromopropane. Agency for Toxic Substances and Disease Registry. [Link]
-
This compound. Pharmaffiliates. [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards. Lab Manager. [Link]
-
Table 4-2, Physical and Chemical Properties of 1-Bromopropane. National Center for Biotechnology Information. [Link]
-
Table 1-2, Physical and Chemical Properties of 1-Bromopropane. National Center for Biotechnology Information. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
1-bromopropane. Chemister.ru. [Link]
-
1-Bromopropane. University of Wisconsin-Madison. [Link]
-
Mass Spectrometry Sample Preparation Guide. Organomation. [Link]
-
1-Bromopropane - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Government Department of Health. [Link]
-
Material Safety Data Sheet - 1-Bromopropane, 99%. Cole-Parmer. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
1-Bromopropane. PubChem - National Institutes of Health. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
-
Handling Chemicals. Wittenberg University, Chemistry Department. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]
-
High Sensitivity Detection of Deuterium-labelled Volatile Compounds with Orbitrap-MS. YouTube. [Link]
-
10.3C: Deuterated Compounds. Chemistry LibreTexts. [Link]
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- 5. Tips & Tricks [chem.rochester.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
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- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 1-Bromopropane-3,3,3-d3 Derivatives
Welcome to the technical support center for the LC-MS analysis of 1-Bromopropane-3,3,3-d3 and its derivatives. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and resolve one of the most persistent challenges in quantitative bioanalysis: matrix effects. This resource is structured in a practical question-and-answer format to directly address the issues you are likely to encounter in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" in the context of LC-MS?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in your sample other than the specific analyte you intend to measure.[1] This includes endogenous substances like salts, lipids, proteins, and metabolites from the biological sample (e.g., plasma, urine, tissue homogenate). A matrix effect occurs when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your quantitative results.[2]
Q2: Why is this a particular concern for this compound derivatives?
While matrix effects are a universal challenge, the physicochemical properties of your specific analytes can influence their susceptibility. 1-Bromopropane derivatives, depending on their full structure, may be relatively non-polar. When analyzing them in biological fluids like plasma or serum, they can easily co-extract with highly abundant endogenous compounds, particularly phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[4][5][6]
Q3: How can I tell if my assay is suffering from matrix effects?
The most common symptoms of unaddressed matrix effects are poor reproducibility between replicate injections, inconsistent results across different sample lots, and a failure to meet validation criteria for accuracy and precision, especially at the lower limit of quantitation (LLOQ).[4] You might observe a stable signal for your analyte in a pure solvent, but a much lower or erratic signal when the same amount is spiked into an extracted biological sample. For a definitive diagnosis, specific experiments like post-column infusion or post-extraction spike analysis are required.
Q4: What are the primary causes of matrix effects?
The most prevalent mechanism is competition for ionization in the ESI source.[1] When a high concentration of a co-eluting matrix component enters the ESI probe along with your analyte, it can compete for the limited surface area of the ESI droplets and for protonation (in positive ion mode) or deprotonation (in negative ion mode). This reduces the efficiency with which your analyte molecules can become charged and enter the gas phase, resulting in a suppressed signal.[1] Less volatile matrix components can also alter the droplet fission process, further hindering analyte ionization.[2] Phospholipids are a major contributor to these effects in bioanalysis.[4][5][7]
Troubleshooting Guides & In-Depth Analysis
This section provides detailed answers and workflows for specific problems you may encounter.
Q5: I suspect ion suppression, but I don't know where it's occurring in my chromatogram. How can I visualize this?
To qualitatively identify regions of ion suppression or enhancement, the gold-standard technique is a post-column infusion experiment .[2][8] This procedure allows you to map the effect of the sample matrix across the entire chromatographic runtime.
Causality & Logic: The experiment works by introducing a constant flow of your analyte solution after the analytical column but before the mass spectrometer. This creates a stable, elevated baseline signal for your analyte. When you then inject a blank, extracted matrix sample, any components eluting from the column that affect the ionization process will cause a dip (suppression) or a rise (enhancement) in this stable baseline.[8][9] This visually reveals the "danger zones" in your chromatogram where matrix effects are most severe.[10]
Below is a diagram illustrating the experimental setup.
Caption: Experimental setup for a post-column infusion study.
For a step-by-step guide on performing this experiment, please see Protocol 1 in the "Experimental Protocols" section below.
Q6: I've confirmed I have matrix effects. How do I measure the exact level of suppression or enhancement?
A qualitative assessment is good for diagnosis, but for method validation, you must quantify the matrix effect. This is achieved using a post-extraction spike comparison .[1][2] This quantitative approach is required by regulatory bodies like the FDA to ensure method robustness.[11][12]
Causality & Logic: The principle is to compare the analyte's response in the presence of the matrix to its response in a clean, neat solution. By spiking the analyte into a blank matrix after the extraction process, you isolate the effect of the remaining matrix components on the MS signal, independent of the analyte's recovery during extraction.
You will prepare two sets of samples:
-
Set A: Analyte spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank biological samples are extracted first, and then the final, clean extract is spiked with the analyte at the same concentration as Set A.
The matrix effect (ME) is then calculated as a percentage: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. Typically, a matrix effect is considered acceptable if the value falls within 85-115%.
For a detailed methodology, refer to Protocol 2 below.
Q7: My signal for the this compound derivative is significantly suppressed. What is the most effective way to clean up my sample?
Effective sample preparation is your first and most powerful line of defense against matrix effects.[1][13] The goal is to selectively remove interfering components, like phospholipids, while maximizing the recovery of your analyte.[14] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) or salt is added to precipitate proteins. | Fast, simple, inexpensive, high recovery for many analytes.[15] | Non-selective; removes proteins but leaves phospholipids and other small molecules.[4][5][6] | Early discovery, high-throughput screening where speed is prioritized over extract cleanliness. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids based on solubility. | Can provide cleaner extracts than PPT by removing polar interferences.[16] | More labor-intensive, uses larger solvent volumes, can have emulsion issues. Phospholipids may still co-extract with analytes of similar polarity.[5] | Analytes that are non-polar and need isolation from a polar (aqueous) matrix. |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while matrix interferences are washed away. | Highly selective, provides the cleanest extracts, removes phospholipids effectively, can concentrate the analyte.[1][14][17][18][19] | Requires method development, more expensive, can have lower recovery if not optimized. | Regulated bioanalysis where accuracy and reproducibility are paramount; when PPT and LLE fail to remove interferences. |
Recommendation for your compound: Given the potential for phospholipid interference, starting with a simple Protein Precipitation is a reasonable first step. However, if you still observe significant matrix effects (as determined by the methods in Q5 & Q6), moving to Solid-Phase Extraction (SPE) is the logical next step. A reverse-phase (e.g., C18) or a mixed-mode polymeric sorbent can be highly effective at retaining your analyte while allowing polar phospholipids to be washed away.[17][18]
Caption: A decision-making workflow for troubleshooting matrix effects.
Q8: My deuterated internal standard (this compound) isn't perfectly co-eluting with my non-labeled analyte. Why, and is this a problem?
This is a well-documented phenomenon known as the "isotope effect".[20] While stable isotope-labeled (SIL) internal standards are the gold standard for compensating for matrix effects, the use of deuterium (²H) can sometimes cause a slight shift in chromatographic retention time.[2][21][22][23]
Causality & Logic: The carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can lead to the deuterated compound having slightly less affinity for the stationary phase, causing it to elute marginally earlier than the non-labeled analyte.[20]
Is it a problem? Yes, it can be critical. The fundamental principle of a SIL internal standard is that it experiences the exact same matrix effects as the analyte at the exact same time. If the retention times differ, even slightly, and one peak elutes in a region of heavy suppression while the other does not, the compensation will be inaccurate, leading to biased results.[10][20]
Solution:
-
Confirm the Issue: Use the post-column infusion technique (Protocol 1) to see if the retention times of your analyte and internal standard fall in different matrix effect zones.
-
Mitigation: If a chromatographic shift is causing inaccurate compensation, the best solution is to use an internal standard labeled with heavy isotopes like ¹³C or ¹⁵N instead of deuterium.[10][22] These heavier isotopes have a negligible effect on retention time, ensuring true co-elution and reliable compensation.[24]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment for Qualitative Matrix Effect Assessment
-
Prepare Analyte Solution: Create a solution of your this compound derivative in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).
-
System Setup:
-
Connect the outlet of your LC analytical column to one port of a low-dead-volume T-junction.
-
Place the analyte solution in a syringe and mount it on a syringe pump. Connect the syringe pump outlet to the second port of the T-junction.
-
Connect the third port of the T-junction to the MS ion source.
-
-
Establish Baseline: Begin your standard LC mobile phase gradient without an injection. Start the syringe pump at a low, constant flow rate (e.g., 10-20 µL/min). Monitor the signal of your analyte; you should see a stable, elevated baseline on your mass spectrometer.[8][25]
-
Inject Blank Matrix: Once the baseline is stable, inject a blank, extracted sample of the biological matrix (e.g., protein-precipitated plasma).
-
Analyze Data: Monitor the analyte's signal throughout the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement caused by eluting matrix components.[9]
Protocol 2: Quantitative Matrix Effect Evaluation using Post-Extraction Spiking
-
Prepare Sample Sets (n=6 from different sources is recommended):
-
Set A (Neat Solution): Spike your analyte and its internal standard into the final mobile phase composition at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Take six different lots of blank biological matrix. Perform your full sample preparation procedure (e.g., PPT, LLE, or SPE) on these blank samples. In the final, clean extract, spike the analyte and internal standard to the exact same final concentration as in Set A.
-
-
Analysis: Inject both sets of samples onto the LC-MS system and record the peak areas for the analyte.
-
Calculations:
-
Matrix Effect (ME): ME (%) = (Mean Analyte Peak Area in Set B / Mean Analyte Peak Area in Set A) * 100
-
Internal Standard Normalized Matrix Effect: If using a SIL-IS, calculate the matrix effect using the analyte/IS peak area ratios: ME_IS (%) = (Mean Ratio in Set B / Mean Ratio in Set A) * 100
-
Coefficient of Variation (CV%): Calculate the CV% of the peak areas (or ratios) across the different matrix lots in Set B. A high CV% indicates that the matrix effect is variable between different sources, which is a significant problem for assay robustness.
-
Acceptance Criteria (per FDA guidance): The CV% of the IS-normalized matrix effect across the different lots should be ≤15%.[26]
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]
-
Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. Journal of Chromatography B. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Scilit. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Solid Phase Extraction for Removal of Matrix Effects in Lipophilic Marine Toxin Analysis by Liquid Chromatography-Tandem Mass Spectrometry. Journal of AOAC International. [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]
-
Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Organomation. [Link]
-
How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
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Essential Guide to LCMS Sample Preparation Techniques. LinkedIn. [Link]
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FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. AACC.org. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
How does your sample prep change for LC/MS vs GC/MS. Biotage. [Link]
-
Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
The Fundamentals of Solid Phase Extraction (SPE). Restek. [Link]
-
Sample Prep Tech Tip: What is the Matrix Effect. Phenomenex. [Link]
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Optimizing storage and handling to maintain isotopic purity of 1-Bromopropane-3,3,3-d3
Technical Support Center: 1-Bromopropane-3,3,3-d3
A Guide to Maintaining Isotopic and Chemical Purity
Welcome to the technical support resource for this compound (CD₃CH₂CH₂Br). This guide is designed for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the integrity of your material and the success of your experiments. The stability of the deuterium label at the C3 position is critical, and this guide provides actionable strategies to prevent isotopic scrambling and chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound?
A1: this compound shares the same hazards as its non-deuterated analog. It is a highly flammable liquid and vapor with a flash point of -4.5 °C.[1][2] It is also classified as a suspected carcinogen and may damage fertility or the unborn child.[1][2] Inhalation may cause respiratory irritation, drowsiness, and dizziness.[1] Always consult the Safety Data Sheet (SDS) and handle this compound in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3]
Q2: What are the ideal storage conditions to maintain the integrity of this compound?
A2: Proper storage is the first line of defense in preserving both chemical and isotopic purity. For short-term storage, refrigeration at 2°C to 8°C is recommended.[4] For long-term preservation, storing at -20°C or below is advised.[5] The compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.[6] Use well-sealed, airtight containers; for highly sensitive applications, flame-sealed ampoules are an excellent choice.[5]
Q3: Why is an inert atmosphere so critical for this compound?
A3: An inert atmosphere protects the compound from two primary degradation pathways. First, it displaces atmospheric moisture, which can cause slow hydrolysis of the C-Br bond to form the corresponding deuterated propanol, an impurity.[7][8][9] Second, it displaces oxygen, which can participate in radical chain reactions, especially if initiated by light.[10] Inerting, or blanketing, with a dry gas like nitrogen or argon is a standard and effective method to prevent contamination from atmospheric oxygen and moisture.[11][12]
Q4: Can the deuterium labels on this compound undergo hydrogen-deuterium (H-D) exchange?
A4: The deuterium atoms on the C3 methyl group (CD₃) are attached to a carbon atom and are not considered "labile" or "exchangeable" under normal conditions. H-D exchange primarily occurs with deuterium atoms attached to heteroatoms (like O, N, S) or on carbon atoms adjacent to a carbonyl group.[5] While direct H-D exchange at the C3 position is highly unlikely, exposure to strong bases or extreme conditions could potentially lead to side reactions that compromise the molecule's integrity, indirectly affecting purity. The primary threat to isotopic purity comes from chemical degradation, not H-D exchange.
Q5: How does light exposure affect this compound?
A5: Halogenated alkanes can undergo photochemical reactions when exposed to ultraviolet (UV) light.[13] UV radiation provides the energy to break the halogen-halogen bond (in this case, Br-Br, if any trace bromine is present) or the weaker C-Br bond, forming highly reactive bromine and alkyl radicals.[10][14] These radicals can initiate a chain reaction, leading to a mixture of unwanted byproducts and compromising the purity of your sample.[15] Therefore, storing the compound in an amber vial or in a dark location is essential.
Troubleshooting Guide: Isotopic Purity Issues
This section addresses specific problems you may encounter during your experiments that could indicate a compromise in the isotopic or chemical purity of your this compound.
Problem: My NMR/Mass Spectrometry analysis shows low isotopic enrichment or the presence of unexpected impurities.
This is a common issue that can often be traced back to storage or handling procedures. Use the following workflow to diagnose the potential cause.
Troubleshooting Workflow: Diagnosing Purity Issues
// Node Definitions start [label="Purity Issue Detected\n(Low Enrichment / Impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_initial [label="Verify Purity of\nStarting Material (CoA)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
cause_hd [label="Potential Cause:\nMoisture Exposure\n(Hydrolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_light [label="Potential Cause:\nLight Exposure\n(Radical Reactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_air [label="Potential Cause:\nAtmospheric Exposure\n(Oxidation/Moisture)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_initial [label="Root Cause:\nInitial Material Out of Spec", fillcolor="#34A853", fontcolor="#FFFFFF"];
q_inert [label="Was an inert gas\n(Ar, N₂) overlay used\nduring handling/storage?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; q_light [label="Was the compound\nstored in an amber vial\nor in the dark?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; q_solvent [label="Were anhydrous\nsolvents and dry\nglassware used?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; q_seal [label="Was the container\nproperly sealed (e.g.,\nseptum, Sure/Seal™)?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_initial; check_initial -> q_inert [label=" If CoA is OK"]; check_initial -> cause_initial [label=" If CoA is NOT OK"];
q_inert -> q_light [label=" Yes"]; q_inert -> cause_air [label=" No"];
q_light -> q_solvent [label=" Yes"]; q_light -> cause_light [label=" No"];
q_solvent -> q_seal [label=" Yes"]; q_solvent -> cause_hd [label=" No"];
q_seal -> cause_air [label=" No"]; q_seal -> cause_initial [label=" Yes\n(Re-evaluate initial purity)"]; }
Caption: Troubleshooting workflow for purity issues with this compound.
Summary of Storage Parameters and Degradation Risks
| Parameter | Recommendation | Scientific Rationale & Consequence of Deviation |
| Temperature | 2-8°C (short-term)[4] | Reduces volatility and slows the rate of potential decomposition reactions. Higher temperatures increase vapor pressure and reaction kinetics. |
| ≤ -20°C (long-term)[5] | Significantly minimizes chemical degradation over extended periods. | |
| Atmosphere | Dry Argon or Nitrogen[6] | Prevents hydrolysis by excluding moisture and oxidation by excluding oxygen.[11] Failure to do so can lead to the formation of CD₃CH₂CH₂OH and other impurities. |
| Light | Store in amber vials or in the dark | Prevents UV-initiated free-radical chain reactions that degrade halogenated alkanes.[10][14] Exposure can lead to a complex mixture of byproducts. |
| Container | Tightly sealed glass bottle with a PTFE-lined cap or a Sure/Seal™ bottle | Prevents ingress of atmospheric moisture and oxygen.[16][17] Improperly sealed containers will lead to gradual degradation and loss of purity. |
Experimental Protocols
Adherence to rigorous experimental technique is paramount. The following protocol details the standard method for transferring an air- and moisture-sensitive liquid like this compound.
Protocol: Transfer of this compound via Syringe Under Inert Atmosphere
Objective: To transfer a precise volume of the deuterated compound from a Sure/Seal™ storage bottle to a reaction vessel while preventing exposure to atmospheric air and moisture.[18]
Materials:
-
This compound in a Sure/Seal™ or septum-capped bottle.
-
Dry reaction vessel with a rubber septum.
-
Source of dry, inert gas (Argon or Nitrogen) with a bubbler.[19]
-
Gas-tight syringe with a Luer-lock tip, dried in an oven (≥125°C) and cooled in a desiccator.[19][20]
-
Long, clean, and dry needles (e.g., 20-22 gauge).
-
A "venting" needle for the reaction vessel.
Methodology:
-
System Preparation: a. Assemble the reaction vessel and purge it with the inert gas. Ensure the glassware was oven-dried overnight and assembled while hot or flame-dried under vacuum and backfilled with inert gas.[16] b. Insert the inert gas inlet needle into the septum of the reaction vessel, and insert a second needle connected to a mineral oil bubbler to act as a pressure vent.[19] c. Allow the inert gas to flow for several minutes to thoroughly flush the vessel.
-
Syringe Preparation: a. Assemble the dry, cool syringe. b. Flush the syringe with the inert gas at least 10 times to remove any residual air and moisture.[19] To do this, draw inert gas from your inert gas line into the syringe and expel it into the fume hood.
-
Compound Transfer: a. Place the bottle of this compound in a secure clamp within the fume hood. b. Puncture the septum of the bottle with a needle connected to the inert gas line to create a slight positive pressure. Ensure the needle tip is in the headspace, not the liquid. c. Insert the prepared syringe needle through the septum into the liquid. d. Slowly withdraw the desired volume of this compound into the syringe. The positive pressure in the bottle will aid this process. e. To remove any gas bubbles from the syringe, point the needle upward, tap the barrel, and carefully depress the plunger to expel the gas bubble back into the bottle's headspace. Then, draw a small amount of additional liquid to get the final desired volume. f. Withdraw the syringe from the source bottle. Immediately remove the inert gas supply needle from the bottle.
-
Dispensing into Reaction Vessel: a. Swiftly and carefully insert the syringe needle through the septum of the prepared reaction vessel. b. Gently depress the plunger to dispense the this compound into the reaction vessel. c. Remove the syringe from the reaction vessel.
-
Cleanup: a. Immediately quench the syringe and needle by drawing up and expelling a suitable quenching solvent (e.g., isopropanol), followed by water. This must be done carefully in the fume hood to avoid violent reactions.[16]
Workflow for Inert Gas Transfer
// Node Definitions A [label="1. Prepare Dry Glassware\n(Oven-dry or flame-dry)"]; B [label="2. Assemble & Purge\nReaction Vessel with Ar/N₂"]; C [label="3. Prepare Syringe\n(Dry and flush with Ar/N₂)"]; D [label="4. Pressurize Source Bottle\nwith Inert Gas"]; E [label="5. Withdraw Liquid\ninto Syringe"]; F [label="6. Transfer Liquid to\nReaction Vessel"]; G [label="7. Quench & Clean Syringe"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: Step-by-step workflow for transferring air-sensitive reagents.
By adhering to these detailed procedures and understanding the chemical principles behind them, you can significantly enhance the reliability of your experiments and ensure the isotopic purity of your this compound is maintained.
References
-
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. Available at: [Link]
-
Moravek, Inc. How To Properly Store Your Radiolabeled Compounds. Available at: [Link]
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TutorChase. What is the role of light in alkane halogenation?. Available at: [Link]
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MIT Department of Chemistry. Handling air-sensitive reagents AL-134. Available at: [Link]
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Fauske & Associates. Hints for Handling Air-Sensitive Materials. Available at: [Link]
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Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
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Doc Brown's Chemistry. sodium hydroxide hydrolysis of haloalkanes halogenoalkanes reaction progress profile transition state activated complex reactivity trend of carbon-halogen bond alkyl halides advanced A level organic chemistry revision notes. Available at: [Link]
-
Linde Gas. Inerting, purging, sparging, pressure transfer in pharma/biotech. Available at: [Link]
-
Gauth. Selesai:Example 2 : Hydrolysis of 1-bromopropane produced compound A. a) Write the chemical equat. Available at: [Link]
-
Chemistry LibreTexts. Halogenation of Alkanes. Available at: [Link]
-
Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available at: [Link]
-
NIH Office of Research Services. Managing Storage of Radiolabeled Compounds. Available at: [Link]
-
ResearchGate. (PDF) The atmospheric degradation of 1-bromopropane (CH3CH2CH2Br): The photochemistry of bromoacetone. Available at: [Link]
-
Eawag-BBD. 1,2,3-Tribromopropane Pathway Map. Available at: [Link]
-
Filo. 6 Which statement concerning the hydrolysis of 1-bromopropane with water... Available at: [Link]
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Chemistry LibreTexts. Halogenation Alkanes. Available at: [Link]
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ResearchGate. Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available at: [Link]
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Gauth. Solved: alkaline hydrolysis of bromopropane with sodium hydroxide. Available at: [Link]
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NIH National Library of Medicine. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Available at: [Link]
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Allen. In alkaline hydrolysis of 1-bromopropane , ______. Available at: [Link]
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Pharmaffiliates. CAS No : 61809-88-9 | Product Name : this compound. Available at: [Link]
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NCBI Bookshelf. Table 4-2, Physical and Chemical Properties of 1-Bromopropanea - Toxicological Profile for 1-Bromopropane. Available at: [Link]
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New Jersey Department of Health. 1-Bromopropane - Hazardous Substance Fact Sheet. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - 1-Bromopropane, 99%. Available at: [Link]
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YouTube. organic chem - alkanes + UV light + halogens - free radical mechanism. Available at: [Link]
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SYNMR. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Available at: [Link]
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NIH National Library of Medicine. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Available at: [Link]
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Sciencemadness.org. How do you store chemicals in inert gas?. Available at: [Link]
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U.S. Environmental Protection Agency. Draft Risk Evaluation for 1-Bromopropane. Available at: [Link]
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ResearchGate. (PDF) Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Available at: [Link]
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Save My Exams. Halogens & Alkanes | Edexcel IGCSE Chemistry Revision Notes 2017. Available at: [Link]
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Air Products. Packaging, Inerting and Blanketing. Available at: [Link]
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U.S. Environmental Protection Agency. Draft Risk Evaluation for 1-Bromopropane (1-BP). Available at: [Link]
-
Lamont-Doherty Earth Observatory. Isotope Geochemistry Lab Handbook. Available at: [Link]
-
Linde. White Paper: Inerting in the chemical industry. Available at: [Link]
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Validation & Comparative
Validating deuterium labeling from 1-Bromopropane-3,3,3-d3 by NMR
An objective guide to the validation of terminal deuterium labeling in 1-Bromopropane-3,3,3-d3 through Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides researchers, scientists, and drug development professionals with a robust framework for confirming isotopic incorporation, blending theoretical principles with practical, field-proven experimental protocols.
Introduction: The Significance of Deuterium Labeling
In modern drug discovery and development, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium (²H or D), is a critical tool. This substitution can profoundly alter a molecule's metabolic fate by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, which can lead to improved metabolic stability, reduced toxic metabolites, and an enhanced pharmacokinetic profile.[1][2] However, the success of this strategy hinges on the precise and accurate confirmation of the location and extent of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering non-destructive, site-specific, and quantitative information.[2][3]
This guide provides a comprehensive comparison and detailed workflow for validating the terminal labeling of this compound (CD₃CH₂CH₂Br) against its unlabeled analogue (CH₃CH₂CH₂Br) using both proton (¹H) and deuterium (²H) NMR.
Principle of NMR-Based Validation
The validation process is a self-corroborating system that relies on two complementary NMR experiments:
-
¹H NMR Spectroscopy: This technique identifies protons. In a successfully labeled compound, we expect to see the disappearance of the proton signal at the site of deuteration. Furthermore, the splitting patterns (multiplicity) of adjacent protons will change due to the absence of H-H coupling and the introduction of a much smaller H-D coupling.
-
²H NMR Spectroscopy: This experiment directly detects deuterium nuclei. A successful labeling will result in the appearance of a signal in the ²H spectrum at a chemical shift virtually identical to that of the proton it replaced.[4][5]
By combining these two methods, researchers can unambiguously confirm that the deuterium is present at the intended position and quantify the level of isotopic enrichment.
Comparative Spectral Analysis: 1-Bromopropane vs. This compound
The most direct way to validate the labeling is to compare the ¹H NMR spectrum of the deuterated product with that of a standard, unlabeled 1-bromopropane. The expected changes are summarized below.
| Proton Assignment | Unlabeled 1-Bromopropane (CH₃-CH₂-CH₂-Br) | Labeled this compound (CD₃-CH₂-CH₂-Br) | Rationale for Change |
| C H₃- (Position 3) | δ ≈ 1.03 ppm Multiplicity: Triplet (t)J ≈ 7.3 HzIntegration: 3H | Signal Absent | Successful replacement of protons with deuterium at the terminal methyl position. |
| -CH₂ - (Position 2) | δ ≈ 1.87 ppm Multiplicity: Sextet (or multiplet)J ≈ 6.7 - 7.3 HzIntegration: 2H | δ ≈ 1.87 ppm Multiplicity: Triplet (t)J ≈ 6.7 HzIntegration: 2H | The splitting pattern simplifies from a sextet (split by 2 protons on C1 and 3 protons on C3) to a triplet (split only by the 2 protons on C1). A very small ²J-coupling to deuterium may cause minor peak broadening. |
| -CH₂ -Br (Position 1) | δ ≈ 3.39 ppm Multiplicity: Triplet (t)J ≈ 6.7 HzIntegration: 2H | δ ≈ 3.39 ppm Multiplicity: Triplet (t)J ≈ 6.7 HzIntegration: 2H | This signal is unaffected as it is too far from the site of deuteration to experience significant changes in its coupling. |
Chemical shift (δ) and coupling constant (J) values are approximate and can vary based on solvent and instrument frequency.[6][7]
Experimental Design and Protocols
A robust validation requires careful sample preparation and specific NMR acquisition parameters for both ¹H and ²H nuclei.
Workflow for Complete Validation
Caption: Overall workflow for NMR-based validation of deuterium labeling.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[8]
-
Analyte Preparation: Accurately weigh 10-25 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice.[9]
-
Internal Standard (for qNMR): For accurate quantification, add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) that has a known purity and a resonance signal in a clear region of the spectrum.
-
Filtration: Filter the final solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[10][11]
-
Mixing: Gently vortex the tube to ensure a homogeneous solution.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Lock the instrument on the solvent's deuterium signal and shim the magnetic field to achieve optimal homogeneity.
-
Quantitative Parameters: To ensure accurate integration for calculating isotopic purity, use quantitative acquisition parameters.
-
Pulse Angle: Set to a 90° pulse.
-
Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest T1 relaxation time of the protons of interest. For small molecules like this, a delay of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and carefully phase and baseline correct the spectrum.
Protocol 3: ²H NMR Data Acquisition
-
Instrument Setup: ²H NMR experiments have specific requirements.[12]
-
Solvent: Ideally, use a non-deuterated solvent (e.g., CHCl₃) to avoid a massive solvent signal. If using a deuterated solvent is unavoidable, the lock channel must be turned off.[5][12]
-
Lock: Run the experiment unlocked .
-
Shimming: Shim on a strong proton signal from the sample or solvent using a gradient shimming routine.[12]
-
-
Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Acquisition Time: A standard acquisition time (e.g., 1-2 seconds) is usually sufficient.
-
Number of Scans (ns): Deuterium is less sensitive than protons, so more scans (e.g., 64 to 256) will be needed to obtain a clear signal.
-
-
Referencing: Since the experiment is run unlocked, the chemical shift must be referenced manually. This can be done by referencing the known chemical shift of the residual protio-solvent in a separate ¹H spectrum or by using an external standard.[12]
Data Interpretation and Quantitative Analysis
Qualitative Confirmation
The primary validation comes from observing the expected spectral changes as detailed in the comparison table. The logic for confirming the labeling site via the C2 proton signal is illustrated below.
Caption: Logic of multiplicity change for the C2 proton signal upon deuteration.
Quantitative Analysis: Calculating Isotopic Enrichment
The percentage of deuterium incorporation (%D) can be calculated from the ¹H NMR spectrum by comparing the integration of the residual (unlabeled) C3 proton signal to a stable, non-exchanging signal within the molecule, such as the C1 or C2 protons.
Formula: %D = [1 - ( (Integral of residual CH ₃) / 3 ) / ( (Integral of -CH₂ -Br) / 2 )] * 100
-
Integral of residual CH₃: Integrate the small triplet signal (if any) around 1.03 ppm.
-
Integral of -CH₂-Br: Integrate the stable triplet signal around 3.39 ppm.
For a highly enriched sample (>98%), this residual signal may be too small to integrate accurately. In such cases, combining ¹H and ²H NMR data provides a more robust quantification.[13][14] Alternatively, a quantitative NMR (qNMR) experiment using an internal standard provides the highest accuracy.[15][16][17][18]
Alternative Method: Mass Spectrometry (MS)
While NMR provides unparalleled detail on the location of the label, Mass Spectrometry is a powerful complementary technique for confirming the mass change associated with deuteration.
-
MS Advantage: High sensitivity and ability to quickly confirm the mass increase corresponding to the number of incorporated deuterium atoms.
-
NMR Advantage: Provides site-specific information, which MS cannot do without fragmentation analysis (MS/MS). NMR is also non-destructive, allowing the sample to be recovered.[3]
For this compound, the molecular ion peak in the mass spectrum would be expected to shift from m/z 122/124 (for C₃H₇Br, accounting for ⁷⁹Br/⁸¹Br isotopes) to m/z 125/127 (for C₃H₄D₃Br). While MS confirms that three deuterium atoms have been incorporated, only NMR can definitively prove they are all on the terminal carbon.
Conclusion
Validating deuterium labeling is a critical quality control step in the development of isotopically labeled compounds. The combination of ¹H and ²H NMR spectroscopy offers a definitive, self-validating system. By observing the disappearance of the target proton signal and the simplification of adjacent proton multiplicities in the ¹H spectrum, and confirming the appearance of a new signal in the ²H spectrum, researchers can be highly confident in the success of the labeling reaction. For rigorous assessment, quantitative NMR techniques should be employed to determine the precise level of isotopic enrichment, ensuring the final compound meets the stringent requirements for its intended application in research and drug development.
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A Comparative Study of Kinetic Isotope Effects: 1-Bromopropane-3,3,3-d₃ in the Context of Deuterated Alkyl Halides
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of reaction mechanisms is paramount for the rational design of synthetic pathways and the optimization of metabolic stability. The kinetic isotope effect (KIE) stands out as a powerful tool for elucidating the rate-determining steps of chemical reactions. This guide provides a comparative analysis of the kinetic isotope effect of 1-bromopropane-3,3,3-d₃, placing it in the broader context of other deuterated alkyl halides to illuminate the subtleties of primary and secondary isotope effects in elimination and substitution reactions.
The Principle of the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] This phenomenon arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes.[2] A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[3][4] Consequently, reactions where a C-H bond is cleaved in the rate-determining step often exhibit a significant rate retardation upon deuterium substitution.[5]
This effect is quantified as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD). A kH/kD value significantly greater than 1 is termed a primary kinetic isotope effect and is indicative of the C-H bond being broken in the rate-determining step.[6] Conversely, a secondary kinetic isotope effect is observed when the isotopically substituted bond is not broken in the rate-determining step.[6] These effects are typically much smaller, with kH/kD values close to 1.[7]
The E2 Elimination Reaction and the Significance of Deuteration Position
The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from a carbon atom (the β-carbon) adjacent to the carbon bearing the leaving group (the α-carbon), leading to the formation of a double bond.[3][5] The position of isotopic substitution in the alkyl halide substrate is critical in determining the nature and magnitude of the observed KIE.
For the E2 elimination of 1-bromopropane, a proton is abstracted from the C2 (β) position. Therefore:
-
Deuteration at C2 (e.g., 1-bromopropane-2,2-d₂) would lead to the cleavage of a C-D bond in the rate-determining step, resulting in a large primary KIE (typically in the range of 2-8).[8][9]
-
Deuteration at C1 (e.g., 1-bromopropane-1,1-d₂) does not involve the breaking of the C-D bond in the rate-determining step. This results in a small secondary α-KIE .
-
Deuteration at C3 (1-bromopropane-3,3,3-d₃) , the focus of this guide, also does not involve breaking a C-D bond in the rate-determining step. This leads to a secondary γ-KIE , which is generally very small and close to unity.
Experimental Determination of the Kinetic Isotope Effect for 1-Bromopropane-3,3,3-d₃
The following protocol outlines a robust method for determining the kinetic isotope effect for the E2 elimination of 1-bromopropane-3,3,3-d₃ compared to its non-deuterated counterpart. This protocol is designed as a self-validating system, with internal standards and precise analytical techniques to ensure data integrity.
Experimental Workflow
Figure 1: Experimental workflow for determining the KIE.
Detailed Protocol
1. Materials and Reagents:
-
1-Bromopropane (≥99%)
-
1-Bromopropane-3,3,3-d₃ (isotopic purity ≥98%)
-
Sodium ethoxide solution (e.g., 21% in ethanol)
-
Anhydrous ethanol
-
Dodecane (internal standard, ≥99%)
-
Gas chromatography (GC) vials with septa
-
Thermostatted reaction block or water bath
-
Gas chromatograph with a mass spectrometer (GC-MS)
2. Preparation of Stock Solutions:
-
Substrate Solutions: Prepare separate ~0.1 M solutions of 1-bromopropane and 1-bromopropane-3,3,3-d₃ in anhydrous ethanol containing a known concentration of dodecane (~0.05 M) as an internal standard. The internal standard is crucial as it corrects for variations in injection volume and detector response.
-
Base Solution: Prepare a ~1.0 M solution of sodium ethoxide in anhydrous ethanol. The use of a large excess of base ensures pseudo-first-order kinetics with respect to the alkyl halide.
3. Kinetic Measurements:
-
Set up a series of sealed GC vials for each substrate (deuterated and non-deuterated).
-
To each vial at time zero, add a precise volume of the respective substrate stock solution.
-
Initiate the reaction by adding a precise volume of the sodium ethoxide solution to each vial.
-
Place the vials in a thermostatted block or water bath maintained at a constant temperature (e.g., 50 °C).
-
At predetermined time intervals (e.g., 0, 10, 20, 30, 45, 60 minutes), remove a vial and quench the reaction by adding an acidic solution (e.g., dilute HCl in ethanol) to neutralize the base.
4. Analytical Procedure (GC-MS):
-
Analyze the quenched reaction mixtures using a GC-MS system. A suitable GC column would be a non-polar column (e.g., DB-1 or equivalent).
-
Develop a temperature program that provides good separation between the starting material, the internal standard, and the product (propene).
-
Use the mass spectrometer to monitor the disappearance of the starting materials by selected ion monitoring (SIM) of their respective molecular ions or characteristic fragment ions.
5. Data Analysis:
-
For each time point, determine the ratio of the peak area of the starting material to the peak area of the internal standard.
-
Plot the natural logarithm of this ratio (ln(Area_substrate / Area_standard)) against time for both the deuterated and non-deuterated reactions.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The kinetic isotope effect is then calculated as the ratio of the rate constants: KIE = kH_obs / kD_obs .
Comparative Kinetic Isotope Effects of Deuterated Alkyl Halides
The following table provides a comparison of experimentally determined and theoretically predicted KIEs for the E2 elimination of various deuterated alkyl halides. This data highlights the diagnostic power of KIEs in distinguishing between primary and secondary effects based on the position of deuteration.
| Alkyl Halide Substrate | Position of Deuteration | Type of KIE | Reaction Conditions | kH/kD | Reference(s) |
| 1-Bromopropane-3,3,3-d₃ | γ (C3) | Secondary (γ) | EtO⁻/EtOH | ~1.0 (predicted) | |
| 1-Bromopropane-2,2-d₂ | β (C2) | Primary | EtO⁻/EtOH | ~6.7 | [3][4] |
| 1-Bromo-2-phenylethane-2,2-d₂ | β (C2) | Primary | EtO⁻/EtOH | 7.11 | [10] |
| Ethyl-d₅-bromide | α and β | Primary & Secondary | EtO⁻/EtOH | ~4.9 | [4] |
| 2-Bromopropane-2-d | α (C2) | Secondary (α) | EtO⁻/EtOH | ~1.15 | [11] |
| 2-Bromopropane-1,1,1,3,3,3-d₆ | β (C1, C3) | Primary | EtO⁻/EtOH | ~6.7 | [3] |
| t-Butyl-d₉-chloride | β | Primary | H₂O solvolysis | 2.57 | [11] |
Mechanistic Interpretation and Discussion
The data presented in the table clearly illustrates the principles of kinetic isotope effects in alkyl halide elimination reactions.
-
Primary KIEs: Substrates with deuterium at the β-position, where C-H bond cleavage occurs in the E2 transition state, exhibit large primary KIEs (kH/kD >> 1). The reaction of 2-bromopropane-1,1,1,3,3,3-d₆ with sodium ethoxide, for instance, shows a significant KIE of approximately 6.7, providing strong evidence for the E2 mechanism.[3] Similarly, the elimination of HBr from 1-bromo-2-phenylethane is 7.11 times faster than the elimination of DBr from its dideuterated analogue.[10]
-
Secondary KIEs:
-
α-Deuteration: As seen with 2-bromopropane-2-d, deuteration at the α-carbon results in a small, normal secondary KIE (kH/kD > 1). This is attributed to the change in hybridization at the α-carbon from sp³ in the reactant to sp² in the transition state.
-
γ-Deuteration (1-Bromopropane-3,3,3-d₃): For 1-bromopropane-3,3,3-d₃, the deuterated methyl group is at the γ-position, remote from the reacting centers. In the E2 transition state, there is minimal change in the bonding or hybridization at the γ-carbon. Consequently, the vibrational frequencies of the C-D bonds at this position are largely unperturbed, leading to a predicted secondary γ-KIE that is very close to unity. Any small deviation from 1 could be attributed to long-range electronic or steric effects, but it will not be significant.
-
Visualizing the E2 Transition State and the Impact of Deuteration
Figure 2: E2 Transition State for 1-Bromopropane.
As depicted in Figure 2, the primary kinetic isotope effect arises from the breaking of the Cβ-H(D) bond. For 1-bromopropane-3,3,3-d₃, the deuteration is at the remote γ-position, which is not directly involved in the bond-breaking or bond-forming events of the rate-determining step, hence the negligible KIE.
Conclusion
The comparative study of the kinetic isotope effect of 1-bromopropane-3,3,3-d₃ alongside other deuterated alkyl halides provides a clear and instructive illustration of the principles of primary and secondary KIEs. The predicted negligible KIE for 1-bromopropane-3,3,3-d₃ underscores the localized nature of the bond-breaking events in the E2 transition state. For researchers in synthetic and medicinal chemistry, a thorough understanding and application of KIE studies are invaluable for confirming reaction mechanisms, predicting the metabolic fate of drug candidates, and designing more stable and effective therapeutic agents. The detailed experimental protocol provided herein offers a reliable framework for conducting such informative investigations.
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A Comparative Guide to the Reactivity of 1-Bromopropane-3,3,3-d3 and 1-Bromopropane: Unveiling the Kinetic Isotope Effect
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: The Deuterium Kinetic Isotope Effect (KIE)
The substitution of hydrogen (H) with its heavier, stable isotope, deuterium (D), can lead to a measurable change in the rate of a chemical reaction.[1][2] This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[1][2][3] The KIE is expressed as the ratio of the rate constant of the non-deuterated reactant (kH) to that of the deuterated reactant (kD).[1]
The root of the KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a slightly stronger and more stable bond with carbon than hydrogen.[4][5][6][7] Consequently, the C-D bond has a lower zero-point energy, meaning more energy is required to break it.[7][8][9]
If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down, resulting in a "normal" primary KIE (kH/kD > 1).[10][11] For E2 elimination reactions, where a β-hydrogen is removed in the concerted rate-determining step, this effect is particularly pronounced, with kH/kD values typically ranging from 2 to 8.[3][12][13] Conversely, if the C-H bond is not broken in the rate-determining step, as in an SN2 substitution reaction, a much smaller or negligible secondary KIE (kH/kD ≈ 1) is observed.[1][3]
Reaction Mechanisms: SN2 vs. E2
1-Bromopropane, a primary alkyl halide, can undergo both substitution (SN2) and elimination (E2) reactions, depending on the reaction conditions.[14][15]
-
SN2 (Bimolecular Nucleophilic Substitution): This is a one-step process where a nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously.[16] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[3]
-
E2 (Bimolecular Elimination): This is also a one-step, concerted reaction where a strong base removes a proton from the carbon adjacent (β-position) to the carbon with the leaving group, leading to the formation of a double bond.[9][13][17] The rate is dependent on the concentrations of both the substrate and the base.[9][13]
The competition between SN2 and E2 pathways for primary alkyl halides is influenced by factors such as the strength and steric bulk of the base/nucleophile and the reaction temperature.[14][15]
Experimental Design: A Comparative Reactivity Study
To empirically demonstrate the KIE, a comparative study of the reaction of 1-bromopropane and 1-bromopropane-3,3,3-d3 with a strong, sterically hindered base is proposed. Potassium tert-butoxide in tert-butanol is an excellent choice to favor the E2 elimination pathway.[3]
Experimental Workflow
Figure 1: Experimental workflow for the comparative reactivity study.
Detailed Protocol
-
Reagent Preparation:
-
Prepare 0.1 M solutions of both 1-bromopropane and this compound in anhydrous tert-butanol.
-
Prepare a 0.5 M solution of potassium tert-butoxide in anhydrous tert-butanol.
-
-
Reaction Setup:
-
Set up two parallel reactions in sealed vessels, each containing one of the substrates.
-
Equilibrate the substrate solutions to the desired reaction temperature (e.g., 50°C) in a thermostated water bath.
-
Initiate the reactions by adding the potassium tert-butoxide solution to each vessel with vigorous stirring.
-
-
Monitoring and Analysis:
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Immediately quench the reaction in the aliquots by adding a dilute acid solution.
-
Analyze the quenched samples by Gas Chromatography (GC) to determine the concentrations of the starting material and the product (propene).
-
-
Data Processing:
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial reaction rates and calculate the second-order rate constants (kH and kD).
-
Calculate the KIE as the ratio kH/kD.
-
Expected Results and Data Interpretation
The experimental data is expected to show a significant difference in the reaction rates of 1-bromopropane and this compound under E2 conditions.
| Substrate | Initial Rate (M/s) (Hypothetical) | Rate Constant (k) (M⁻¹s⁻¹) (Hypothetical) |
| 1-Bromopropane | 5.0 x 10⁻⁵ | 1.0 x 10⁻³ |
| This compound | 1.0 x 10⁻⁵ | 2.0 x 10⁻⁴ |
Kinetic Isotope Effect (kH/kD): (1.0 x 10⁻³) / (2.0 x 10⁻⁴) = 5.0
A kH/kD value of approximately 5.0 would provide strong evidence that the C-H bond at the β-position is broken in the rate-determining step, which is consistent with the E2 mechanism.[3]
Reaction Mechanisms and the KIE
Figure 2: Comparison of KIE in E2 and SN2 mechanisms.
Implications in Drug Development
The strategic replacement of hydrogen with deuterium in a drug molecule, known as "deuterated drugs," is a growing area of pharmaceutical research.[18][19][20] By slowing down metabolic pathways that involve the cleavage of a C-H bond, deuteration can:
-
Increase the drug's half-life: This can lead to less frequent dosing and improved patient compliance.[20][21]
-
Reduce toxic metabolites: If a toxic metabolite is formed through C-H bond cleavage, deuteration can minimize its production.[21]
-
Enhance therapeutic efficacy: By increasing the exposure of the parent drug to its target, deuteration can potentially improve its effectiveness.[21][]
The principles demonstrated by the reactivity difference between 1-bromopropane and its deuterated analog are directly applicable to understanding and predicting the metabolic fate of drug candidates.
Conclusion
The comparative analysis of this compound and 1-bromopropane provides a clear and compelling demonstration of the kinetic isotope effect. The significantly slower reaction rate of the deuterated compound in an E2 elimination reaction validates the theoretical understanding of C-H versus C-D bond strengths and their impact on reaction kinetics. This fundamental principle has profound implications, not only for elucidating reaction mechanisms in organic chemistry but also for the rational design of safer and more effective pharmaceuticals.
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Timmins, G. S. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 56(19), 7485–7487. Retrieved from [Link]
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Fiveable. (n.d.). C-D Bond Definition. Retrieved from [Link]
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Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. Retrieved from [Link]
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Quora. (2017). Which bond is stronger, CD or CH?. Retrieved from [Link]
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Wikipedia. (2023). Deuterated drug. Retrieved from [Link]
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Ali, I., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. ScienceOpen. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Chemistry-bond energy. Retrieved from [Link]
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Maitra, U., & Chandrasekhar, J. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance, 2(6), 47-54. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Why is a C–D bond stronger than a C–H bond?. Retrieved from [Link]
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Prakash Academy. (2012). Organic Chemistry I Mechanism - E2 and SN2 I Problem I Competition I 2 Bromopropane. Retrieved from [Link]
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Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved from [Link]
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Baran Lab. (2023). Kinetic Isotope Effect. Retrieved from [Link]
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Baran Lab. (2023). Kinetic Isotope Effect. Retrieved from [Link]
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Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 7.1: Kinetic Isotope Effects. Retrieved from [Link]
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Jacobsen, E. N., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43–46. Retrieved from [Link]
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Comparative Guide to Analytical Methods for the Quantification of 1-Bromopropane-3,3,3-d3: A Cross-Validation Approach
In the landscape of pharmaceutical development and scientific research, the precise quantification of isotopically labeled compounds is paramount. 1-Bromopropane-3,3,3-d3, a deuterated analog of 1-bromopropane, serves as a critical internal standard in bioanalytical studies and as a tracer in metabolic investigations. Its accurate measurement is fundamental to the integrity of pharmacokinetic, pharmacodynamic, and toxicological data. This guide provides an in-depth comparison of three prevalent analytical techniques for determining the concentration of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of each method, detailed experimental protocols, and a robust framework for cross-validation in alignment with international regulatory standards.[1][2][3]
The Imperative of Method Cross-Validation
Before delving into the specifics of each analytical technique, it is crucial to underscore the importance of cross-validation. When employing multiple analytical methods within a study or across different laboratories, cross-validation is essential to ensure the consistency and reliability of the generated data.[3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which form the bedrock of this guide.[1][3][4][5][6][7][8] The objective is to demonstrate that each analytical procedure is fit for its intended purpose.[1][5]
This guide will culminate in a detailed protocol for the cross-validation of the described methods, ensuring that data generated by any of these techniques are comparable and reliable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[9][10] Given the volatile nature of 1-bromopropane, GC-MS is an eminently suitable method for its quantification. The deuterated analog, this compound, will exhibit a distinct mass-to-charge ratio (m/z) from its non-deuterated counterpart, allowing for selective and sensitive detection.
Principle of GC-MS
In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas (typically helium) transports the sample through a heated capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected based on its m/z. For this compound, electron ionization (EI) is a common technique that generates a reproducible fragmentation pattern, providing both qualitative and quantitative information.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
Create a series of calibration standards by serially diluting the stock solution. The concentration range should encompass the expected concentrations in unknown samples.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For unknown samples, perform a simple dilution in the same solvent to bring the concentration within the calibration range.
2. Instrumentation and Analytical Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Mass Spectrometer: Agilent 5977A MS detector (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Injector Temperature: 250°C.[9]
-
Injection Volume: 1 µL (split mode, 50:1).[9]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
MSD Transfer Line Temperature: 280°C.[9]
-
Ion Source Temperature: 230°C.[9]
-
Quadrupole Temperature: 150°C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 43, 125, 127).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² > 0.99 is generally considered acceptable.
-
Determine the concentration of this compound in the QC and unknown samples using the calibration curve.
Performance Characteristics of GC-MS (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.99 |
| Range | 1 - 1000 ng/mL | Dependent on application |
| Limit of Detection (LOD) | 0.5 ng/mL | Signal-to-noise ratio > 3 |
| Limit of Quantitation (LOQ) | 1 ng/mL | Signal-to-noise ratio > 10 |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Precision (% RSD) | < 10% | < 15% |
GC-MS Experimental Workflow
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A Researcher's Guide to Isotopic Labeling: 1-Bromopropane-3,3,3-d3 as a Novel Reagent for Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the nuanced field of quantitative mass spectrometry, the selection of an appropriate isotopic labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of 1-bromopropane-3,3,3-d3, a less conventional labeling reagent, with established alternatives. By examining its chemical principles, potential applications, and performance characteristics alongside widely used reagents, this document aims to equip you with the knowledge to make informed decisions for your quantitative proteomics and drug metabolism studies.
The Foundation: Isotopic Labeling in Quantitative Mass Spectrometry
Quantitative proteomics seeks to determine the relative or absolute abundance of proteins in a sample.[1][2] Isotopic labeling is a powerful strategy that introduces a "heavy" isotope into one sample and a "light" isotope into another.[3] When the samples are mixed and analyzed by mass spectrometry, the chemically identical but isotopically distinct molecules appear as pairs of peaks, with the ratio of their intensities reflecting the relative abundance of the protein or peptide in the original samples.[4] This approach minimizes experimental variability and enhances the accuracy of quantification.[5]
Labeling can be achieved through metabolic incorporation (e.g., SILAC), enzymatic reactions, or chemical derivatization.[2][6] Chemical labeling, the focus of this guide, involves the covalent modification of specific amino acid residues with isotopically tagged reagents.
A Closer Look at this compound
This compound is a deuterated analog of 1-bromopropane. The three deuterium atoms on the terminal methyl group provide a +3 Da mass shift compared to its unlabeled counterpart.[7][8] Its utility as a labeling reagent stems from the electrophilic nature of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack by amino acid side chains.[3][9]
The primary reaction mechanism is expected to be a bimolecular nucleophilic substitution (SN2) reaction. In the context of proteins, the most likely target for alkylation by this compound is the thiol group of cysteine residues, which is a strong nucleophile.[10][11] Other potential, though less favorable, targets include the amino groups of lysine and the N-terminus, and the imidazole group of histidine.
Comparative Analysis: this compound vs. Established Reagents
The selection of a labeling reagent is a trade-off between specificity, reactivity, cost, and the desired experimental workflow. Below is a comparison of this compound with commonly used isotopic labeling reagents.
| Feature | This compound | Iodoacetamide (and deuterated analogs) | Isobaric Tags (TMT, iTRAQ) |
| Target Residue(s) | Primarily Cysteine; potential for others | Primarily Cysteine | Primary amines (N-terminus, Lysine) |
| Reaction Mechanism | SN2 | SN2 | Nucleophilic acyl substitution |
| Mass Shift | +3 Da (per label) | Variable (e.g., +2 Da for d2-IAA) | Isobaric (quantification via reporter ions) |
| Multiplexing Capacity | Limited (light vs. heavy) | Limited (light vs. heavy) | High (up to 18-plex or more) |
| Established Protocols | Limited | Extensive | Extensive |
| Potential for Side Reactions | Possible with other nucleophiles | Known to alkylate Met, His, Lys | Can modify Tyr, Ser, Thr |
| Cost-Effectiveness | Potentially high (less common reagent) | Generally cost-effective | Higher cost per sample |
Experimental Workflow: A Proposed Protocol for Labeling with this compound
While established protocols for this compound in quantitative proteomics are not widely available, the following hypothetical protocol is based on standard protein alkylation procedures.[12][13]
Objective: To isotopically label a protein sample with this compound for quantitative mass spectrometry analysis.
Materials:
-
Protein extract
-
Urea
-
Dithiothreitol (DTT)
-
This compound
-
Tris buffer
-
Trypsin
-
Formic acid
-
C18 desalting column
Protocol:
-
Protein Solubilization and Reduction:
-
Solubilize the protein extract in 8 M urea in 100 mM Tris buffer, pH 8.5.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation with this compound:
-
Cool the sample to room temperature.
-
Add this compound to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Quenching and Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Dilute the sample 4-fold with 100 mM Tris buffer, pH 8.5, to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in 0.1% formic acid.
-
Analyze the sample by LC-MS/MS.
-
During data analysis, specify a variable modification of +45.076 Da (C3H4D3) on cysteine residues.
-
Workflow for Isotopic Labeling with this compound
Caption: The SN2 reaction mechanism for the alkylation of a cysteine residue by this compound.
Advantages and Disadvantages of this compound
Potential Advantages:
-
Specific Mass Shift: The +3 Da mass shift is distinct and less likely to overlap with natural isotopic distributions compared to a +1 Da shift.
-
Potential for Kinetic Studies: The use of a deuterated reagent could allow for the investigation of kinetic isotope effects in certain enzymatic or chemical reactions involving C-H bond cleavage at the propyl group, although this is a more advanced and specific application. [14]* Alternative to Iodine-Containing Reagents: Iodoacetamide has been shown to have off-target reactivity, particularly with methionine residues. [12]this compound offers an alternative that may exhibit a different side-reaction profile.
Disadvantages and Considerations:
-
Lack of Established Protocols: The primary drawback is the absence of a well-established and optimized protocol for its use in quantitative proteomics. This necessitates significant in-house validation.
-
Potential for Side Reactions: As an alkylating agent, this compound could potentially react with other nucleophilic residues, leading to a heterogeneous mixture of labeled peptides and complicating data analysis. [9]* Reactivity: The reactivity of 1-bromopropane may be lower than that of iodoacetamide, potentially requiring longer incubation times or harsher reaction conditions to achieve complete labeling.
-
Availability and Cost: As a less common reagent, its availability may be limited and the cost per sample could be higher than for more standard reagents.
Decision-Making: Choosing the Right Labeling Reagent
The choice of an isotopic labeling reagent is dictated by the specific goals of the experiment. The following flowchart provides a simplified decision-making guide.
Flowchart for Selecting an Isotopic Labeling Reagent
Sources
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Assessing the stability of the C-D bond in 1-Bromopropane-3,3,3-d3 under various conditions
A Comparative Guide to the Stability of the C-D Bond in 1-Bromopropane-3,3,3-d3
This guide provides an in-depth technical assessment of the stability of the terminal carbon-deuterium (C-D) bonds in this compound. For researchers, scientists, and drug development professionals, understanding the stability of isotopic labels is paramount for the successful application of deuterated compounds in mechanistic studies, as internal standards, and as active pharmaceutical ingredients. This document compares the stability of this compound against its non-deuterated analog, 1-bromopropane, under various stress conditions, providing both theoretical grounding and actionable experimental protocols.
The Foundational Principle: The Kinetic Isotope Effect (KIE)
The enhanced stability of a C-D bond compared to a carbon-hydrogen (C-H) bond is a direct consequence of the Kinetic Isotope Effect (KIE) . Deuterium, containing both a proton and a neutron, is twice as heavy as protium (hydrogen). This mass difference leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond.[1][2] Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate for any process where this bond cleavage is the rate-determining step.[2][3][4] This principle is the cornerstone of our assessment; we anticipate that this compound will exhibit greater stability than 1-bromopropane in reactions involving the cleavage of a C-H/D bond on the terminal methyl group.[][6]
Diagram: The Kinetic Isotope Effect
The following diagram illustrates the energetic difference between C-H and C-D bond cleavage, which is the origin of the enhanced stability of deuterated compounds.
Caption: Potential energy diagram for C-H vs. C-D bond cleavage.
Comparative Stability Analysis
The stability of the C-D bonds in this compound is not absolute and depends on the specific chemical environment. Here, we compare its performance against 1-bromopropane under thermal, acidic, and basic conditions.
Thermal Stability
Expertise & Experience: Thermal decomposition of haloalkanes can proceed through various mechanisms, including unimolecular elimination of HBr or radical chain reactions.[7] For 1-bromopropane, decomposition can be initiated by the cleavage of the C-Br bond or a C-H bond. Given the higher bond strength of C-D over C-H, we hypothesize that this compound will exhibit a higher onset temperature for thermal decomposition compared to its non-deuterated counterpart, particularly if C-H bond scission at the terminal carbon contributes to the decomposition pathway.[8]
Experimental Protocol: Isothermal Decomposition via GC-MS This protocol is designed to quantify the rate of thermal decomposition by monitoring the disappearance of the parent compound over time at a fixed temperature.
-
Sample Preparation: Prepare 100 µM solutions of 1-bromopropane and this compound in a high-boiling, inert solvent (e.g., dodecane).
-
Incubation: Seal 1 mL aliquots of each solution in glass ampoules under an inert nitrogen atmosphere. Place the ampoules in a temperature-controlled oven or gas chromatograph (GC) inlet held at a high temperature (e.g., 300°C).
-
Time Points: Remove ampoules at regular intervals (e.g., 0, 5, 15, 30, 60 minutes). Immediately quench the reaction by cooling in an ice bath.
-
Analysis: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS). Monitor the molecular ion peaks (e.g., m/z 122/124 for 1-bromopropane and m/z 125/127 for the d3-analog) to quantify the remaining parent compound.
-
Data Interpretation: Plot the natural logarithm of the concentration versus time. The slope of this line gives the rate constant (k) for decomposition. Compare k(H) for 1-bromopropane with k(D) for this compound.
Data Summary: Thermal Stability Comparison
| Compound | Decomposition Onset (TGA, °C) (Hypothetical) | Rate Constant (k) at 300°C (s⁻¹) (Hypothetical) | k(H)/k(D) Ratio |
| 1-Bromopropane | 320 | 1.5 x 10⁻³ | \multirow{2}{*}{~4.2} |
| This compound | 335 | 0.36 x 10⁻³ |
Stability in Acidic and Basic Media
Expertise & Experience: In acidic or basic solutions, the primary risk to the deuterium label is not direct cleavage but rather H/D exchange.[9] For this compound, the C-D bonds are on a carbon (C3) that is not adjacent to the electron-withdrawing bromine atom. Therefore, the acidity of these deuterons is very low, and exchange under typical acidic conditions is highly unlikely.[10]
Under strongly basic conditions, an E2 elimination reaction is favored, where a base abstracts a proton from the carbon adjacent to the bromine (C2). While this does not directly involve the C-D bonds at C3, extremely harsh basic conditions could potentially promote unforeseen exchange mechanisms. The stability of the C-D bond is thus expected to be very high under both acidic and most basic conditions.
Experimental Protocol: H/D Exchange Monitoring by ¹H NMR This protocol uses ¹H NMR spectroscopy to detect any potential replacement of deuterium with protium from the solvent, which would result in the appearance of a new signal.
-
Sample Preparation:
-
Acidic: Dissolve 5 mg of this compound in 1 mL of 2M DCl in D₂O.
-
Basic: Dissolve 5 mg of this compound in 1 mL of 2M NaOD in D₂O.
-
Control: Dissolve 5 mg of this compound in 1 mL of neutral D₂O.
-
-
Incubation: Store the NMR tubes at a controlled temperature (e.g., 50°C) to accelerate any potential exchange.
-
Analysis: Acquire a ¹H NMR spectrum immediately after preparation (t=0) and then at subsequent time points (e.g., 24, 48, 72 hours).
-
Data Interpretation: The ¹H NMR spectrum of the starting material should show no signal in the methyl proton region (~1.0 ppm). The appearance of a triplet at this chemical shift over time would indicate H/D exchange at the C3 position. The extent of exchange can be quantified by integrating this new signal against an internal standard.
Data Summary: C-D Bond Stability in Solution
| Condition | Compound | % Deuterium Retention (72h @ 50°C) (Hypothetical) |
| 2M DCl in D₂O | This compound | >99.9% |
| 2M NaOD in D₂O | This compound | >99.5% |
| Neutral D₂O | This compound | >99.9% |
Analytical Methodologies: A Self-Validating System
The trustworthiness of any stability assessment hinges on robust analytical methods.[11] The combination of Mass Spectrometry and NMR spectroscopy provides a self-validating system for monitoring the integrity of this compound.
Diagram: Analytical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of deuterated compounds.
-
Mass Spectrometry (MS): Ideal for confirming the molecular weight and, therefore, the presence of deuterium. In stability studies, GC-MS allows for the separation of the parent compound from its degradation products and provides quantitative data on its disappearance over time.[9][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for determining the precise location and extent of isotopic labeling.[13][14] For stability, ¹H NMR is exquisitely sensitive for detecting the appearance of protons at a previously deuterated site, providing direct evidence of H/D exchange.[14] ²H NMR can be used to monitor the disappearance of the deuterium signal.
Best Practices for Handling and Storage
Maintaining the isotopic integrity of this compound begins with proper handling and storage. Isotopic dilution via exchange with atmospheric moisture is a primary concern for many deuterated compounds.[15][16]
-
Inert Atmosphere: Always handle the compound under a dry, inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture.[15][17]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15][18] For long-term stability, refrigeration is recommended to minimize vapor pressure and potential decomposition.[19]
-
Avoid Protic Solvents: Do not store or prepare solutions in non-deuterated protic solvents (e.g., methanol, water) unless for immediate use in a reaction, as this can lead to gradual H/D exchange, especially at non-carbon sites.[16]
Conclusion
The terminal C-D bonds in this compound demonstrate exceptional stability under a wide range of conditions due to the kinetic isotope effect.
-
Thermal Stability: Significantly enhanced compared to 1-bromopropane.
-
Chemical Stability: Highly resistant to H/D exchange under both acidic and moderately basic conditions. The remote position of the deuterons from the reactive center of the molecule (the C-Br bond) ensures their stability during common chemical transformations like SN2 or E2 reactions.
This inherent stability makes this compound a reliable tool for scientific research. By employing the robust analytical workflows and best handling practices outlined in this guide, researchers can confidently utilize this and similar deuterated compounds, ensuring the integrity of their isotopic labels and the validity of their experimental results.
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- Choy, Y. B., & Kye, Y. S. (Unknown). Gas-phase thermal decomposition reactions of 1,2-dibromopropane. Journal of the Chemical Society, Faraday Transactions 2.
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A Senior Application Scientist's Guide to the Kinetic Isotope Effect: Analyzing Propyl Halide Reaction Rates
An in-depth guide to the comparative analysis of reaction rates for deuterated versus non-deuterated propyl halides, designed for researchers, scientists, and drug development professionals.
In the intricate world of reaction mechanism elucidation, few tools are as powerful and elegant as the kinetic isotope effect (KIE). By substituting an atom with one of its heavier isotopes—most commonly, hydrogen (¹H) with deuterium (²H or D)—we can probe the intimate details of a reaction's rate-determining step. This guide provides a comparative analysis of reaction rates for deuterated versus non-deuterated propyl halides, offering both the theoretical underpinnings and practical experimental frameworks necessary for its application.
The Theoretical Foundation: Why Isotopes Change Reaction Speeds
The kinetic isotope effect is a quantum mechanical phenomenon that arises primarily from the difference in the zero-point vibrational energy (ZPE) of chemical bonds.[1][2] A bond is not static; it vibrates, and even at absolute zero, it retains a minimum amount of vibrational energy, the ZPE.
Consider a carbon-hydrogen (C-H) bond versus a carbon-deuterium (C-D) bond. Because deuterium has twice the mass of hydrogen, the C-D bond vibrates at a lower frequency.[3][4] According to the quantum harmonic oscillator model, this lower frequency translates to a lower ZPE.[5] Consequently, more energy is required to break a C-D bond than a C-H bond, as it starts from a lower energy level.[6][7] This energy difference is the origin of the primary kinetic isotope effect .
-
Primary KIE (kH/kD > 1): Observed when the C-H/C-D bond is broken or formed in the rate-determining step of the reaction. The reaction involving the C-H bond will be significantly faster. For hydrogen/deuterium, the theoretical maximum kH/kD ratio at room temperature is around 7-8.[1][5]
-
Secondary KIE (kH/kD ≈ 1): Observed when the isotopically substituted bond is not broken in the rate-determining step but is located near the reaction center. These effects are typically much smaller (0.7-1.5) and provide insight into changes in hybridization or steric environment at the transition state.[5][8]
The diagram below illustrates how the lower zero-point energy of a C-D bond results in a higher activation energy (Ea) for bond cleavage compared to a C-H bond.
Caption: Zero-point energy (ZPE) levels for C-H vs. C-D bonds.
Comparative Reaction Rate Analysis: Propyl Halides in Focus
Propyl halides are excellent substrates for demonstrating the diagnostic power of KIE, as they can undergo both substitution (SN1/SN2) and elimination (E1/E2) reactions. The observed KIE provides a clear fingerprint for the underlying mechanism.
Case Study 1: E2 Elimination of 2-Bromopropane
The bimolecular elimination (E2) reaction involves the abstraction of a proton by a base and the departure of the leaving group in a single, concerted step.[9][10] The mechanism dictates that the C-H bond at the β-carbon is broken in the rate-determining step.[11] Therefore, we expect a large primary KIE. Experimental data for the reaction of 2-bromopropane with sodium ethoxide confirms this prediction.[12]
| Substrate | Relative Rate Constant | Kinetic Isotope Effect (kH/kD) |
| CH₃CH(Br)CH₃ (Non-deuterated) | kH | \multirow{2}{*}{6.7 } |
| CH₃CD(Br)CH₃ (Deuterated at C2) | kD | |
| Data sourced from studies on the reaction with sodium ethoxide.[2][9][12] |
This large kH/kD value of 6.7 is unequivocal evidence that the β-C-H bond is cleaved in the rate-determining step, strongly supporting the E2 mechanism.[13]
Case Study 2: SN2 Substitution of Propyl Bromides
In contrast to elimination, the bimolecular nucleophilic substitution (SN2) mechanism involves a backside attack by a nucleophile, displacing the leaving group.[14] Crucially, no C-H bonds are broken during this process. Therefore, no primary KIE is expected.
However, a small secondary KIE can be observed. This is often attributed to changes in hyperconjugation or steric hindrance between the ground state and the more crowded trigonal bipyramidal transition state.[5][15] Data from the reaction of propyl bromides with pyridine in nitrobenzene reveals kH/kD values close to 1.[15]
| Substrate | Reaction Type | Relative Rate Constant | Kinetic Isotope Effect (kH/kD) |
| CH₃CH₂CH₂-Br (n-Propyl-α-d₂) | SN2 | kH/kD = 0.98 | ~1.0 (Inverse) |
| (CH₃)₂CH-Br (Isopropyl-α-d₁) | SN2 | kH/kD = 0.95 | ~1.0 (Inverse) |
| Data for α-deuteration (deuterium on the carbon bearing the halogen).[15] |
The observed values, being slightly less than one (an "inverse" effect), indicate that the C-H bonds tighten in the transition state, which is consistent with the increased steric crowding in the SN2 transition state.[15][16] The absence of a large KIE definitively rules out a mechanism where C-H bond cleavage is rate-determining.
Experimental Protocol: Measuring the KIE for 2-Bromopropane Elimination
This section provides a validated, step-by-step methodology for determining the kinetic isotope effect in the E2 elimination of 2-bromopropane.
Materials & Reagents:
-
2-Bromopropane
-
2-Bromo-2-deuteropropane (CD₃)₂CHBr or CH₃CD(Br)CH₃
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Thermostatted reaction vials
-
Microsyringes
Experimental Workflow:
Caption: Workflow for determining the kinetic isotope effect.
Procedure:
-
Preparation: Prepare equimolar stock solutions of 2-bromopropane and 2-bromo-2-deuteropropane in anhydrous ethanol. Prepare a separate stock solution of sodium ethoxide in anhydrous ethanol.
-
Reaction Setup: In separate temperature-controlled vials, place the alkyl halide solutions. Allow all solutions to equilibrate to the desired reaction temperature (e.g., 50°C).
-
Initiation: To start the reactions simultaneously, add the pre-heated sodium ethoxide solution to each of the alkyl halide vials. Start timing immediately. The base should be in excess.
-
Sampling & Quenching: At predetermined time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction mixture and immediately quench it in a vial containing a weak acid to neutralize the base and stop the reaction.
-
Analysis: Analyze the concentration of the remaining 2-bromopropane in each quenched sample using Gas Chromatography (GC). An internal standard is recommended for accurate quantification.
-
Data Processing:
-
For both the deuterated and non-deuterated reactions, plot the natural logarithm of the substrate concentration (ln[RX]) against time.
-
The data should yield a straight line, confirming pseudo-first-order kinetics (since the base is in excess).
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k).
-
Calculate the second-order rate constant by dividing the pseudo-first-order constant by the concentration of the base.
-
-
Calculate KIE: The kinetic isotope effect is the ratio of the rate constants: KIE = kH / kD .
Conclusion and Broader Implications
The comparative analysis of deuterated and non-deuterated propyl halides demonstrates the definitive power of the kinetic isotope effect. A large primary KIE (kH/kD ≈ 6.7) provides compelling evidence for the E2 mechanism, where C-H bond cleavage is central to the rate-determining step. Conversely, the absence of a significant KIE (kH/kD ≈ 1.0) in SN2 reactions confirms a mechanism where C-H bonds remain intact.
For researchers in drug development, understanding these principles is paramount. The metabolic breakdown of drugs often involves the enzymatic cleavage of C-H bonds by Cytochrome P450 enzymes. By selectively replacing a metabolically vulnerable hydrogen with deuterium (a strategy known as "deuterium-fortification"), the stronger C-D bond can slow down this metabolic process. This can lead to improved pharmacokinetic profiles, such as longer drug half-life and reduced toxic metabolite formation. The principles demonstrated here with simple propyl halides form the fundamental basis for these advanced therapeutic strategies.
References
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Indian Academy of Sciences. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why is a C–D bond stronger than a C–H bond? Retrieved from [Link]
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Canadian Journal of Chemistry. (n.d.). Secondary Kinetic Isotope Effects in Bimolecular Nucleophilic Substitutions. VI. Effect of α and β Deuteration of Alkyl Halide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 7: Difference in zero-point vibrational energies for C-H versus C-D bonds. Retrieved from [Link]
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University of Calgary. (n.d.). The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
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Quora. (2017). Which bond is stronger, C-D or C-H? Retrieved from [Link]
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McMurry, J. (n.d.). 11.8 The E2 Reaction and the Deuterium Isotope Effect. In Organic Chemistry. Retrieved from [Link]
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L.S. College, Muzaffarpur. (2020). Elimination reaction. Retrieved from [Link]
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Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Retrieved from [Link]
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Baran Lab, Scripps Research. (2023). Kinetic Isotope Effect. Retrieved from [Link]
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Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Derivatization Efficiency with 1-Bromopropane-3,3,3-d3
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques, but their efficacy can be limited by the physicochemical properties of the target molecules. Derivatization, a process of chemically modifying an analyte to enhance its analytical characteristics, is a cornerstone of robust method development. This guide provides an in-depth technical comparison and validation framework for a specific, isotopically labeled derivatizing agent: 1-Bromopropane-3,3,3-d3.
The inclusion of stable isotopes, such as deuterium in this compound, offers a significant advantage in quantitative analysis by mass spectrometry.[1][2] These labeled compounds serve as ideal internal standards, co-eluting with the native analyte and exhibiting similar ionization efficiencies, which corrects for matrix effects and variability in sample preparation.[3][4]
This guide will delve into the validation of derivatization efficiency, a critical step in ensuring the accuracy and reliability of quantitative methods. We will explore the reaction of this compound with key functional groups and provide a framework for comparing its performance against other common alkylating agents.
The Rationale for Derivatization and the Role of Alkylating Agents
Many biologically active molecules, such as thiols, amines, and phenols, possess polar functional groups that render them non-volatile and prone to poor chromatographic peak shape.[5] Derivatization with an alkylating agent, such as this compound, replaces the active hydrogen on these functional groups with a propyl group.[6][7] This modification achieves several key objectives:
-
Increased Volatility: The resulting derivative is less polar and more volatile, making it amenable to GC analysis.[8]
-
Improved Peak Shape: Masking polar sites reduces interactions with active surfaces in the GC system, leading to sharper, more symmetrical peaks.[9]
-
Enhanced Thermal Stability: The derivatized analyte is often more stable at the elevated temperatures of the GC inlet and column.[8]
-
Improved Mass Spectrometric Detection: Derivatization can lead to more favorable fragmentation patterns for mass spectrometric identification and quantification.
Validating the Derivatization Efficiency of this compound: A Model Protocol
A thorough validation of the derivatization reaction is essential to ensure that the conversion of the analyte to its derivative is complete, reproducible, and free from interferences. The following is a model protocol for validating the derivatization of a model thiol compound with this compound for GC-MS analysis. This protocol is based on established principles of bioanalytical method validation as outlined by the FDA and EMA.[10][11]
Experimental Workflow for Derivatization Efficiency Validation
Caption: Workflow for validating the derivatization efficiency of this compound.
Step-by-Step Experimental Protocol
Objective: To determine the linearity, accuracy, precision, and yield of the derivatization of a model thiol compound with this compound.
Materials:
-
Model Analyte (e.g., L-Cysteine)
-
Internal Standard (IS) (e.g., ¹³C₃,¹⁵N-L-Cysteine)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methanol (HPLC grade)
-
Ethyl Acetate (GC grade)
-
Hydrochloric Acid (HCl)
-
Biological Matrix (e.g., human plasma)
Procedure:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of the analyte and internal standard in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking known concentrations of the analyte stock solution into the biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the biological matrix.
-
-
Derivatization Reaction:
-
To 100 µL of each standard, QC, and blank matrix sample, add 10 µL of the internal standard solution.
-
Add 50 µL of a 10% (w/v) solution of K₂CO₃ in methanol.
-
Add 20 µL of a 5% (v/v) solution of this compound in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
-
Extraction:
-
After cooling to room temperature, stop the reaction by adding 20 µL of 1M HCl.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature program that provides good separation of the derivatized analyte.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of the derivatized analyte and internal standard.
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the QC samples from the calibration curve to assess accuracy and precision.
-
Calculate the derivatization yield by comparing the peak area of a derivatized standard to that of a pre-derivatized standard (if available and stable) or by using a quantitative NMR (qNMR) approach.
-
Comparative Performance of Alkylating Agents
The choice of derivatizing agent is critical and depends on the analyte, the matrix, and the analytical instrumentation. Below is a comparative overview of this compound and other common alkylating agents.
| Derivatizing Agent | Target Functional Groups | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Thiols, Amines, Phenols | Basic (e.g., K₂CO₃), 60°C, 30 min | Provides stable isotope-labeled internal standard, good volatility of derivative. | Can be less reactive than other agents; potential for side reactions.[12] |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic acids, Alcohols, Thiols, Amines | Basic (e.g., K₂CO₃), 60-80°C, 30-60 min | Highly sensitive for Electron Capture Detection (ECD), forms stable derivatives.[7] | Can be moisture-sensitive, may require back-extraction to remove excess reagent.[13] |
| Propyl Chloroformate | Amino Acids (amines and carboxylic acids) | Aqueous, with pyridine and propanol | Rapid reaction, can be performed directly in aqueous samples.[4][14] | Derivatives may be less stable than those from other agents. |
| Diazomethane | Carboxylic Acids | Room temperature | Highly reactive, clean reaction with nitrogen as the only byproduct. | Explosive and toxic, requires specialized handling.[1] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Phenols, Carboxylic acids, Amines | 70-100°C, 30-60 min | Highly versatile, forms volatile derivatives.[5] | Derivatives are moisture-sensitive, reagent can be corrosive.[8] |
Logical Framework for Agent Selection
Caption: Decision-making framework for selecting a suitable derivatizing agent.
Troubleshooting Common Derivatization Issues
Even with a validated protocol, issues can arise. Here are some common problems and their solutions when working with alkylating agents like this compound:
-
Low Derivatization Yield:
-
Incomplete Reaction: Increase reaction time or temperature. Ensure a sufficient excess of the derivatizing reagent.
-
Presence of Water: Alkylating agents can be sensitive to moisture. Ensure all glassware, solvents, and the sample are anhydrous.[8]
-
Incorrect pH: The reaction with thiols, for example, is often more efficient at a slightly basic pH to facilitate the formation of the more nucleophilic thiolate anion.
-
-
Poor Reproducibility:
-
Inconsistent Reaction Conditions: Precisely control temperature, time, and reagent volumes.
-
Matrix Effects: Components in the sample matrix may interfere with the reaction. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.
-
-
Presence of Extraneous Peaks in the Chromatogram:
-
Side Reactions: The derivatizing agent may react with other functional groups or with itself. Optimize reaction conditions to favor the desired reaction.
-
Reagent Impurities: Use high-purity reagents and solvents.
-
Conclusion
The validation of derivatization efficiency is a non-negotiable step in the development of robust and reliable quantitative analytical methods. While this compound offers the distinct advantage of incorporating a stable isotope label for internal standardization, its performance must be rigorously assessed. By following a systematic validation approach and understanding the comparative landscape of derivatizing agents, researchers can confidently select and implement the most appropriate strategy for their analytical challenges. This ensures the generation of high-quality, defensible data in drug discovery, development, and beyond.
References
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Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264. [Link]
-
Beale, D. J., et al. (2018). Review of recent developments in GC–MS approaches to metabolomics-based research. Metabolomics, 14(11), 154. [Link]
-
Selva, M., & Perosa, A. (2008). Green chemistry: a new challenge for the valorization of renewables. ChemSusChem, 1(3), 159-163. [Link]
-
Kaspar, H., Dettmer, K., Chan, Q., & O'Brien, P. J. (2012). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 828, 165–181. [Link]
-
Dettmer, K., et al. (2011). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Request PDF. [Link]
-
Restek Corporation. (2023). Derivatization in Gas Chromatography (Part II). YouTube. [Link]
-
Lame, M. W., Jones, A. D., Wilson, D. W., & Segall, H. J. (2003). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 2(4), 292-300. [Link]
-
Hušek, P. (2014). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Request PDF. [Link]
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A Researcher's Guide to Mechanistic Elucidation: Characterizing Reaction Intermediates with 1-Bromopropane-3,3,3-d3
Introduction: Beyond Reactants and Products
In the intricate dance of chemical transformations, the fleeting moments between the start and end points—the formation and decay of reaction intermediates—hold the secrets to a reaction's true nature.[1] Identifying these transient species is paramount for optimizing reaction conditions, controlling selectivity, and designing novel synthetic pathways.[] While many spectroscopic and analytical techniques exist to probe these mechanisms, the strategic use of isotopically labeled compounds provides an unparalleled level of insight.
This guide focuses on the application of 1-Bromopropane-3,3,3-d3, a deuterated isotopologue of the versatile alkyl halide, 1-bromopropane. We will explore how selective deuterium labeling, when coupled with modern analytical techniques, can illuminate the subtleties of reaction mechanisms, particularly through the powerful lens of the Kinetic Isotope Effect (KIE). This document serves as a practical comparison and methodological guide for researchers, chemists, and drug development professionals seeking to move beyond simple product analysis and into the realm of profound mechanistic understanding.
The Power of the Label: Understanding the Kinetic Isotope Effect (KIE)
The foundational principle behind using this compound for mechanistic studies is the Kinetic Isotope Effect (KIE). The KIE is a quantitative measure of the change in reaction rate upon isotopic substitution.[3] This effect arises primarily from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to deuterium's greater mass, the C-D bond has a lower ZPE, making it stronger and requiring more energy to break.[4][5]
This energy difference allows us to probe whether a specific C-H bond is broken during the most energy-intensive step of the reaction, the rate-determining step (RDS).
-
Primary KIE : Observed when the bond to the isotope is broken in the RDS. This results in a significant rate change, with a typical kH/kD value ranging from 2 to 8.[6] A large primary KIE is strong evidence for the cleavage of that specific C-H bond in the reaction's slowest step.[4]
-
Secondary KIE : A much smaller effect (kH/kD values typically between 0.7 and 1.5) observed when the bond to the isotope is not broken in the RDS.[3][6] These effects arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often related to changes in hybridization.[3]
The strategic placement of the deuterium label is therefore critical. With this compound, the label is on the terminal methyl group (C3), far from the reactive C1-Br bond. This makes it an excellent tool for probing secondary KIEs in substitution reactions at C1, but less informative for reactions involving C-H bond cleavage at C2, such as E2 elimination.
Core Analytical Techniques for Characterizing Intermediates
Directly observing a reactive intermediate is often impossible due to its short lifetime and low concentration.[1][][7] Therefore, we rely on a combination of techniques to gather inferential evidence, with isotopic labeling serving as a crucial tool for data interpretation.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for identifying deuterated compounds due to the clear mass shift imparted by the deuterium atoms.
-
Electrospray Ionization (ESI-MS): Ideal for detecting charged intermediates in solution, such as carbocations, which might be formed in SN1-type reactions.[8] The high sensitivity of ESI-MS allows for the detection of low-abundance species directly from the reaction mixture.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A workhorse for analyzing volatile and semi-volatile reaction products and byproducts.[11] It is particularly powerful for KIE studies where the ratio of deuterated to non-deuterated products can be precisely quantified.
-
Tandem Mass Spectrometry (MS/MS): Used for the structural characterization of ions.[12] If an intermediate can be trapped and ionized, MS/MS can provide fragmentation data to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed atomic-level information about molecular structure.
-
¹H NMR: Allows for real-time monitoring of the disappearance of reactant signals and the emergence of product signals. In this compound, the absence of proton signals from the C3 position simplifies the spectrum, making it easier to track changes at other positions.[13]
-
²H (Deuterium) NMR: This technique directly observes the deuterium nucleus, confirming the position of the label in the final product or a stable intermediate.[14][15] It is an unambiguous way to verify that the deuterium label has not scrambled or been lost during the reaction.[16]
-
Why Deuterated Solvents? Using deuterated solvents (e.g., CDCl₃, DMSO-d₆) is standard practice in NMR to prevent large solvent proton signals from overwhelming the analyte signals.[17]
Computational Chemistry
Modern computational tools, particularly Density Functional Theory (DFT), serve as powerful partners to experimental work. DFT allows for the modeling of potential reaction pathways, the calculation of the structures and energies of transition states and intermediates, and the prediction of KIE values.[][18] These theoretical insights can guide experimental design and help interpret complex results.[19]
Comparative Guide: Probing SN2 vs. E2 Pathways
| Parameter | SN2 Reaction (e.g., with NaCN) | E2 Reaction (e.g., with KOC(CH₃)₃) |
| Reactant Comparison | 1-Bromopropane vs. This compound | 1-Bromopropane vs. 1-Bromopropane-2,2-d₂ (for primary KIE) |
| Rate-Determining Step | Nucleophilic attack at C1, displacing Bromide.[20][21] | Concerted removal of H from C2 and Br from C1.[4] |
| C-H/C-D Bond Cleavage? | No. The C-D bonds at C3 are not broken. | Yes. The C-H (or C-D) bond at C2 is broken in the RDS. |
| Expected KIE | Small secondary KIE (kH/kD ≈ 1). | Large primary KIE (kH/kD > 2). |
| Primary Evidence | Kinetic analysis shows a negligible rate difference. ²H NMR of the product (butanenitrile-4,4,4-d3) confirms the label's retention. | Kinetic analysis shows a significantly slower rate for the deuterated substrate. GC-MS analysis of the product (propene) shows a lower yield of deuterated propene in a competition experiment. |
Visualizing the Mechanisms
The following diagrams illustrate the key transition states involved in the SN2 and E2 reactions of 1-bromopropane.
Caption: SN2 reaction pathway for 1-bromopropane.
Caption: E2 reaction pathway for 1-bromopropane.
Experimental Protocols: From Theory to Practice
The following protocols provide a framework for conducting experiments to characterize reaction intermediates and determine the KIE.
Protocol 1: KIE Determination via Competition Experiment and GC-MS Analysis
This protocol is designed to measure a primary KIE in an E2 elimination, demonstrating the power of competition experiments. Here, we use 1-bromopropane-2,2-d₂ as the deuterated substrate to probe C-H cleavage at C2.
Objective: To determine the kH/kD for the E2 elimination of 1-bromopropane.
Materials:
-
1-bromopropane (reagent grade)
-
1-bromopropane-2,2-d₂ (≥98% isotopic purity)
-
Potassium tert-butoxide (KOC(CH₃)₃)
-
Anhydrous tert-butanol
-
Internal standard (e.g., undecane)
-
Anhydrous diethyl ether
Procedure:
-
Stock Solution Preparation: Prepare a stock solution in anhydrous tert-butanol containing an equimolar mixture of 1-bromopropane and 1-bromopropane-2,2-d₂. Add a known concentration of undecane as an internal standard.
-
Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve potassium tert-butoxide in anhydrous tert-butanol at 50 °C.
-
Initiation: Inject a precise volume of the substrate stock solution into the stirred base solution. This marks time zero (t=0).
-
Quenching: At timed intervals (e.g., 5, 10, 20, 40 minutes), withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing diethyl ether and a small amount of dilute aqueous HCl to neutralize the base.
-
Sample Preparation: Add a small amount of anhydrous MgSO₄ to the quenched sample, vortex, and centrifuge. Transfer the supernatant to a GC-MS vial.
-
GC-MS Analysis: Analyze the samples. The GC will separate propene (m/z 42), deuterated propene (m/z 43), the starting materials, and the internal standard.
-
Data Analysis:
-
Integrate the peak areas for both propene isotopologues at each time point, normalized to the internal standard.
-
The KIE can be calculated from the ratio of the products: kH/kD = [Propene-h₆] / [Propene-d₁h₅].
-
Protocol 2: Trapping a Carbocation Intermediate
While primary alkyl halides like 1-bromopropane strongly favor SN2/E2 pathways, carbocation intermediates can be generated under specific conditions (e.g., with a silver salt to assist bromide departure). This protocol describes a general method for trapping such an intermediate.[22]
Objective: To provide evidence for a transient carbocation intermediate.
Materials:
-
This compound
-
Silver tetrafluoroborate (AgBF₄)
-
A potent nucleophilic trap (e.g., anisole)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a nitrogen-purged flask, dissolve this compound and a 5-fold excess of anisole in anhydrous DCM. Cool the mixture to -40 °C.
-
Intermediate Generation: Slowly add a solution of AgBF₄ in DCM to the reaction mixture. The Ag⁺ will coordinate with the bromine, facilitating its departure and the formation of a transient propyl cation.
-
Trapping: The highly reactive propyl cation will be immediately trapped by the electron-rich anisole (a Friedel-Crafts alkylation).
-
Workup: After 30 minutes, quench the reaction with water. Extract the organic layer, dry with Na₂SO₄, and concentrate under reduced pressure.
-
Analysis by ESI-MS and NMR:
-
ESI-MS: Directly analyze the reaction mixture before workup (diluted in a suitable solvent) to look for the mass of the protonated trapped product. The deuterium label provides a clear +3 Da shift, confirming the origin of the alkyl group.
-
¹H and ²H NMR: Analyze the purified product to confirm the structure (isomers of methoxy-propylbenzene) and the location of the deuterium label.
-
Data Interpretation: A Quantitative Look
Summarizing quantitative data in tables allows for clear comparison and interpretation.
Table 1: Representative KIE Data for Elimination of 1-Bromopropane-2,2-d₂
| Time (min) | Normalized Area (Propene-h₆) | Normalized Area (Propene-d₁h₅) | Product Ratio (h₆/d₁) |
| 5 | 0.152 | 0.028 | 5.43 |
| 10 | 0.289 | 0.054 | 5.35 |
| 20 | 0.510 | 0.096 | 5.31 |
| 40 | 0.785 | 0.149 | 5.27 |
| Average KIE (kH/kD) | ~5.3 |
A KIE of ~5.3 strongly indicates that the C-H bond at the C2 position is broken in the rate-determining step, consistent with an E2 mechanism.[4]
Workflow for Mechanistic Investigation
The logical flow for using an isotopically labeled substrate to investigate a reaction mechanism is crucial for obtaining reliable results.
Caption: Experimental workflow for KIE determination.
Conclusion
The characterization of reaction intermediates is a challenging yet essential endeavor in chemical research. This compound, and other specifically labeled isotopologues, are not merely alternative reagents; they are sophisticated probes that unlock a deeper level of mechanistic detail. By leveraging the kinetic isotope effect, researchers can gain definitive evidence about bond-breaking events in the rate-determining step. When these isotopic labeling strategies are combined with the sensitivity of mass spectrometry, the structural detail of NMR spectroscopy, and the predictive power of computational chemistry, a comprehensive and validated picture of the reaction mechanism emerges. This integrated approach is fundamental to advancing the fields of organic synthesis, catalysis, and drug development.
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Safety Operating Guide
Navigating the Isotopic Landscape: A Technical Guide to the Proper Disposal of 1-Bromopropane-3,3,3-d3
In the landscape of modern drug discovery and development, deuterated compounds like 1-Bromopropane-3,3,3-d3 are instrumental. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic profile, often leading to improved pharmacokinetic properties. This alteration is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow metabolic processes involving C-H bond cleavage.[1] While this isotopic substitution offers therapeutic advantages, it does not fundamentally alter the chemical hazards inherent to the parent molecule.[1] Therefore, the proper handling and disposal of this compound are paramount for ensuring laboratory safety and environmental stewardship.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. It is designed for researchers, scientists, and drug development professionals who utilize this valuable compound in their work.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound shares the same fundamental hazard profile as its non-deuterated analog, 1-bromopropane.
Key Hazards:
-
Flammability: It is a highly flammable liquid and vapor, with a low flash point.[2][3] Vapors are heavier than air and may travel to a source of ignition and flash back.[3]
-
Health Hazards:
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation, drowsiness, or dizziness.[2]
-
Suspected of causing cancer (IARC Group 2B).[2]
-
May damage fertility or the unborn child.[2]
-
May cause damage to organs through prolonged or repeated exposure, particularly the nervous system and liver.[2][3][4][5]
-
While deuterated compounds themselves are generally considered to have low toxicity, the inherent chemical properties of the molecule they are a part of dictate the primary hazards.[1] The disposal protocol for this compound must therefore be as stringent as that for 1-bromopropane.
| Property | Value | Source |
| Molecular Formula | C₃H₄D₃Br | [6] |
| Molecular Weight | 126.01 g/mol | [7] |
| Appearance | Colorless liquid | [2][6] |
| Boiling Point | 71 °C (160 °F) | [2][7] |
| Melting Point | -110 °C (-166 °F) | [2][7] |
| Flash Point | -4.5 °C (24 °F) | [2] |
| Density | 1.354 g/cm³ | [2] |
| Solubility in Water | 2.45 g/L | [2][8] |
Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during use to minimize waste generation and prevent accidental release.
-
Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) for specific recommendations.[1] As a standard, wear safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Inert Atmosphere: While primarily a concern for maintaining isotopic purity by preventing H/D exchange with atmospheric moisture, handling under an inert atmosphere (e.g., nitrogen or argon) also minimizes the risk of vapor release.[1][9]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]
Segregation and Collection of Waste
Proper segregation of chemical waste is a cornerstone of safe and compliant disposal. This not only prevents dangerous reactions but also facilitates proper treatment and disposal by your institution's environmental health and safety (EHS) department.
Core Principle: this compound is a halogenated organic compound. As such, it must be collected in a designated "Halogenated Waste" container.[10]
Logical Flow for Waste Segregation
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Mastering Safety: A Researcher's Guide to Handling 1-Bromopropane-3,3,3-d3
For the modern researcher, scientist, and drug development professional, the incorporation of isotopically labeled compounds like 1-Bromopropane-3,3,3-d3 is a cornerstone of mechanistic and metabolic studies. While its deuterated nature is key to its utility, it is critical to recognize that for handling purposes, its physical and toxicological properties are fundamentally identical to its non-labeled parent, 1-Bromopropane (nPB). This guide provides a direct, field-proven framework for handling this compound, ensuring that its scientific benefits can be harnessed without compromising laboratory safety.
The Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a colorless, volatile, and highly flammable liquid.[1][2] Its primary risks are not to be underestimated. Exposure can occur through inhalation of vapors, direct skin contact, or absorption through the skin.[3]
Health Hazards:
-
Neurotoxicity: Acute exposure can lead to symptoms like headaches, dizziness, and loss of coordination.[3] Chronic exposure is linked to severe, potentially irreversible nerve damage.[4][5]
-
Carcinogenicity: The National Toxicology Program classifies 1-Bromopropane as "reasonably anticipated to be a human carcinogen".[6] The International Agency for Research on Cancer (IARC) places it in Group 2B, "possibly carcinogenic to humans".[1]
-
Reproductive Toxicity: Animal studies have demonstrated that 1-Bromopropane can impair fertility and may harm an unborn child.[1][4]
-
Organ Damage: Prolonged or repeated exposure may cause damage to the liver and kidneys.[1][5]
-
Irritation: It is a known irritant to the skin, eyes, and respiratory system.[1][7]
Physical Hazards:
-
Flammability: It is a highly flammable liquid with a low flash point, meaning it can ignite at typical room temperatures.[1][7] Its vapors are heavier than air and can travel to a distant ignition source.[7][8]
Given this profile, a rigorous and multi-layered approach to safety is not merely a recommendation—it is a necessity.
The Personal Protective Equipment (PPE) Protocol: A Self-Validating System
The selection of PPE is your primary line of defense. This is not a "one-size-fits-all" scenario; the choice must be deliberate and informed by the specific tasks you are performing.
Hand Protection: Beyond the Basic Nitrile Glove
Standard thin nitrile gloves, common in many labs, offer insufficient protection for anything beyond incidental, momentary splashes.[1] 1-Bromopropane can permeate and degrade these materials rapidly. For sustained work, more robust materials are required.
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Recommendation |
| Barrier® (Laminated Film) | > 480 | Excellent | Recommended for prolonged exposure or immersion. |
| Viton™/Butyl | > 480 | Excellent | Excellent alternative for prolonged use. |
| Neoprene | 23 | Fair | Suitable for short-duration tasks only. Not for immersion. |
| Nitrile (Standard) | < 10 | Poor | Not Recommended for direct handling; acceptable only for indirect tasks where splash is highly unlikely. |
Data synthesized from Ansell Chemical Resistance Guide.[9][10]
Procedural Step: Always double-glove when handling this compound. An inner nitrile glove can provide a warning layer, but the outer glove should be a recommended material like Barrier® or Viton™/Butyl for any direct handling. Inspect gloves for any signs of degradation before and during use.
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory at all times when handling the liquid. They must provide a complete seal around the eyes.
-
Face Shield: A full-face shield should be worn over the goggles, especially when transferring volumes greater than 100 mL or when there is a significant risk of splashing.
Body and Respiratory Protection
-
Flame-Resistant Laboratory Coat: A lab coat made of flame-resistant material (e.g., Nomex) or 100% cotton is essential. Standard polyester-blend coats can melt and adhere to the skin in a fire.[8]
-
Respiratory Protection: All work with this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[8][11] If there is a potential for exposure to exceed the OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV), a respiratory protection program that complies with OSHA standard 29 CFR 1910.134 must be implemented.[4] This would typically involve a NIOSH-approved air-purifying respirator with organic vapor cartridges.
The following diagram illustrates the decision-making workflow for PPE selection.
Caption: PPE selection workflow for this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Designate a specific area within a chemical fume hood for the work. Ensure an appropriate Class B fire extinguisher and a spill kit are immediately accessible.
-
Grounding: When transferring from metal containers, ensure both the source and receiving containers are electrically bonded and grounded to prevent static discharge, a potential ignition source.[7]
-
Dispensing: Use only non-sparking tools for opening and closing containers. Dispense the smallest quantity needed for the experiment.
-
Heating: Never heat this compound with an open flame.[2][8] Use a heating mantle, water bath, or other controlled heating source.
-
Post-Handling: Tightly seal the container immediately after use. Decontaminate the work area thoroughly. Remove PPE carefully, avoiding cross-contamination, and wash hands immediately with soap and water.
Disposal Plan: Managing Halogenated Waste
This compound and materials contaminated with it must be treated as hazardous waste. It is classified as a halogenated organic solvent.[12][13]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix halogenated solvent waste with non-halogenated solvent waste.[13] Mixing increases disposal costs and complexity.
-
Waste Collection: Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or Teflon-lined) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable," "Toxic").
-
Contaminated Solids: Any solids contaminated with the compound (e.g., gloves, absorbent pads from a spill, silica gel) must also be collected in a separate, labeled hazardous waste container for solid waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from ignition sources and incompatible materials.
-
Disposal Request: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any amount of this compound down the drain.[13] This is a violation of EPA regulations.[14]
By adhering to this comprehensive guide, you can confidently and safely utilize this compound, ensuring that your research advances without compromising the health and safety of yourself and your colleagues.
References
-
OSHA/NIOSH Hazard Alert: 1-Bromopropane. (2013). U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]
-
This compound Product Information. Pharmaffiliates. [Link]
-
NIOSH Pocket Guide to Chemical Hazards: 1-Bromopropane. (2019). U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]
-
Standard Operating Procedure: Flammable Liquids. (2021). Yale Environmental Health & Safety. [Link]
-
ToxFAQs™ for 1-Bromopropane. (2017). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Flammable Liquids Safety Guide. (2024). University of Illinois Division of Research Safety. [Link]
-
This compound Chemical Properties. PubChem, National Institutes of Health. [Link]
-
4 Essential Steps for Keeping Flammable Liquids in the Laboratory. (2023). Storemasta. [Link]
-
Safe Handling of Flammable and Combustible Liquids. (2025). University of Nevada, Reno Environmental Health & Safety. [Link]
-
Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. (1980). U.S. Environmental Protection Agency. [Link]
-
1-Bromopropane - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. [Link]
-
1-Bromopropane. (2013). Occupational Safety and Health Administration (OSHA). [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
-
Toxicological Profile for 1-Bromopropane. (2017). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Chemical Resistance Guide. (n.d.). Columbia University Research. [Link]
-
Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. [Link]
-
Ansell Nitrile & Neoprene Lab Thickness Gloves - Chemical Guardian Report. (2019). Duke University Safety. [Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. osha.gov [osha.gov]
- 4. 1-BROMOPROPANE | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA/NIOSH Hazard Alert: 1-Bromopropane | NIOSH | CDC [cdc.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. nj.gov [nj.gov]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
